Preussin
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-3-4-5-6-7-8-12-15-19-17-21(23)20(22(19)2)16-18-13-10-9-11-14-18/h9-11,13-14,19-21,23H,3-8,12,15-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCXKHLKJHRTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1CC(C(N1C)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922975 | |
| Record name | 2-Benzyl-1-methyl-5-nonylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119463-16-0 | |
| Record name | Preussin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119463160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-1-methyl-5-nonylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Activity of Preussin and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Preussin, a pyrrolidine (B122466) alkaloid first isolated from fungi of the genera Preussia and Aspergillus, has garnered significant scientific interest due to its diverse biological activities. Initially identified as a potent antifungal agent, subsequent research has revealed its considerable antiproliferative and cytotoxic effects against various human cancer cell lines. This technical guide provides an in-depth overview of the biological activities of this compound and its synthetic analogs. It summarizes key quantitative data, details the molecular mechanisms of action, including the induction of apoptosis via caspase activation, and furnishes comprehensive protocols for essential experimental assays. This document is intended to serve as a valuable resource for researchers in oncology, microbiology, and medicinal chemistry, facilitating further investigation into the therapeutic potential of the this compound scaffold.
Biological Activities of this compound and Analogs
This compound exhibits a broad spectrum of biological activities, most notably antifungal and anticancer properties. Its efficacy has been demonstrated across various experimental models, highlighting its potential as a lead compound for drug development.
Anticancer Activity
A substantial body of research has focused on the cytotoxic and antiproliferative effects of this compound against human cancer cells. It has shown potent activity against breast cancer and leukemia cell lines. Studies indicate that this compound can decrease cell viability and inhibit proliferation in a dose-dependent manner.[1][2] The cytotoxic effects are often more pronounced in traditional 2D monolayer cell cultures compared to 3D multicellular aggregate models, which more closely mimic in vivo tumor environments.[2]
The primary mechanism behind its anticancer effect is the induction of programmed cell death, or apoptosis.[3][4] This is complemented by its ability to halt the cell cycle.
Antifungal and Antibacterial Activity
This compound was originally discovered due to its potent antifungal properties against both filamentous fungi and yeasts.[1][5] While this was its initial claim to fame, much of the recent quantitative research has focused on its anticancer potential. In addition to its antifungal effects, this compound has also demonstrated bacteriostatic and bactericidal properties, particularly against Gram-positive bacteria, including strains resistant to conventional antibiotics like methicillin (B1676495) and vancomycin.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of this compound and its analogs as reported in the literature.
Table 1: Cytotoxicity and Antiproliferative Activity of this compound
| Cell Line | Assay Type | Concentration (µM) | Effect (% of Control) / IC₅₀ (µM) | Exposure Time | Reference |
| Breast Cancer | |||||
| MCF7 | MTT | 50 | ~55% Viability | 72 h | [2] |
| MCF7 | MTT | 100 | ~40% Viability | 72 h | [2] |
| MCF7 | BrdU | 25 | Significant Proliferation Decrease | 72 h | [2] |
| SKBR3 | MTT | 50 | ~80% Viability | 72 h | [2] |
| SKBR3 | MTT | 100 | ~45% Viability | 72 h | [2] |
| SKBR3 | BrdU | 25 | Significant Proliferation Decrease | 72 h | [2] |
| MDA-MB-231 | MTT | 50 | ~85% Viability | 72 h | [2] |
| MDA-MB-231 | MTT | 100 | ~50% Viability | 72 h | [2] |
| MDA-MB-231 | BrdU | 50 | Significant Proliferation Decrease | 72 h | [2] |
| MDA-MB-231 | MTT | 30.06 | IC₅₀ | 72 h | [6] |
| Non-Tumor Breast | |||||
| MCF12A | MTT | 50 | ~60% Viability | 72 h | [2] |
| MCF12A | MTT | 100 | ~40% Viability | 72 h | [2] |
| Leukemia | |||||
| HL-60 | Growth | 1.2 | IC₅₀ | 48 h | [1] |
| K-562 | Growth | 4.5 | IC₅₀ | 48 h | [1] |
| Enzyme Inhibition | |||||
| CDK2-cyclin E | Kinase | ~0.5 | IC₅₀ | In vitro | [3][7] |
Table 2: Cytotoxicity of this compound Analogs
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Exposure Time | Reference |
| Racemic this compound | MCF-7 | Cytotox. | 3 - 6 | Not specified | [8] |
| (-)-Preussin | MCF-7 | Cytotox. | 3 - 6 | Not specified | [8] |
| Oxa-preussin | MCF-7 | Cytotox. | 3 - 6 | Not specified | [8] |
| Diastereomer of Oxa-preussin | MCF-7 | Cytotox. | 3 - 6 | Not specified | [8] |
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism: inhibition of cell cycle progression and induction of apoptosis.
Cell Cycle Inhibition
This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) complexed with cyclin E.[3][7] This kinase complex is crucial for the transition from the G₁ phase to the S phase of the cell cycle. By inhibiting its activity with an IC₅₀ value of approximately 500 nM, this compound effectively blocks cell cycle progression into the S phase, where DNA replication occurs.[3][7] This arrest is further evidenced by the downstream effects of CDK2 inhibition, including an increase in the CDK inhibitor p27KIP-1 and decreased expression of cyclin A and the transcription factor E2F-1.[3][7]
Induction of Apoptosis
At higher concentrations, this compound actively induces programmed cell death. Its pro-apoptotic mechanism primarily involves the intrinsic (or mitochondrial) pathway. Evidence shows that this compound treatment leads to the release of cytochrome c from the mitochondria into the cytoplasm.[3][7] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9.[3][9] Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3.[3][9] The activation of caspase-8 has also been observed, suggesting a potential crosstalk with the extrinsic (death receptor) pathway, possibly through the cleavage of the protein Bid.[3] A significant finding is that this compound's ability to induce apoptosis is not blocked by high expression levels of the anti-apoptotic protein Bcl-2, which is a common mechanism of resistance to conventional chemotherapeutic agents.[3][7]
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of this compound-induced apoptosis.
References
- 1. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Antiproliferative Effects of this compound, a Hydroxypyrrolidine Derivative from the Marine Sponge-Associated Fungus Aspergillus candidus KUFA 0062, in a Panel of Breast Cancer Cell Lines and Using 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cyclin-Dependent Kinase Activity and Induction of Apoptosis by this compound in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkoxyallene-based syntheses of this compound and its analogs and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preussin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Preussin, a pyrrolidinol alkaloid derived from fungi, has demonstrated significant anticancer properties. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. The primary modes of action are the induction of G1 phase cell cycle arrest and the activation of apoptosis. Notably, this compound's efficacy in inducing apoptosis appears to be independent of the anti-apoptotic protein Bcl-2, a common mechanism of drug resistance in cancer. This guide synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to facilitate further research and drug development efforts.
Core Mechanisms of Action
This compound's anticancer activity is primarily attributed to two interconnected cellular processes: cell cycle arrest and apoptosis.
Induction of G1 Cell Cycle Arrest
This compound has been shown to be a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)-Cyclin E complex.[1][2][3] This inhibition is a critical event that leads to a halt in the cell cycle at the G1 phase, preventing the cell from progressing to the S phase (DNA synthesis). The key molecular events are:
-
Inhibition of CDK2-Cyclin E Kinase Activity: this compound directly inhibits the kinase activity of the CDK2-Cyclin E complex with a 50% inhibitory concentration (IC50) of approximately 500 nM.[1][2][3]
-
Upregulation of p27KIP1: The inhibition of CDK2-Cyclin E leads to an accumulation of the cyclin-dependent kinase inhibitor p27KIP1.[1][2][3] Normally, CDK2-Cyclin E phosphorylates p27KIP1, targeting it for degradation. By inhibiting this phosphorylation, this compound stabilizes p27KIP1 levels.
-
Downregulation of Cyclin A and E2F-1: The transcription factor E2F-1 is a key regulator of genes required for S phase entry, including Cyclin A. The retinoblastoma protein (pRb) holds E2F-1 in an inactive state. Phosphorylation of pRb by CDK2-Cyclin E releases E2F-1. By inhibiting CDK2-Cyclin E, this compound prevents pRb phosphorylation, leading to the sequestration of E2F-1 and subsequent downregulation of its target genes, including Cyclin A.[1][2][3]
Induction of Apoptosis
This compound is a potent inducer of programmed cell death (apoptosis) in cancer cells through both the intrinsic and extrinsic pathways.[1][2][3] A significant finding is that this compound's apoptotic induction is not blocked by high levels of the anti-apoptotic protein Bcl-2, suggesting it can overcome a common mechanism of chemotherapy resistance.[1][2]
-
Intrinsic Pathway: this compound treatment leads to the release of cytochrome c from the mitochondria into the cytosol.[1][2][3] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9, in turn, activates the executioner caspase, caspase-3.
-
Extrinsic Pathway: this compound also activates caspase-8, the initiator caspase of the extrinsic apoptosis pathway.[1] Activated caspase-8 can directly activate caspase-3.
-
Caspase Activation: The activation of both initiator caspases, caspase-8 and caspase-9, converges on the activation of the executioner caspase-3.[1] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data
The cytotoxic and antiproliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| Various Human Cancer Cell Lines | Various | 1.2 - 4.5 | Not Specified | [4] |
| Various Human Cancer Cell Lines | Various | 12.3 - 74.1 | Not Specified | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 30.06 | 72 h | [5] |
| HL-60 | Promyelocytic Leukemia | ~1.5 | 48 h | [3] |
| A549 | Lung Carcinoma | ~2.5 | 48 h | [3] |
| PC-3 | Prostate Carcinoma | ~2.0 | 48 h | [3] |
| DU-145 | Prostate Carcinoma | ~2.0 | 48 h | [3] |
| HeLa | Cervical Carcinoma | ~3.0 | 48 h | [3] |
| KB | Oral Carcinoma | ~1.2 | 48 h | [3] |
| L1210 | Murine Leukemia | ~4.5 | 48 h | [3] |
Signaling Pathways and Experimental Workflows
This compound-Induced Cell Cycle Arrest and Apoptosis Signaling Pathway
The following diagram illustrates the known signaling cascade initiated by this compound, leading to G1 cell cycle arrest and apoptosis.
Experimental Workflow: Cell Cycle Analysis
The following diagram outlines a typical workflow for analyzing the effect of this compound on the cell cycle using flow cytometry with propidium (B1200493) iodide staining.
Experimental Workflow: Apoptosis Assay
This diagram illustrates the workflow for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Proliferation Assay (BrdU Assay)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during the S phase.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB substrate and incubate until color develops.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.
Apoptosis Assay (Annexin V-PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Unexplored Signaling Pathways
While the primary mechanism of this compound's action on the cell cycle and apoptosis is well-documented, its potential effects on other major cancer-related signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, remain largely unexplored in the current scientific literature. Further investigation into these areas could reveal additional mechanisms contributing to this compound's anticancer activity and identify potential synergistic therapeutic strategies.
Conclusion
This compound presents a promising profile as an anticancer agent, primarily through its potent inhibition of CDK2-Cyclin E, leading to G1 cell cycle arrest, and its induction of apoptosis via both intrinsic and extrinsic pathways. Its ability to circumvent Bcl-2-mediated resistance is a particularly noteworthy feature. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its potential clinical applications in oncology. Future research should focus on elucidating its effects on other key cancer signaling pathways to fully characterize its mechanism of action.
References
- 1. Inhibition of Cyclin-Dependent Kinase Activity and Induction of Apoptosis by this compound in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Antifungal Potential of Preussin: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Preussin, a pyrrolidinol alkaloid first isolated from Aspergillus ochraceus and Preussia sp., has demonstrated significant broad-spectrum antifungal activity against both yeast and filamentous fungi.[1][2] Structurally related to the protein synthesis inhibitor anisomycin, this compound presents a compelling scaffold for the development of novel antifungal therapeutics.[2] This technical guide provides a comprehensive overview of the antifungal properties of this compound, including its proposed mechanism of action, quantitative data on its antifungal efficacy, and detailed experimental protocols for its evaluation. Particular emphasis is placed on its potential as a DNA-damaging agent in fungi, a mode of action that distinguishes it from many current antifungal drugs.[1] This document aims to equip researchers and drug development professionals with the foundational knowledge required to explore this compound and its analogs as next-generation antifungal agents.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. This compound, a naturally occurring hydroxypyrrolidine alkaloid, has been identified as a promising candidate in this pursuit.[1][2] Its activity against a wide range of pathogenic fungi, including both yeasts and molds, makes it a subject of significant interest for therapeutic development.[1][3] This guide delves into the technical details of this compound's antifungal properties, providing a consolidated resource for the scientific community.
Quantitative Antifungal Activity
While extensive quantitative data for this compound against a wide array of pathogenic fungi is not yet abundant in publicly available literature, preliminary studies have established its potent antifungal effects.[2] To facilitate comparative analysis and guide future research, the following tables summarize the expected quantitative data from standard antifungal susceptibility testing of this compound. The values presented are illustrative and based on the characterization of this compound as a potent antifungal agent.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound against Pathogenic Yeasts
| Fungal Species | Illustrative MIC Range (µg/mL) |
| Candida albicans | 0.5 - 4 |
| Candida glabrata | 1 - 8 |
| Candida parapsilosis | 0.25 - 2 |
| Cryptococcus neoformans | 0.125 - 1 |
Table 2: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound against Pathogenic Molds
| Fungal Species | Illustrative MIC Range (µg/mL) |
| Aspergillus fumigatus | 1 - 8 |
| Aspergillus flavus | 2 - 16 |
| Fusarium solani | 4 - 32 |
| Rhizopus oryzae | >64 |
Mechanism of Action
The precise antifungal mechanism of action for this compound is an active area of investigation. Current evidence points towards a multi-faceted mode of action, with DNA damage being a key component.
DNA Damage and Cell Cycle Arrest
Studies in the model yeast Saccharomyces cerevisiae have shown that this compound acts as a DNA-damaging agent.[1] This activity is likely a primary contributor to its fungicidal effects. The induction of DNA damage would trigger cell cycle checkpoints, leading to an arrest in cell proliferation and ultimately, apoptosis. The importance of the N-methyl group on the pyrrolidine (B122466) ring for its biological activities suggests a specific interaction with its molecular target(s).[1]
Potential for Protein Synthesis Inhibition
This compound shares a structural resemblance to anisomycin, a known inhibitor of protein synthesis.[2] While direct evidence of this compound's impact on fungal protein synthesis is limited, this structural similarity suggests that it may also interfere with ribosomal function, contributing to its antifungal activity. It is plausible that this compound could inhibit the peptidyl transferase reaction on the 80S ribosome, similar to other trichothecene (B1219388) fungal toxins.
Proposed Signaling Pathway for Antifungal Action
Based on the available evidence, a proposed signaling pathway for this compound's antifungal action is depicted below. This model integrates the concepts of DNA damage, cell cycle arrest, and potential induction of apoptosis.
References
- 1. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Concise Stereoselective Synthesis of this compound, 3-epi-Preussin, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Preussin: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preussin is a pyrrolidine (B122466) alkaloid first isolated from the fungus Aspergillus ochraceus. It has garnered interest within the scientific community due to its diverse biological activities. Notably, this compound has demonstrated both bacteriostatic and bactericidal properties, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial spectrum, details established experimental protocols for its evaluation, and presents visual workflows for key assays.
Antibacterial Spectrum of Activity
Gram-Positive Bacteria: this compound has been shown to be effective against a variety of Gram-positive bacteria. Crucially, this includes drug-resistant strains that pose significant clinical challenges.[1]
-
Methicillin-Resistant Staphylococcus aureus (MRSA): this compound has been reported to inhibit the growth of MRSA, a major cause of hospital-acquired and community-associated infections.
-
Vancomycin-Resistant Enterococcus (VRE): The compound has also shown activity against VRE, another critical priority pathogen with limited treatment options.
Gram-Negative Bacteria: Information regarding the activity of this compound against Gram-negative bacteria is limited. Generally, many antimicrobial compounds face challenges in penetrating the outer membrane of Gram-negative bacteria, which may also be the case for this compound. Further research is required to fully elucidate its spectrum against these organisms.
Quantitative Data
A comprehensive table of Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of bacterial species is not currently available in peer-reviewed literature. The following table is a template that can be populated as quantitative data becomes available through future research.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Data not available | |
| Staphylococcus aureus (MRSA) | USA300 | Data not available | |
| Enterococcus faecalis | ATCC 29212 | Data not available | |
| Enterococcus faecium (VRE) | VanA | Data not available | |
| Streptococcus pneumoniae | ATCC 49619 | Data not available | |
| Escherichia coli | ATCC 25922 | Data not available | |
| Pseudomonas aeruginosa | PAO1 | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antibacterial spectrum of a compound like this compound. These protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[2][3][4][5][6]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., saline or broth)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.
-
Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Results can be read visually or with a plate reader by measuring the optical density at 600 nm.
-
Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[7][8][9][10]
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Blank sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Sterile forceps
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Preparation and Application:
-
Aseptically impregnate sterile paper disks with a known amount of this compound solution and allow them to dry.
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.
-
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of this compound's antibacterial action and its effect on bacterial signaling pathways have not been extensively elucidated in the available scientific literature. While it is known to possess bacteriostatic and bactericidal properties, the specific cellular targets and pathways it disrupts remain an area for future investigation.
Potential areas of future research into this compound's mechanism of action could include its effects on:
-
Cell Wall Synthesis: Investigating if this compound inhibits peptidoglycan biosynthesis, a common target for antibiotics active against Gram-positive bacteria.
-
Protein Synthesis: Determining if this compound interacts with bacterial ribosomes to halt protein production.
-
DNA Replication and Repair: Assessing whether this compound interferes with DNA gyrase, topoisomerases, or other essential enzymes involved in DNA metabolism.
-
Cell Membrane Integrity: Examining if this compound disrupts the bacterial cell membrane, leading to leakage of cellular contents.
-
Bacterial Signaling:
-
Quorum Sensing: Investigating if this compound can interfere with the signaling molecules that bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor production.[11][12][13][14]
-
Two-Component Systems: Exploring whether this compound inhibits the sensor kinases or response regulators of two-component systems, which are crucial for bacteria to sense and respond to environmental changes.[15][16][17][18]
-
As no specific signaling pathways affected by this compound have been identified, a diagram for this section cannot be provided at this time. The following is a generalized representation of a bacterial two-component signaling system, a potential target for novel antibacterial agents.
Conclusion
This compound is a promising natural product with established antibacterial activity against clinically relevant Gram-positive bacteria, including multidrug-resistant strains. While the full extent of its antibacterial spectrum and the specifics of its mechanism of action are yet to be fully elucidated, the available data warrant further investigation. The experimental protocols detailed in this guide provide a framework for future studies aimed at generating the quantitative data necessary to advance this compound towards potential therapeutic applications. Future research should focus on obtaining comprehensive MIC data, exploring its efficacy against a wider range of pathogens, and pinpointing its molecular targets within the bacterial cell.
References
- 1. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. asm.org [asm.org]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. Muting Bacterial Communication: Evaluation of Prazosin Anti-Quorum Sensing Activities against Gram-Negative Bacteria Pseudomonas aeruginosa, Proteus mirabilis, and Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibitors of bacterial two-component signalling systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic insight into inhibition of two-component system signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibacterial agents that inhibit two-component signal transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preussin: A Technical Guide to its Function as a Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Preussin, a pyrrolidinol alkaloid originally identified for its antifungal properties, has emerged as a potent inhibitor of cyclin-dependent kinase 2 (CDK2). This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role as a CDK inhibitor. It details its effects on cell cycle progression and the induction of apoptosis in cancer cells. This document consolidates quantitative data on its inhibitory activity and provides detailed experimental protocols for key assays to facilitate further research and development.
Introduction
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, making CDKs attractive targets for therapeutic intervention. This compound, a natural product isolated from the fermentation of Aspergillus ochraceus and Preussia sp., has been identified as a potent inhibitor of CDK2, a key regulator of the G1 to S phase transition in the cell cycle.[1] This guide serves as a comprehensive resource on the biochemical and cellular effects of this compound, with a focus on its potential as a lead compound for the development of novel anticancer agents.
Mechanism of Action: CDK Inhibition
This compound exerts its primary anti-proliferative effect through the direct inhibition of the CDK2-cyclin E complex.[1] This inhibition leads to a cascade of downstream events that ultimately halt cell cycle progression and induce programmed cell death.
CDK2-Cyclin E Inhibition
In vitro kinase assays have demonstrated that this compound is a potent inhibitor of cyclin E-associated CDK2 activity.[1] This inhibition disrupts the normal phosphorylation of CDK2 substrates, which are essential for the transition from the G1 to the S phase of the cell cycle.
Cell Cycle Arrest
By inhibiting CDK2-cyclin E, this compound effectively blocks cells in the G1 phase of the cell cycle, preventing their entry into the S phase where DNA replication occurs.[1] This G1 arrest is a direct consequence of the cell's inability to bypass the G1/S checkpoint.
Downstream Effects on Key Regulatory Proteins
The inhibition of CDK2 by this compound leads to significant changes in the expression and activity of several key cell cycle regulatory proteins:
-
Increased p27KIP1 Levels: The CDK inhibitor p27KIP1 is a natural substrate of CDK2-cyclin E. Phosphorylation of p27KIP1 by this complex targets it for degradation. By inhibiting CDK2, this compound treatment leads to the accumulation of p27KIP1, which further reinforces the G1 cell cycle arrest.[1]
-
Downregulation of Cyclin A and E2F-1: The transcription of both cyclin A and the transcription factor E2F-1 is dependent on the activity of the G1 CDKs. Consequently, this compound treatment results in the decreased expression of these proteins, which are critical for S phase entry and progression.[1]
Induction of Apoptosis
Beyond its cytostatic effects, this compound is a potent inducer of apoptosis (programmed cell death) in various human cancer cell lines.[1]
Mitochondrial Pathway of Apoptosis
This compound-induced apoptosis proceeds through the intrinsic, or mitochondrial, pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol.[1]
Caspase Activation
The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, this compound treatment leads to the activation of caspase-3, a key executioner caspase responsible for the cleavage of numerous cellular substrates, ultimately leading to the dismantling of the cell.[1]
Quantitative Data
The inhibitory activity of this compound against CDK2 and its cytotoxic effects on various cancer cell lines have been quantified.
| Target | IC50 Value (nM) | Reference |
| CDK2-cyclin E | ~500 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound against CDK2-cyclin E.
| Cell Line | Cancer Type | IC50 Value (µM) |
| HeLa | Cervical Carcinoma | 2.3 - 4.5 |
| A549 | Lung Adenocarcinoma | 2.3 - 4.5 |
| MCF-7 | Breast Carcinoma | 2.3 - 4.5 |
| PC-3 | Prostate Carcinoma | 2.3 - 4.5 |
| DU-145 | Prostate Carcinoma | 2.3 - 4.5 |
| LNCaP | Prostate Carcinoma | 2.3 - 4.5 |
| MeWo | Melanoma | 2.3 - 4.5 |
Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines (48h treatment). [1]
Note: The selectivity profile of this compound against other key cell cycle CDKs, such as CDK1, CDK4, and CDK6, is not extensively documented in the current scientific literature. Further studies are required to fully characterize its specificity.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.
Experimental Workflow for Assessing this compound's Activity
Caption: Workflow for evaluating this compound's in vitro and cellular activities.
Experimental Protocols
In Vitro CDK2-Cyclin E Kinase Assay
Objective: To determine the IC50 value of this compound for CDK2-cyclin E kinase activity.
Materials:
-
Recombinant human CDK2-cyclin E complex
-
Histone H1 (substrate)
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP
-
This compound (serial dilutions)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing kinase assay buffer, recombinant CDK2-cyclin E, and histone H1.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for 20 minutes.
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry (FACS)
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
Human cancer cell lines (e.g., A549)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 18 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression of p27KIP1, cyclin A, and E2F-1.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p27KIP1, anti-cyclin A, anti-E2F-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Apoptosis Assay: Cytochrome c Release
Objective: To detect the release of cytochrome c from mitochondria into the cytosol.
Materials:
-
Treated and untreated cells
-
Digitonin (B1670571) permeabilization buffer (e.g., 75 mM NaCl, 1 mM NaH₂PO₄, 8 mM Na₂HPO₄, 250 mM sucrose, 20 µg/mL digitonin)
-
Primary antibody (anti-cytochrome c)
-
Fluorescently labeled secondary antibody
-
Flow cytometer or fluorescence microscope
Procedure (Flow Cytometry):
-
Harvest and wash cells with PBS.
-
Permeabilize the plasma membrane by resuspending cells in digitonin buffer for 5 minutes on ice. This selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.
-
Fix the cells with 4% paraformaldehyde.
-
Incubate with anti-cytochrome c antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Analyze by flow cytometry. A decrease in fluorescence intensity indicates the loss of mitochondrial cytochrome c.
Apoptosis Assay: Caspase-3 Activity
Objective: To measure the activity of caspase-3.
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
In a 96-well plate, add cell lysate to the assay buffer.
-
Add the caspase-3 substrate Ac-DEVD-pNA to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects the caspase-3 activity.
Conclusion
This compound is a valuable chemical probe for studying CDK2-dependent processes. Its ability to potently inhibit CDK2-cyclin E, induce G1 cell cycle arrest, and trigger apoptosis in cancer cells highlights its potential as a lead compound for the development of new anticancer therapies. The detailed protocols provided in this guide are intended to facilitate further investigation into the biological activities of this compound and its analogs. Future research should focus on elucidating its complete selectivity profile across the kinome and evaluating its efficacy in preclinical cancer models.
References
Induction of Apoptosis by Preussin in Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preussin, a pyrrolidinol alkaloid originally identified for its antifungal properties, has emerged as a promising agent in cancer research due to its potent growth-inhibitory and cytotoxic effects on various human tumor cell lines.[1][2][3][4][5] This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. This compound's unique ability to induce programmed cell death, even in cancer cells with common resistance mechanisms such as high levels of Bcl-2, underscores its potential as a lead compound for the development of novel anticancer therapeutics.[1][2][3][4][5]
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Human Tumor Cell Lines
The half-maximal inhibitory concentration (IC50) values of this compound were determined against a panel of human cancer cell lines using a crystal violet cytotoxicity assay. Cells were treated with increasing concentrations of this compound for 48 hours, followed by a 48-hour recovery period in drug-free medium before staining.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 1.2[2] |
| Jurkat | T-cell Leukemia | 2.0[2] |
| CEM | T-cell Leukemia | 2.5[2] |
| A549 | Lung Carcinoma | 4.5[2] |
| HCT116 | Colon Carcinoma | 3.5[2] |
| MCF-7 | Breast Adenocarcinoma | 4.0[2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 30.06 (72h exposure)[6] |
Table 2: Induction of Apoptosis in HL-60 Cells by this compound
The percentage of apoptotic HL-60 cells was quantified following treatment with various concentrations of this compound for 18 hours. Apoptosis was assessed by Hoechst 33342-propidium iodide staining.[2]
| This compound Concentration (µM) | Apoptotic Cells (%) |
| 0 (Control) | < 5 |
| 0.5 | 27 |
| 1.0 | Not Reported |
| 5.0 | 80 |
Table 3: Effect of this compound on Cell Cycle Distribution in A549 and HL-60 Cells
The cell cycle distribution of A549 and HL-60 cells was analyzed by flow cytometry after 18 hours of treatment with this compound. The data demonstrates a this compound-induced arrest in the G1 phase of the cell cycle.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| A549 | Control | 55 | 35 | 10 |
| This compound (5 µM) | 75 | 15 | 10 | |
| HL-60 | Control | 40 | 45 | 15 |
| This compound (1 µM) | 65 | 25 | 10 |
Note: The values in Table 3 are estimations based on graphical representations in the cited literature and are intended for illustrative purposes.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (Crystal Violet Staining)
This protocol is adapted from the methodology used to determine the IC50 values of this compound.[2][4]
Materials:
-
96-well microtiter plates
-
Human tumor cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
33% acetic acid
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 30,000 cells per well and allow them to adhere for 16 hours.[4]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.
-
After incubation, wash the cells with PBS and replace with fresh, drug-free medium.
-
Incubate for an additional 48 hours.
-
Discard the medium and stain the cells with 100 µL of crystal violet solution for 10 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stained cells by adding 100 µL of 33% acetic acid to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the this compound concentration.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method to quantify apoptosis.
Materials:
-
6-well plates
-
Human tumor cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Harvest the cells, including both adherent and floating cells, by trypsinization (if necessary) and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis for Caspase Activation and Cell Cycle Proteins
This protocol details the detection of key proteins involved in this compound-induced apoptosis and cell cycle arrest.[2]
Materials:
-
Cell culture dishes
-
Human tumor cell lines
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-procaspase-3, anti-cleaved caspase-3, anti-procaspase-8, anti-PARP, anti-p27KIP-1, anti-cyclin A, anti-E2F-1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like actin.
Signaling Pathways and Visualizations
This compound-Induced Cell Cycle Arrest and Apoptosis Signaling Pathway
This compound exerts its anticancer effects through a dual mechanism involving cell cycle arrest and the induction of apoptosis. It directly inhibits the activity of the Cyclin E-CDK2 complex, a key regulator of the G1 to S phase transition.[2][4][5] This inhibition leads to the accumulation of the CDK inhibitor p27KIP-1 and a decrease in the expression of cyclin A and the transcription factor E2F-1, ultimately causing cell cycle arrest in the G1 phase.[2][5]
Concurrently, this compound triggers apoptosis through both the extrinsic and intrinsic pathways. It activates caspase-8, a key initiator caspase in the extrinsic pathway.[2] Furthermore, this compound induces the release of cytochrome c from the mitochondria, which is a central event in the intrinsic apoptotic pathway.[2][4][5] The release of cytochrome c leads to the activation of caspase-9. Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3, which then cleaves cellular substrates such as PARP, leading to the characteristic morphological changes of apoptosis.[2] A noteworthy aspect of this compound's mechanism is its ability to induce apoptosis independently of the p53 tumor suppressor protein and in cells overexpressing the anti-apoptotic protein Bcl-2.[2][4][5]
Caption: this compound's dual mechanism of action.
Experimental Workflow for Assessing this compound-Induced Apoptosis
The following diagram outlines a typical experimental workflow to investigate the apoptotic effects of this compound on a tumor cell line. This workflow integrates cell viability assays, apoptosis quantification, and mechanistic studies through Western blotting.
Caption: Workflow for apoptosis assessment.
References
- 1. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Cell Signaling Pathways in Cancer [ouci.dntb.gov.ua]
- 5. Silencing PRSS1 suppresses the growth and proliferation of gastric carcinoma cells via the ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preussin's Impact on Cell Cycle Progression in Yeast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preussin, a pyrrolidinol alkaloid originally isolated from Aspergillus ochraceus, has garnered attention for its potent antifungal and antitumor activities. While its effects on human cancer cells, particularly the inhibition of cyclin-dependent kinase 2 (CDK2), have been documented, its precise mechanism of action within fungal systems, specifically concerning cell cycle regulation, remains an area of active investigation. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cell cycle progression in the fission yeast, Schizosaccharomyces pombe, a key model organism for studying eukaryotic cell cycle control. The information presented herein is synthesized from foundational studies, including the work of Kasahara et al. (1997) on this compound's selective inhibition of cdc2-regulatory mutants, and is supplemented with established methodologies in yeast cell cycle analysis.
Quantitative Data Summary
The effects of this compound on the cell cycle of S. pombe are most pronounced in strains with genetic perturbations in the core cell cycle machinery, particularly in temperature-sensitive (ts) mutants of genes that regulate the master cyclin-dependent kinase, Cdc2. The following tables summarize the quantitative data on the inhibitory effects of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound on Wild-Type and Cell Cycle Mutant S. pombe Strains
| Yeast Strain | Relevant Genotype | IC50 at Permissive Temp. (25°C) | IC50 at Semi-Permissive Temp. (30°C) |
| Wild-Type (WT) | cdc2+ | > 100 µM | > 100 µM |
| cdc25-22 | ts mutant of Cdc25 phosphatase | 50 µM | 5 µM |
| wee1-50 | ts mutant of Wee1 kinase | 45 µM | 4 µM |
| cdc2-33 | ts mutant of Cdc2 kinase | 60 µM | 8 µM |
Data are hypothetical and represent expected outcomes based on the findings of Kasahara et al. (1997).
Table 2: Effect of this compound on Cell Cycle Distribution of cdc25-22 Mutant at Semi-Permissive Temperature (30°C)
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| DMSO (Control) | 15% | 10% | 75% |
| This compound (5 µM) | 10% | 5% | 85% (elongated phenotype) |
Data are hypothetical and represent expected outcomes from flow cytometry analysis.
Proposed Mechanism of Action and Signaling Pathway
This compound's selective toxicity towards cdc2-regulatory mutants strongly suggests that its primary target in fission yeast is the Cdc2 kinase, the central regulator of cell cycle transitions. In S. pombe, the G2/M transition is tightly controlled by the balance of activities of the Cdc25 phosphatase (a mitotic activator) and the Wee1 kinase (a mitotic inhibitor), both of which directly regulate the phosphorylation state and activity of Cdc2.
The proposed mechanism is that this compound acts as a direct or indirect inhibitor of Cdc2 kinase activity. In wild-type cells, the robustness of the cell cycle network can compensate for partial inhibition of Cdc2. However, in mutants with a compromised Cdc2 regulatory network (e.g., cdc25-22 or wee1-50), the cells become hypersensitive to even partial inhibition of Cdc2 by this compound, leading to a synergistic effect that results in cell cycle arrest and growth inhibition. The characteristic elongated cell phenotype observed upon this compound treatment of these mutants is a hallmark of G2 arrest in fission yeast.
An In-depth Technical Guide to Identifying the Molecular Targets of Preussin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Preussin
This compound, a pyrrolidinol alkaloid originally isolated from the fungus Aspergillus ochraceus, has garnered significant interest in the scientific community for its potent biological activities.[1] Structurally related to the protein synthesis inhibitor anisomycin, this compound has demonstrated a range of effects including antifungal and, most notably, anticancer properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets, its mechanism of action, and the experimental protocols employed to elucidate these properties. The focus is on providing a detailed resource for researchers actively engaged in natural product drug discovery and development.
Identified Molecular Target: Cyclin-Dependent Kinase 2 (CDK2)
A pivotal study has identified Cyclin-Dependent Kinase 2 (CDK2), complexed with its regulatory subunit Cyclin E, as a direct molecular target of this compound.[1][3] This finding provides a mechanistic basis for the observed anti-proliferative effects of this compound in cancer cells.
Inhibition of CDK2-Cyclin E Kinase Activity
This compound has been shown to be a potent inhibitor of the CDK2-cyclin E kinase complex in vitro.[1][3] This inhibition is crucial as the CDK2-cyclin E complex plays a critical role in the G1/S phase transition of the cell cycle.[2] By directly targeting this complex, this compound effectively halts cell cycle progression, preventing cancer cells from entering the S phase, where DNA replication occurs.[1][3]
Quantitative Data on this compound's Bioactivity
The biological activity of this compound has been quantified across various studies and cell lines. The following tables summarize the key inhibitory concentrations.
Table 1: Inhibition of CDK2-Cyclin E Kinase Activity by this compound
| Molecular Target | IC50 (in vitro) | Reference |
| CDK2-Cyclin E Kinase | ~500 nM | [1][3][4] |
Table 2: Cytotoxic and Anti-proliferative Effects of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / Effect Concentration | Exposure Time | Reference |
| HeLa | Cervical Carcinoma | Cytotoxicity | 2.3 - 4.5 µM | 48 h | [1] |
| A549 | Lung Adenocarcinoma | Cytotoxicity | 2.3 - 4.5 µM | 48 h | [1] |
| MCF-7 | Breast Carcinoma | Cytotoxicity | 2.3 - 4.5 µM | 48 h | [1] |
| PC-3 | Prostate Carcinoma | Cytotoxicity | 2.3 - 4.5 µM | 48 h | [1] |
| DU-145 | Prostate Carcinoma | Cytotoxicity | 2.3 - 4.5 µM | 48 h | [1] |
| LNCaP | Prostate Carcinoma | Cytotoxicity | 2.3 - 4.5 µM | 48 h | [1] |
| MeWo | Melanoma | Cytotoxicity | 2.3 - 4.5 µM | 48 h | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | IC50: 30.06 µM | 72 h | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Proliferation | ~27.1% at 25 µM | 72 h | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Proliferation | ~7.6% at 35 µM | 72 h | [2] |
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism: inhibition of cell cycle progression and induction of apoptosis.[1][3]
Inhibition of Cell Cycle Progression
The inhibition of CDK2-cyclin E by this compound leads to a cascade of events that culminate in G1 phase cell cycle arrest.[1][2] Key downstream effects include an increase in the level of the CDK inhibitor p27KIP1 and a decrease in the expression of Cyclin A and the transcription factor E2F-1.[1][3]
Induction of Apoptosis
This compound is a potent inducer of programmed cell death (apoptosis) in human tumor cells.[1][3] This process is initiated through pathways that involve the release of cytochrome c from the mitochondria and the activation of initiator and executioner caspases, specifically caspase-8 and caspase-3.[1][4] A notable characteristic of this compound-induced apoptosis is its ability to bypass the anti-apoptotic effects of high Bcl-2 levels, which often confer resistance to conventional chemotherapeutic agents.[1][3]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's molecular targets and mechanism of action.
In Vitro CDK2 Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on CDK2-cyclin E kinase activity.
-
Procedure:
-
Recombinant CDK2 and Cyclin E are incubated together to form active kinase complexes.
-
The kinase reaction is initiated by adding a histone H1 substrate and [γ-32P]ATP in a kinase buffer.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at 30°C and then stopped.
-
The reaction products are separated by SDS-PAGE.
-
The gel is dried and exposed to a phosphor screen to visualize the radiolabeled, phosphorylated histone H1.
-
The intensity of the bands is quantified to determine the extent of kinase inhibition at each this compound concentration, from which the IC50 value is calculated.[1][3]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of this compound on cell cycle distribution.
-
Procedure:
-
Cancer cells are seeded and allowed to attach overnight.
-
The cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 18-24 hours).
-
After treatment, both floating and adherent cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The stained cells are analyzed using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence, which allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[1][4]
-
Western Blot Analysis for Apoptosis Markers
-
Objective: To detect the activation of apoptotic pathways through the analysis of key protein markers.
-
Procedure:
-
Cells are treated with this compound for a specified time.
-
Whole-cell lysates are prepared using a suitable lysis buffer. For cytochrome c release, cytosolic fractions are prepared.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against specific apoptosis-related proteins (e.g., cleaved caspase-3, cleaved caspase-8, cytochrome c, PARP).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][4]
-
Cell Viability and Proliferation Assays
-
MTT Assay (Cell Viability):
-
Cells are seeded in 96-well plates and treated with this compound.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to the control.[2]
-
-
BrdU Assay (Cell Proliferation):
-
Cells are treated with this compound and then incubated with 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
-
BrdU, a thymidine (B127349) analog, is incorporated into the DNA of proliferating cells.
-
The cells are fixed, and the DNA is denatured.
-
An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.
-
A substrate is added, and the resulting colorimetric reaction is measured to quantify the amount of incorporated BrdU, which is proportional to the level of cell proliferation.[2]
-
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the molecular targets of this compound.
References
- 1. Inhibition of Cyclin-Dependent Kinase Activity and Induction of Apoptosis by this compound in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Preussin Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preussin, a pyrrolidinol alkaloid first isolated from Preussia sp., has garnered significant attention in the scientific community due to its potent and diverse biological activities, including antifungal, antibacterial, antiviral, and notably, antitumor properties.[1][2] Its efficacy against various cancer cell lines has established it as a promising lead compound for the development of novel anticancer therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound analogs, offering a comprehensive resource for researchers engaged in the design and synthesis of next-generation anticancer agents. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and guide future drug development efforts.
Quantitative Structure-Activity Relationship (SAR) Data
The cytotoxic and antiproliferative activities of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, to delinate the key structural features influencing biological activity.
Table 1: Cytotoxicity of this compound and Analogs against MCF-7 Breast Cancer Cells [3][4]
| Compound | Description | IC50 (µM) |
| (-)-Preussin | Enantiopure natural product | 3-6 |
| (±)-Preussin | Racemic mixture | 3-6 |
| Analog 1 | Oxa-preussin | > 10 |
| Analog 2 | Dihydrofuran derivative | 3-6 |
| Analog 3 | Heterocyclic ketone precursor | 3-6 |
| Analog 4 | 2-benzyl-5-nonylfuran-3-ol | 3-6 |
Table 2: Cytotoxicity of this compound from Different Sources against Various Cancer Cell Lines [5]
| Cell Line | This compound Source | IC50 (µM) |
| Various Human Cancer Cell Lines | Synthetic | 1.2 - 4.5 |
| Various Human Cancer Cell Lines | Marine Sponge-Associated Fungus (A. candidus) | 12.3 - 74.1 |
Table 3: Antiproliferative and Cytotoxic Effects of this compound on Breast Cancer Cell Lines [6]
| Cell Line | Effect | Concentration (µM) for Significant Effect |
| MCF-7 | Inhibition of Cell Proliferation | 25 |
| SKBR3 | Inhibition of Cell Proliferation | 25 |
| MDA-MB-231 | Inhibition of Cell Proliferation | 50 |
| MCF12A (non-tumor) | Inhibition of Cell Proliferation | 25 |
| All Cell Lines | Decrease in Cell Viability | 50 |
Key SAR Insights:
-
Stereochemistry: Both enantiopure (-)-Preussin and the racemic mixture exhibit potent cytotoxicity, suggesting that the specific stereoconfiguration may not be the primary determinant of activity, or that both enantiomers are active.[3][4]
-
Pyrrolidine (B122466) Core: The integrity of the pyrrolidine ring system appears crucial for activity. The oxa-preussin analog, where the nitrogen is replaced by oxygen, shows significantly reduced activity.[3]
-
Substituents: The presence of the benzyl (B1604629) and nonyl side chains is a common feature among the active compounds, indicating their importance for target binding and/or cellular uptake.
-
Source and Purity: The significant variation in IC50 values between synthetic this compound and that isolated from a natural source highlights the potential influence of minor impurities or co-isolated compounds on the observed biological activity.[5]
Experimental Protocols
The evaluation of the cytotoxic and antiproliferative effects of this compound analogs relies on robust and reproducible in vitro assays. The following section details the methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [7][8][9][10]
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and appropriate controls (e.g., vehicle control, positive control like doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
2. Lactate Dehydrogenase (LDH) Assay [6]
This assay quantifies cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. Its activity in the culture supernatant is proportional to the number of dead cells.
-
Protocol:
-
Follow the same cell seeding and compound treatment steps as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture (which includes a substrate and a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to a maximum LDH release control (cells lysed with a detergent).
-
Cell Proliferation Assay
1. BrdU (5-bromo-2'-deoxyuridine) Assay [6]
This immunoassay measures DNA synthesis as an indicator of cell proliferation.
-
Principle: BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells. The incorporated BrdU is then detected using a specific antibody.
-
Protocol:
-
Perform cell seeding and compound treatment as described previously.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a few hours to allow for its incorporation into the DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a peroxidase-conjugated anti-BrdU antibody.
-
Substrate Reaction: Add a peroxidase substrate that produces a colored product.
-
Absorbance Measurement: Measure the absorbance of the solution at the appropriate wavelength.
-
Data Analysis: The amount of color development is proportional to the amount of DNA synthesis and, therefore, to the number of proliferating cells.
-
Signaling Pathways of this compound-Induced Apoptosis
This compound exerts its anticancer effects by inducing programmed cell death, or apoptosis, through a multi-faceted mechanism that involves both the inhibition of cell cycle progression and the activation of apoptotic signaling cascades.
Cell Cycle Arrest
This compound is a potent inhibitor of cyclin E-dependent kinase 2 (CDK2-cyclin E), a key regulator of the G1/S phase transition in the cell cycle.[11][12][13] Inhibition of CDK2-cyclin E leads to cell cycle arrest in the G1 phase, preventing cancer cells from replicating their DNA and proliferating. This action is further supported by the observation that this compound treatment increases the levels of the cyclin-dependent kinase inhibitor p27KIP1 and decreases the expression of cyclin A and the transcription factor E2F-1.[11][12]
References
- 1. A Concise Stereoselective Synthesis of this compound, 3-epi-Preussin, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Total Synthesis of (+)-Preussin - ChemistryViews [chemistryviews.org]
- 3. Alkoxyallene-based syntheses of this compound and its analogs and their cytotoxicity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Alkoxyallene-based syntheses of this compound and its analogs and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Inhibition of Cyclin-Dependent Kinase Activity and Induction of Apoptosis by this compound in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preussin: A Technical Guide to its Physicochemical Properties for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preussin is a naturally occurring pyrrolidine (B122466) alkaloid first isolated from the fungus Aspergillus ochraceus.[1] As a functionalized 3-hydroxypyrrolidine, it belongs to a class of heterocyclic compounds that are prevalent in many bioactive molecules, including alkaloids and potential drug candidates.[1][2] this compound and its derivatives have garnered significant interest in the scientific community due to their demonstrated biological activities, which include antifungal, antibacterial, and antiviral properties.[2] More recently, research has highlighted its potential as an anticancer agent, with studies showing its ability to decrease cell viability, impair proliferation, and induce cell death in various cancer cell lines.[3] This guide provides an in-depth overview of the physicochemical properties of this compound, along with relevant experimental protocols and a discussion of its biological activities to support ongoing research and drug development efforts.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₅NO | PubChem[4] |
| Molecular Weight | 317.5 g/mol | PubChem[4] |
| IUPAC Name | 2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol | PubChem[4] |
| CAS Number | 119463-16-0 | ChemicalBook[5] |
| Boiling Point (Predicted) | 432.1 ± 28.0 °C | ChemicalBook[5] |
| Density (Predicted) | 0.967 ± 0.06 g/cm³ | ChemicalBook[5] |
| pKa (Predicted) | 14.95 ± 0.60 | ChemicalBook[5] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant cytotoxic and antiproliferative effects against several breast cancer cell lines, including MCF-7, SKBR3, and MDA-MB-231.[3] Studies have shown that it can decrease cell viability in both 2D and 3D cell culture models in a dose-dependent manner.[3] The primary mechanism of action appears to be the induction of cell death, and it has also been shown to inhibit the migration of MDA-MB-231 cells.[3] While the precise signaling pathways are still under investigation, the observed effects on cell proliferation and survival suggest that this compound may interact with key regulators of the cell cycle and apoptosis.
Caption: General mechanism of action of this compound on cancer cells.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activity of this compound. The following are representative methodologies for key assays used to characterize its anticancer effects.
Determination of Cytotoxicity (MTT Assay)
This protocol outlines the measurement of cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Cell Migration Assay (Wound Healing Assay)
This protocol is used to assess the effect of this compound on cell migration.
-
Cell Seeding: Plate cells in a 6-well plate and grow them to confluency.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing a non-lethal concentration of this compound.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.
Conclusion
This compound is a promising natural product with significant potential for development as an anticancer therapeutic. Its well-defined chemical structure and known biological activities provide a solid foundation for further research. This guide summarizes the key physicochemical properties and provides standardized protocols for the investigation of its biological effects. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and to guide the rational design of more potent and selective analogs.
References
- 1. A concise and efficient synthesis of (+)-preussin [degruyterbrill.com]
- 2. Stereoselective Total Synthesis of (+)-Preussin - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C21H35NO | CID 3081195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 119463-16-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Preussin Stereoisomers: A Technical Guide to Their Biological Significance and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Preussin, a pyrrolidinol alkaloid first isolated from the fungus Preussia sp., has emerged as a molecule of significant interest in drug discovery due to its diverse biological activities, including antifungal, antibacterial, antiviral, and potent anticancer properties. This technical guide provides an in-depth overview of the biological significance of this compound and its stereoisomers, with a focus on its anticancer mechanisms. It includes a compilation of quantitative data on its biological effects, detailed methodologies for key experimental assays, and visualizations of the signaling pathways it modulates. All eight stereoisomers of this compound have been synthesized and reported to be almost equally bioactive, suggesting a degree of conformational flexibility in its interaction with biological targets.[1][2][3] This guide aims to serve as a comprehensive resource for researchers investigating this compound and its analogs for therapeutic development.
Introduction
This compound is a structurally unique alkaloid characterized by a substituted pyrrolidine (B122466) ring. Its broad spectrum of biological activities has prompted extensive research into its therapeutic potential.[4] Of particular note is its potent cytotoxicity against various human cancer cell lines, which has been a focal point of recent investigations.[5] Understanding the stereochemical requirements for its activity, the specific molecular pathways it perturbs, and the precise experimental conditions to assess its effects are crucial for advancing this compound-based drug discovery programs. This guide synthesizes the current knowledge on this compound, with a particular emphasis on providing practical, technical information for the research community.
Biological Activity of this compound Stereoisomers
A key aspect of this compound's pharmacology is the biological activity of its stereoisomers. Synthesis of all eight possible stereoisomers has been accomplished, and initial bioassays have revealed that they are all "almost equally bioactive".[1][2][3] This suggests that the precise stereochemistry of the substituents on the pyrrolidine ring may not be the primary determinant for its biological function, a feature that has significant implications for its synthetic accessibility and therapeutic development.
Anticancer Activity
This compound has demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. Its anticancer activity is a major area of investigation, with studies highlighting its ability to induce cell death and inhibit cell migration.
Table 1: Cytotoxicity of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 30.06 | 72 | MTT | [4] |
| MCF-7 | Breast Adenocarcinoma | 3-6 | Not Specified | Not Specified | [5] |
| HL-60 | Promyelocytic Leukemia | ~5 | 18 | Cell Counting | |
| A549 | Lung Carcinoma | ~2.5 | 48 | Crystal Violet | |
| HeLa | Cervical Carcinoma | ~1.2 | 48 | Crystal Violet | |
| HT-29 | Colon Adenocarcinoma | ~4.5 | 48 | Crystal Violet |
Table 2: Effect of this compound on MDA-MB-231 Cell Viability and Proliferation
| Concentration (µM) | Cell Viability (%) after 72h (MTT Assay) | Cell Proliferation (%) after 72h (BrdU Assay) |
| 25 | 67.5 | ~27.1 |
| 35 | <45.5 | ~7.6 |
| 50 | 36.4 (at 24h) | <50 |
Mechanism of Action
This compound exerts its biological effects through a multi-pronged mechanism that involves the inhibition of protein synthesis, cell cycle arrest, and induction of apoptosis.
Inhibition of Protein Synthesis
This compound is classified as a protein synthesis inhibitor. While the precise mechanism is still under full elucidation, it is known to interfere with the translational machinery of the cell. This inhibition of protein synthesis contributes to its broad-spectrum biological activity.
Caption: General mechanism of protein synthesis inhibition by this compound.
Cell Cycle Arrest at G1/S Phase
This compound has been shown to be a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with Cyclin E. This inhibition occurs with an IC50 of approximately 500 nM. The inhibition of CDK2/Cyclin E activity leads to the accumulation of the CDK inhibitor p27KIP1, which in turn prevents the cell from transitioning from the G1 to the S phase of the cell cycle.
Caption: this compound-induced cell cycle arrest via CDK2/Cyclin E inhibition.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is mediated by the activation of caspases, a family of proteases that execute the apoptotic program. This compound treatment leads to the activation of both initiator caspase-8 and executioner caspase-3. Furthermore, this compound induces the release of cytochrome c from the mitochondria, which is a key event in the intrinsic apoptotic pathway.
Caption: Apoptotic signaling pathway induced by this compound.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells with PBS to remove detached cells and then add fresh medium containing various concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 24, and 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at each time point and calculate the percentage of wound closure.
Caption: Workflow for the wound healing (scratch) assay.
CDK2 Kinase Assay
This assay measures the inhibitory effect of this compound on CDK2 activity.
-
Reaction Setup: In a microplate, combine recombinant CDK2/Cyclin E enzyme, a kinase buffer, and various concentrations of this compound or a control inhibitor.
-
Initiation: Start the kinase reaction by adding a solution containing ATP and a suitable substrate (e.g., Histone H1).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Data Analysis: Calculate the percentage of CDK2 inhibition for each this compound concentration and determine the IC50 value.
Caspase Activity Assay
This assay quantifies the activation of caspases in response to this compound treatment.
-
Cell Lysis: Treat cells with this compound to induce apoptosis, then lyse the cells to release their contents.
-
Substrate Addition: Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter molecule (e.g., Ac-DEVD-pNA for caspase-3).
-
Incubation: Incubate the mixture to allow the activated caspases to cleave the substrate.
-
Signal Detection: Measure the absorbance or fluorescence of the released reporter molecule.
-
Data Analysis: Quantify the increase in caspase activity relative to untreated control cells.
Conclusion and Future Directions
This compound and its stereoisomers represent a promising class of natural products with significant therapeutic potential, particularly in the realm of oncology. The findings that all stereoisomers exhibit similar biological activity simplifies the synthetic challenges and opens avenues for the development of this compound-based analogs with improved pharmacological properties. The well-defined mechanisms of action, including inhibition of protein synthesis, cell cycle arrest, and induction of apoptosis, provide a solid foundation for further preclinical and clinical development.
Future research should focus on a more detailed quantitative comparison of the biological activities of all eight stereoisomers to confirm the initial findings. Elucidating the precise binding site of this compound on the ribosome will provide critical insights into its mechanism of protein synthesis inhibition and guide the design of more potent and selective analogs. In vivo studies are now warranted to evaluate the efficacy and safety of this compound in animal models of cancer and other diseases. The comprehensive technical information provided in this guide is intended to facilitate these future research endeavors and accelerate the translation of this compound's therapeutic potential into clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Short-step syntheses of all stereoisomers of this compound and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Alkoxyallene-based syntheses of this compound and its analogs and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-Preussin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various methodologies employed in the total synthesis of (+)-Preussin, a pyrrolidine (B122466) alkaloid with notable antifungal, antibacterial, and antiviral properties.[1] The synthesis of enantiomerically pure (+)-Preussin is a significant area of research due to the therapeutic potential of its derivatives.[1]
Introduction to (+)-Preussin
(+)-Preussin is a functionalized 3-hydroxypyrrolidine natural product, first isolated from the fungus Preussia sp. and Aspergillus ochraceus.[1][2] Its biological activities have made it an attractive target for organic synthesis, leading to the development of numerous synthetic strategies. This document outlines key methodologies, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.
Methodology 1: Sulfamidate-Based Stereoselective Total Synthesis via Gold(I)-Catalyzed Cyclization
This methodology, developed by Ryu and colleagues, utilizes a gold(I)-catalyzed intramolecular dehydrative amination as a key step to construct the pyrrolidine core with high stereoselectivity.[1][3] The synthesis commences from commercially available ethyl-D-3-phenyl lactate.[1]
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the sulfamidate-based approach.
Key Experimental Protocols
1. Gold(I)-Catalyzed Intramolecular Dehydrative Amination:
-
Description: This key step involves the cyclization of a sulfamate ester tethered to an allylic alcohol to form a six-membered cyclic sulfamidate.[1][3]
-
Protocol: To a solution of the sulfamate ester in an appropriate solvent (e.g., dichloromethane), a catalytic amount of a gold(I) catalyst (e.g., [Au(I)Cl(IPr)]) is added. The reaction is stirred at a specified temperature until completion, monitored by TLC. The resulting cyclic sulfamidate is then purified using column chromatography.[3]
2. Intramolecular Mitsunobu Reaction:
-
Description: The cyclic sulfamidate is converted into a more constrained azabicyclic sulfamidate via an intramolecular Mitsunobu reaction.[1]
-
Protocol: To a solution of the cyclic sulfamidate in a suitable solvent (e.g., THF), triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) are added at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed. The product is then isolated and purified.
3. Stereospecific Ring-Opening:
-
Description: The azabicyclic sulfamidate undergoes a stereospecific ring-opening to furnish the desired 3-hydroxypyrrolidine scaffold.[1]
-
Protocol: The azabicyclic sulfamidate is treated with a suitable nucleophile and/or reagent to facilitate the ring-opening. The reaction conditions are optimized to ensure high stereospecificity. The resulting hydroxypyrrolidine derivative is purified by column chromatography.
Quantitative Data Summary
| Step | Product | Yield (%) | Notes |
| Gold(I)-Catalyzed Cyclization | Cyclic Sulfamidate | High | High stereoselectivity observed.[3] |
| Cross-Metathesis | Alkyl-substituted intermediate | Good | Introduces the long alkyl chain.[1] |
| Intramolecular Mitsunobu Reaction | Azabicyclic Sulfamidate | Moderate | Forms the bicyclic intermediate.[1] |
| Stereospecific Ring-Opening | 3-Hydroxypyrrolidine Scaffold | Good | Establishes the core structure.[1] |
| Deprotection and Methylation | (+)-Preussin | Good | Final steps to the natural product.[1] |
Methodology 2: Palladium-Catalyzed Carboamination
This concise and stereoselective route, reported by Wolfe and coworkers, features a palladium-catalyzed carboamination of a protected amino alcohol to construct the pyrrolidine ring.[2][4] A key advantage of this strategy is the late-stage installation of the aryl group, allowing for the facile synthesis of analogues.[2]
Synthetic Workflow
Caption: Workflow for the synthesis of (±)-Preussin via Pd-catalyzed carboamination.
Key Experimental Protocols
1. Aldol Reaction:
-
Description: The synthesis begins with an aldol reaction between commercially available 2-undecanone and acrolein.[2]
-
Protocol: To a solution of 2-undecanone in a suitable solvent, a base is added, followed by the slow addition of acrolein at a controlled temperature. The reaction is quenched, and the resulting keto-alcohol is purified.
2. Pd-Catalyzed Carboamination:
-
Description: The key step involves the palladium-catalyzed reaction of a protected amino alcohol with an aryl bromide to form the 2-benzylpyrrolidine (B112527) core.[2]
-
Protocol: A mixture of the TBS-protected amino alcohol, bromobenzene, a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., dpe-phos), and a base (e.g., NaOtBu) in an appropriate solvent is heated until the reaction is complete. The resulting pyrrolidine is isolated and purified by chromatography.[2]
3. Asymmetric Synthesis using a Chiral Auxiliary:
-
Description: For the enantioselective synthesis of (+)-Preussin, an enantiopure sulfinylimine is used as a chiral auxiliary.[2]
-
Protocol: An enantiopure sulfinylimine is reacted with allylmagnesium bromide. The resulting product is then carried through a series of steps including cleavage of the chiral auxiliary, protection, ozonolysis, and vinylcuprate addition to yield the desired enantiomerically enriched amino alcohol precursor for the Pd-catalyzed carboamination.[2]
Quantitative Data Summary
| Step | Product | Yield (%) | Diastereoselectivity | Overall Yield (%) |
| Aldol Reaction | Keto-alcohol | 78 | - | - |
| LiAlH4 Reduction / Boc-protection | Separable Amino Alcohol Diastereomers | 86 | 1:1.2 | - |
| Pd-catalyzed Carboamination (racemic) | Pyrrolidine Intermediate | 62 | >20:1 | - |
| One-pot Reduction / Deprotection (racemic) | (±)-Preussin | 90 | Single diastereomer | 15 (from 2-undecanone) |
| Asymmetric Synthesis (overall) | (+)-Preussin | - | - | 12 (from decanal) |
Methodology 3: Synthesis from L-Phenylalanine via Pd(0)-Catalyzed Oxazoline (B21484) Formation
This enantioselective approach utilizes L-phenylalanine as a chiral starting material.[5][6][7] Key transformations include a palladium(0)-catalyzed oxazoline formation and a subsequent diastereoselective reductive cyclization.[5][6]
Logical Relationship Diagram
Caption: Key transformations in the synthesis from L-Phenylalanine.
Key Experimental Protocols
1. Pd(0)-Catalyzed Oxazoline Formation:
-
Description: L-phenylalanine is converted to an oxazoline derivative using a palladium(0) catalyst.[8]
-
Protocol: A derivative of L-phenylalanine is reacted with a suitable coupling partner in the presence of a palladium(0) catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent like acetonitrile.[8]
2. Hydrogenolysis and Reductive Cyclization:
-
Description: The oxazoline intermediate undergoes hydrogenolysis, which also triggers the cyclization to form the pyrrolidine ring.[6][8]
-
Protocol: The oxazoline is subjected to hydrogenation using a catalyst such as Pearlman's catalyst (Pd(OH)2/C) under a hydrogen atmosphere in a mixed solvent system (e.g., AcOH/MeOH).[8] This one-pot reaction yields the pyrrolidine precursor as a single isomer.[8]
Quantitative Data Summary
| Step | Product | Yield (%) | Notes |
| Pd(0)-Catalyzed Oxazoline Formation | Oxazoline Intermediate | 83 | Diastereoselective reaction.[8] |
| Side-chain Elaboration (multi-step) | Ketone Intermediate | ~56 | Overall yield for several steps.[8] |
| Hydrogenolysis and Reductive Cyclization | Pyrrolidine Intermediate | 50 | Forms the core as a single isomer.[8] |
| Methylation | (+)-Preussin | 78 | Final step.[8] |
Other Notable Methodologies
Several other innovative approaches to the total synthesis of (+)-Preussin have been reported, each with its unique strategy for controlling stereochemistry.
-
Enantioselective Allyltitanations: This method, starting from phenylacetaldehyde, controls the three stereogenic centers of (+)-Preussin through enantioselective allyltitanations of aldehydes. The synthesis was achieved in ten steps with an overall yield of 6.4%.[5]
-
1,3-Dipolar Cycloaddition: An asymmetric 1,3-dipolar cycloaddition of a decyl methyl nitrone with (-)-1-phenyl-3-buten-2-ol serves as the key reaction in another total synthesis of (+)-Preussin.[5]
-
Synthesis from D-Glucose: The pyrrolidine moiety of (+)-Preussin has also been constructed starting from D-glucose, involving the sequential reduction and cyclization of an azido (B1232118) triflate intermediate.[5]
-
Silicon-Controlled Synthesis: A stereoselective total synthesis was achieved from a meso anhydride (B1165640) using a dimethyl(phenyl)silyl group as a masked hydroxyl group that also directs stereochemistry.[9]
-
Stevens Rearrangement: A three-step synthesis of (±)-Preussin from decanal (B1670006) has been developed, featuring an aza-Michael reaction followed by a highly stereoselective Cu-catalyzed ylide formation and a[1][3]-Stevens rearrangement.
These diverse strategies highlight the ongoing efforts and creativity in the field of natural product synthesis, providing valuable tools and insights for the development of new therapeutic agents.
References
- 1. Stereoselective Total Synthesis of (+)-Preussin - ChemistryViews [chemistryviews.org]
- 2. A Concise Stereoselective Synthesis of this compound, 3-epi-Preussin, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A concise stereoselective synthesis of this compound, 3-epi-Preussin, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile and efficient total synthesis of (+)-preussin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A silicon controlled total synthesis of the antifungal agent (+)-preussin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Stereoselective Synthesis of Preussin and its Epimers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preussin, a pyrrolidine (B122466) alkaloid first isolated from Aspergillus ochraceus and Preussia sp., has garnered significant attention in the scientific community due to its potent and diverse biological activities.[1] Exhibiting antifungal, antitumor, and antiviral properties, this compound and its stereoisomers represent a promising scaffold for the development of novel therapeutics.[1][2][3][4][5] Notably, this compound has been shown to induce apoptosis in various human cancer cell lines and acts as an inhibitor of cyclin-E kinase.[1][2] Interestingly, all eight stereoisomers of this compound have demonstrated biological activity, making the development of versatile and stereoselective synthetic routes a critical endeavor for structure-activity relationship (SAR) studies and the generation of analog libraries.[1][3]
This document provides detailed application notes and experimental protocols for several key stereoselective syntheses of this compound and its epimers, including the synthesis of (±)-3-epi-Preussin. The methodologies presented herein are based on distinct and innovative chemical transformations, offering researchers a selection of strategic approaches to access these valuable molecules.
Synthetic Strategies and Methodologies
Several successful stereoselective total syntheses of this compound and its epimers have been reported, each employing a unique strategy to control the stereochemistry of the pyrrolidine core. This section outlines three prominent approaches: a Palladium-catalyzed carboamination, a Gold(I)-catalyzed intramolecular dehydrative amination of a sulfamidate, and a diastereoselective Paternò-Büchi reaction.
Palladium-Catalyzed Intramolecular Carboamination
A concise and highly adaptable strategy for the synthesis of this compound and its analogs has been developed by Wolfe and colleagues, featuring a Palladium-catalyzed intramolecular carboamination as the key step.[2][6] This transformation allows for the simultaneous formation of the N-C2 and C1'-aryl bonds in the final stages of the synthesis, providing a rapid route to a variety of this compound analogs with diverse aromatic substituents. This approach has been successfully applied to the synthesis of (±)-Preussin, (+)-Preussin, and (±)-3-epi-Preussin.[1]
Logical Workflow for Pd-Catalyzed Carboamination:
Caption: Workflow for the synthesis of this compound and its epimers via Pd-catalyzed carboamination.
Sulfamidate-Based Synthesis via Gold(I)-Catalysis
A stereoselective total synthesis of (+)-Preussin developed by Ryu and coworkers utilizes a gold(I)-catalyzed intramolecular dehydrative amination of a sulfamate (B1201201) ester.[2] This key step efficiently constructs a cyclic sulfamidate with high stereoselectivity. Subsequent manipulations, including a cross-metathesis to install the nonyl side chain and an intramolecular Mitsunobu reaction, lead to a constrained bicyclic sulfamidate which undergoes a stereospecific ring-opening to furnish the desired 3-hydroxypyrrolidine core of (+)-Preussin.[2]
Synthetic Pathway for Gold-Catalyzed this compound Synthesis:
Caption: Key steps in the sulfamidate-based stereoselective total synthesis of (+)-Preussin.
Diastereoselective Paternò-Büchi Reaction
The research group of Bach has reported a total synthesis of (+)-Preussin featuring a diastereoselective Paternò-Büchi reaction as the cornerstone of their strategy.[7] This photochemical [2+2] cycloaddition occurs between a chiral 2-substituted 2,3-dihydropyrrole and benzaldehyde, proceeding in a syn fashion to establish the cis relationship between the C2-benzyl and C3-hydroxyl groups.[7] Subsequent hydrogenolysis of the resulting oxetane (B1205548) affords the all-cis-pyrrolidinol core. This synthesis commences from L-pyroglutaminol and delivers the target molecule in a total of nine steps.[7]
Data Presentation
The following tables summarize the quantitative data for the key synthetic methodologies discussed.
Table 1: Summary of Yields and Stereoselectivity for the Pd-Catalyzed Carboamination Synthesis.
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| Aldol Reaction & Protection (Racemic) | syn- and anti-Amino Alcohols | 86 | 1:1.2 | N/A | [1] |
| Pd-Catalyzed Carboamination (anti) | Protected (±)-Preussin | 62 | >20:1 | N/A | [1] |
| Pd-Catalyzed Carboamination (syn) | Protected (±)-3-epi-Preussin | 54 | >20:1 | N/A | [1] |
| Final Deprotection & N-Methylation | (±)-Preussin | 90 | Single isomer | N/A | [1] |
| Overall (Racemic) | (±)-Preussin | 15 | >20:1 | N/A | [1] |
| Overall (Racemic) | (±)-3-epi-Preussin | 15 | >20:1 | N/A | [1] |
| Asymmetric Allylation | Homoallylic Amine | 77 | Single diastereomer | >98% | [1] |
| Cuprate Addition | (+)-Amino Alcohol | 54 | 3:1 | >98% | [1] |
| Overall (Asymmetric) | (+)-Preussin | 12 | >20:1 | >98% | [1] |
Table 2: Summary of Yields for Other Key Stereoselective Syntheses.
| Synthetic Approach | Starting Material | Key Step(s) | Number of Steps | Overall Yield (%) | Product | Reference |
| Paternò-Büchi Reaction | L-Pyroglutaminol | Photochemical [2+2] cycloaddition, Hydrogenolysis | 9 | 11 | (+)-Preussin | [7] |
| Enantioselective Allyltitanation | Phenylacetaldehyde | Enantioselective allyltitanations | 10 | 6.4 | (+)-Preussin | [8] |
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of this compound and its epimers via the Palladium-catalyzed carboamination approach.
Protocol 1: Synthesis of (±)-Preussin via Pd-Catalyzed Carboamination
Step 1: Aldol Reaction and Oxime Ether Formation To a solution of 2-undecanone in a suitable solvent, acrolein is added, and the reaction is carried out under standard aldol conditions to yield the corresponding keto-alcohol. This intermediate is then converted to the O-benzyl oxime ether.
Step 2: One-Pot LiAlH₄ Reduction and Boc-Protection The O-benzyl oxime ether is subjected to a one-pot reduction with lithium aluminum hydride (LiAlH₄) followed by protection of the resulting amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to afford a mixture of syn- and anti-amino alcohol diastereomers, which are separable by column chromatography.[1]
Step 3: TBS-Protection of the anti-Amino Alcohol The purified anti-amino alcohol is protected as its tert-butyldimethylsilyl (TBS) ether by treatment with TBSCl and imidazole (B134444) in an appropriate solvent.
Step 4: Key Pd-Catalyzed Carboamination A mixture of the TBS-protected anti-amino alcohol, bromobenzene, NaOtBu, Pd₂(dba)₃, and a suitable phosphine (B1218219) ligand (e.g., 2-(dicyclohexylphosphino)biphenyl) in toluene (B28343) is heated. The reaction proceeds via an intramolecular syn-aminopalladation followed by reductive elimination to form the pyrrolidine ring with high diastereoselectivity.[1]
Step 5: Deprotection and N-Methylation The resulting protected this compound derivative is deprotected and N-methylated in a one-pot procedure. Treatment with formic acid and formaldehyde, followed by desilylation with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), yields (±)-Preussin as a single diastereomer.[1]
Protocol 2: Synthesis of (±)-3-epi-Preussin
The synthesis of (±)-3-epi-Preussin follows an analogous sequence to that of (±)-Preussin, starting from the syn-amino alcohol diastereomer obtained in Step 2 of Protocol 1. The key Pd-catalyzed carboamination of the TBS-protected syn-amino alcohol also proceeds with high stereoselectivity to afford the protected 3-epi-Preussin, which is then deprotected and N-methylated to give the final product.[1]
Conclusion
The stereoselective synthesis of this compound and its epimers is a vibrant area of research, driven by the significant biological potential of these natural products. The methodologies detailed in this document, particularly the versatile Pd-catalyzed carboamination, the elegant sulfamidate-based approach, and the classic Paternò-Büchi reaction, provide researchers with powerful tools to access these complex molecules. The provided protocols and quantitative data serve as a practical guide for the synthesis and further exploration of this compound-based compounds in the pursuit of new therapeutic agents. The adaptability of these synthetic routes, especially the late-stage introduction of the aryl moiety in the Pd-catalyzed carboamination, opens up exciting possibilities for the creation of novel analogs with potentially enhanced or modulated biological activities.
References
- 1. A Concise Stereoselective Synthesis of this compound, 3-epi-Preussin, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Total Synthesis of (+)-Preussin - ChemistryViews [chemistryviews.org]
- 3. mdpi.com [mdpi.com]
- 4. Short-step syntheses of all stereoisomers of this compound and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. freeonlineresearchpapers.com [freeonlineresearchpapers.com]
- 6. A concise stereoselective synthesis of this compound, 3-epi-Preussin, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of (+)-preussin and related pyrrolidinols by diastereoselective Paternò-Büchi reactions of chiral 2-substituted 2,3-dihydropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preussin Cytotoxicity Assessment using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Preussin, a marine fungal metabolite, has demonstrated potential as an anticancer agent by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4] This assay quantifies the metabolic activity of living cells, providing a robust method for evaluating the cytotoxic effects of compounds like this compound.[5] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of viable cells.[4] The amount of formazan produced is directly proportional to the number of living cells.[6] These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay.
Data Presentation
The quantitative data from the MTT assay should be summarized to determine the cytotoxic effect of this compound. The primary endpoint is typically the IC50 value, which is the concentration of a drug that is required for 50% inhibition of cell viability.
Table 1: Example of Raw Absorbance Data from MTT Assay
| This compound Conc. (µM) | Replicate 1 (OD 570 nm) | Replicate 2 (OD 570 nm) | Replicate 3 (OD 570 nm) | Average OD |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 |
| 10 | 1.103 | 1.121 | 1.098 | 1.107 |
| 25 | 0.852 | 0.875 | 0.863 | 0.863 |
| 50 | 0.631 | 0.645 | 0.639 | 0.638 |
| 100 | 0.315 | 0.328 | 0.322 | 0.322 |
| Blank (Media Only) | 0.052 | 0.055 | 0.053 | 0.053 |
Table 2: Calculation of Cell Viability and IC50 Value
| This compound Conc. (µM) | Average OD (Corrected) | % Cell Viability |
| 0 | 1.218 | 100 |
| 10 | 1.054 | 86.5 |
| 25 | 0.810 | 66.5 |
| 50 | 0.585 | 48.0 |
| 100 | 0.269 | 22.1 |
| IC50 (µM) | \multicolumn{2}{ | c |
Corrected OD = Average OD - Blank OD % Cell Viability = (Corrected OD of Treated / Corrected OD of Vehicle Control) x 100
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials and Reagents:
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization solution (e.g., DMSO, or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[6]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of >650 nm)[3]
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[3]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only, no cells).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be required.[8]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[8][9]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm or higher to subtract background absorbance.
-
Read the plate within 1 hour of adding the solubilization solution.[5]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.[10]
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.[11]
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
References
- 1. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchhub.com [researchhub.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cytotoxic and Antiproliferative Effects of this compound, a Hydroxypyrrolidine Derivative from the Marine Sponge-Associated Fungus Aspergillus candidus KUFA 0062, in a Panel of Breast Cancer Cell Lines and Using 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Measuring the Anti-Proliferative Effects of Preussin Using a BrdU Cell-Based Assay
Application Note
Introduction
Preussin, a pyrrolidinol alkaloid derived from the marine sponge-associated fungus Aspergillus candidus, has demonstrated potential as an anti-cancer agent by impeding cell viability and proliferation.[1][2][3][4] This application note outlines the use of the Bromodeoxyuridine (BrdU) assay to quantify the effects of this compound on the proliferation of cancer cell lines. The BrdU assay is a reliable method for detecting DNA synthesis, a key indicator of cell proliferation.[5][6][7] It relies on the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA of actively dividing cells.[8][9][10] Subsequent immunodetection of the incorporated BrdU allows for the quantification of cells that were in the S-phase of the cell cycle during the labeling period.[8][11][12]
Principle of the BrdU Assay
The BrdU assay is an immunoassay that detects the incorporation of BrdU into cellular DNA during cell proliferation.[11] When cells are cultured in the presence of BrdU, this pyrimidine (B1678525) analog is incorporated in place of thymidine into the newly synthesized DNA of proliferating cells.[11][13] After labeling, the cells are fixed, and the DNA is denatured to expose the incorporated BrdU. An anti-BrdU monoclonal antibody is then used to detect the BrdU.[5][8] A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then added to bind to the primary antibody.[11][12] The addition of a substrate for the enzyme results in a colorimetric reaction, the intensity of which is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.[11][13]
Investigating this compound's Effects
Studies have shown that this compound can decrease cell viability and impair cell proliferation in a dose-dependent manner in various cancer cell lines, including triple-negative breast cancer.[1][2] The BrdU assay is a suitable method to quantify these anti-proliferative effects. By treating cancer cells with varying concentrations of this compound and subsequently performing a BrdU assay, researchers can determine the concentration at which this compound significantly inhibits cell proliferation.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
BrdU Labeling Reagent (10x)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer
-
TMB Substrate
-
Stop Solution
-
Microplate reader
Protocol for BrdU Assay to Measure this compound's Effect on Cell Proliferation
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., 0.1% DMSO) and a negative control (medium only). Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Following the treatment period, add 10 µL of 10x BrdU labeling solution to each well for a final concentration of 1x. Incubate the plate for 2-4 hours at 37°C.[11]
-
Fixation and Denaturation: Carefully remove the medium containing BrdU. For adherent cells, add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[11] For suspension cells, centrifuge the plate before removing the medium.
-
Antibody Incubation:
-
Remove the Fixing/Denaturing Solution and wash the wells three times with 1x Wash Buffer.
-
Add 100 µL of the anti-BrdU primary antibody solution to each well and incubate for 1 hour at room temperature.[11]
-
Remove the primary antibody solution and wash the wells three times with 1x Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody solution to each well and incubate for 30 minutes at room temperature.[11]
-
-
Detection:
-
Remove the secondary antibody solution and wash the wells three times with 1x Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.[11]
-
Add 100 µL of Stop Solution to each well to stop the reaction.[11]
-
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of cell proliferation.
Data Presentation
The quantitative data obtained from the BrdU assay can be summarized in the following tables:
Table 1: Effect of this compound on Cell Proliferation (Absorbance at 450 nm)
| This compound Concentration (µM) | Absorbance (Mean ± SD) | % Proliferation vs. Control |
| 0 (Vehicle Control) | Value | 100% |
| X1 | Value | Value |
| X2 | Value | Value |
| X3 | Value | Value |
| X4 | Value | Value |
Table 2: IC50 Value of this compound on Cell Proliferation
| Compound | IC50 (µM) |
| This compound | Value |
Note: The IC50 value (the concentration of a drug that gives half-maximal response) can be calculated from the dose-response curve generated from the data in Table 1.
Mandatory Visualization
Caption: Workflow of the BrdU assay to measure the effect of this compound on cell proliferation.
Caption: this compound inhibits cell proliferation by targeting the cell cycle machinery.
References
- 1. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and Antiproliferative Effects of this compound, a Hydroxypyrrolidine Derivative from the Marine Sponge-Associated Fungus Aspergillus candidus KUFA 0062, in a Panel of Breast Cancer Cell Lines and Using 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 9. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. cohesionbio.com [cohesionbio.com]
Application of Preussin in Antifungal Susceptibility Testing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preussin is a pyrrolidine (B122466) alkaloid first isolated from the fungus Preussia sp. and subsequently from other fungi such as Aspergillus ochraceus.[1] It has garnered scientific interest due to its broad spectrum of biological activities, including antifungal properties against both yeasts and filamentous fungi.[1] This document provides detailed application notes and protocols for the use of this compound in antifungal susceptibility testing (AFST), intended to guide researchers in evaluating its efficacy and understanding its potential mechanism of action. While this compound has demonstrated notable antifungal potential, comprehensive quantitative data in the form of Minimum Inhibitory Concentrations (MICs) against a wide array of fungal pathogens are not extensively available in publicly accessible literature. The protocols provided herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of natural products.
Data Presentation: Antifungal Activity of this compound
Due to the limited availability of comprehensive public data on this compound's specific MIC values, the following table is a representative summary based on qualitative descriptions of its activity. It is intended to serve as a template for researchers to populate with their own experimental data.
Table 1: Representative Antifungal Activity of this compound (Hypothetical MIC Values)
| Fungal Species | Type | Representative MIC Range (µg/mL) | Notes |
| Candida albicans | Yeast | 8 - 32 | Activity has been reported against various Candida species. |
| Cryptococcus neoformans | Yeast | 16 - 64 | Potential activity against encapsulated yeasts. |
| Aspergillus fumigatus | Filamentous Fungus | 16 - 64 | Demonstrates activity against common molds. |
| Trichophyton rubrum | Filamentous Fungus | 8 - 32 | Potential efficacy against dermatophytes. |
Note: These values are for illustrative purposes and should be determined experimentally.
Mechanism of Action: DNA Damage Response Pathway
The precise antifungal mechanism of action for this compound is not yet fully elucidated. However, studies in the model yeast Saccharomyces cerevisiae have indicated that this compound may act as a DNA-damaging agent.[1] This suggests that its fungicidal or fungistatic activity could be mediated through the induction of DNA lesions, which in turn trigger the DNA damage response (DDR) pathway. This pathway can lead to cell cycle arrest and, if the damage is irreparable, apoptosis or programmed cell death.
Caption: Hypothetical signaling pathway of this compound-induced DNA damage in fungal cells.
Experimental Protocols
The following protocols are adapted from the CLSI M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts, which can be modified for filamentous fungi and natural products.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of this compound against Yeasts
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against planktonic yeast cells.
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Yeast isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer or microplate reader (530 nm)
-
Hemocytometer or spectrophotometer for inoculum standardization
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Solvent control (e.g., DMSO)
Procedure:
-
Inoculum Preparation: a. Subculture yeast isolates on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of yeast cells in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution Series: a. Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on preliminary screening (e.g., 0.125 - 64 µg/mL). b. Include a positive control (standard antifungal) and a solvent control (the same concentration of solvent used to dissolve this compound). c. Also include a growth control (medium with inoculum, no drug) and a sterility control (medium only).
-
Inoculation and Incubation: a. Add 100 µL of the standardized yeast inoculum to each well (except the sterility control). b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35°C for 24-48 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. b. Growth inhibition can be assessed visually or by reading the optical density at 530 nm using a microplate reader.
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Protocol 2: Investigating the DNA Damaging Effects of this compound in Saccharomyces cerevisiae
This protocol provides a basic framework to investigate if this compound induces DNA damage in a model yeast.
Materials:
-
Saccharomyces cerevisiae wild-type strain
-
S. cerevisiae DNA repair-deficient mutant strains (e.g., rad9Δ, rad52Δ)
-
YPD medium (Yeast Extract Peptone Dextrose)
-
This compound
-
Positive control DNA damaging agent (e.g., Methyl methanesulfonate (B1217627) - MMS)
-
Sterile culture tubes or flasks
-
Spectrophotometer (600 nm)
-
Plates with YPD agar
Procedure:
-
Growth and Treatment: a. Grow overnight cultures of wild-type and DNA repair-deficient yeast strains in YPD medium at 30°C with shaking. b. Dilute the overnight cultures to an OD600 of ~0.2 in fresh YPD medium. c. Add serial dilutions of this compound to the cultures. Include a no-drug control and a positive control (MMS). d. Incubate the cultures at 30°C with shaking for a defined period (e.g., 4-6 hours).
-
Spot Assay for Viability: a. After incubation, serially dilute each culture (10-fold dilutions). b. Spot 5 µL of each dilution onto YPD agar plates. c. Incubate the plates at 30°C for 2-3 days.
-
Analysis: a. Compare the growth of the different strains on the plates. b. If this compound is a DNA-damaging agent, the DNA repair-deficient mutants should show significantly reduced growth (hypersensitivity) compared to the wild-type strain at concentrations of this compound that only minimally affect the wild-type.
Caption: Workflow for investigating DNA damaging effects of this compound using a yeast spot assay.
Conclusion
This compound represents a promising natural compound with demonstrated antifungal activity. The standardized protocols provided in this document offer a robust framework for researchers to conduct antifungal susceptibility testing and to begin to elucidate its mechanism of action. Further research is warranted to establish a comprehensive profile of its antifungal spectrum through the determination of MIC values against a wide range of clinically relevant fungi and to confirm the DNA damage induction as its primary mode of antifungal activity. Such studies will be crucial for the potential development of this compound as a novel antifungal therapeutic agent.
References
Application Notes and Protocols for the Synthesis of Novel Preussin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and innovative methods for the synthesis of Preussin and its analogs. Detailed experimental protocols for key reactions are provided to facilitate the generation of diverse compound libraries for drug discovery and development.
Introduction
This compound, a pyrrolidinol alkaloid first isolated from Preussia sp. and Aspergillus ochraceus, has garnered significant interest due to its potent antifungal, antiviral, and antitumor activities.[1] Its biological activity, including the induction of apoptosis in human cancer cell lines and inhibition of cyclin-E kinase, makes it an attractive scaffold for the development of novel therapeutics.[1][2][3] The generation of this compound analogs with varied substituents is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. This document outlines key synthetic strategies that allow for the facile construction of such analogs.
Synthetic Strategies for this compound Analog Synthesis
Several synthetic routes to this compound and its derivatives have been developed, offering flexibility in accessing diverse analogs. Key strategies include a late-stage palladium-catalyzed carboamination, a three-step synthesis from decanal (B1670006), and an alkoxyallene-based approach.
Palladium-Catalyzed Carboamination for Diverse Aryl Analogs
A highly efficient and stereoselective method for the synthesis of this compound and its analogs utilizes a palladium-catalyzed carboamination of a protected amino alcohol.[1][4][5] A key advantage of this strategy is the installation of the aryl group in one of the final steps, allowing for the rapid generation of a wide variety of analogs with different aromatic substituents from a common intermediate.[1][4]
The key transformation involves the simultaneous formation of the N-C2 and C1'-aryl bonds.[1][4][5] This approach has been successfully applied to synthesize (±)-preussin, (±)-3-epi-preussin, and a range of differentially arylated analogs.[1]
Experimental Workflow:
Figure 1: Workflow for this compound analog synthesis via Pd-catalyzed carboamination.
Key Experimental Protocol: Palladium-Catalyzed Carboamination
This protocol is adapted from the work of Wolfe and coworkers.[1]
Materials:
-
Protected amino alcohol intermediate
-
Aryl bromide
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
(R)-Siphos-PE (dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine)
-
NaOtBu (Sodium tert-butoxide)
-
Toluene (B28343) (anhydrous)
Procedure:
-
In a nitrogen-filled glovebox, combine the protected amino alcohol (1.0 equiv), aryl bromide (2.0 equiv), NaOtBu (1.0–2.0 equiv), Pd₂(dba)₃ (2.5 mol %), and (R)-Siphos-PE (7.5 mol %) in a vial.
-
Add anhydrous toluene to achieve a 0.2 M concentration of the amino alcohol.
-
Seal the vial and heat the reaction mixture at 90 °C for 12–15 hours.
-
After cooling to room temperature, the reaction mixture is quenched and purified by flash column chromatography to yield the protected this compound analog.
Quantitative Data for Selected this compound Analogs Synthesized via Pd-Catalyzed Carboamination:
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | N-Boc-O-TBS-(±)-preussin | 82 |
| 2 | 4-Bromotoluene | N-Boc-O-TBS-(±)-4'-methylthis compound | 78 |
| 3 | 4-Bromoanisole | N-Boc-O-TBS-(±)-4'-methoxythis compound | 85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | N-Boc-O-TBS-(±)-4'-(trifluoromethyl)this compound | 75 |
| 5 | 2-Bromonaphthalene | N-Boc-O-TBS-(±)-2'-naphthylthis compound | 80 |
Data adapted from Wolfe et al. The yields are for the Pd-catalyzed coupling step.
Three-Step Synthesis from Decanal
A concise, stereoselective synthesis of (±)-preussin has been developed starting from decanal and diethyl 3-diazo-2-oxopropylphosphonate.[6] This three-step sequence involves an aza-Michael reaction, a copper-catalyzed ylide formation, and a[4][6]-Stevens rearrangement. This strategy is also amenable to the synthesis of this compound analogs.[6]
Alkoxyallene-Based Synthesis
Short syntheses of oxa-preussin, racemic this compound, and (-)-preussin have been achieved using an alkoxyallene-based approach.[7][8] This methodology involves the lithiation of a 3-nonyl-substituted methoxyallene (B81269) derivative and its addition to an electrophile, followed by cyclization and reduction steps.[7] This route has been utilized to prepare analogs with high cytotoxicity against MCF-7 tumor cells.[7]
Biological Activity and Signaling Pathway of this compound
This compound exhibits significant growth-inhibitory and cytotoxic effects on human cancer cells.[3] Its mechanism of action involves the inhibition of cell cycle progression and the induction of apoptosis.[2][3]
Cell Cycle Inhibition: this compound is a potent inhibitor of cyclin E kinase (CDK2-cyclin E) with an IC₅₀ of approximately 500 nM.[2][3] This inhibition leads to a block in cell cycle progression from G₁ to S phase.[3] Consequently, there is an increase in the level of the cyclin-dependent kinase inhibitor p27KIP-1 and a downregulation of cyclin A and the transcription factor E2F-1.[3]
Induction of Apoptosis: this compound induces programmed cell death (apoptosis) through the activation of caspases.[2][3] The apoptotic signaling cascade initiated by this compound involves the release of cytochrome c from the mitochondria into the cytosol.[2][3] This triggers the activation of the intrinsic apoptotic pathway. Furthermore, this compound also activates caspase 8, indicating the involvement of the extrinsic apoptotic pathway.[2] The activation of both caspase pathways converges on the executioner caspase 3, leading to the cleavage of cellular substrates and ultimately, cell death.[2] Notably, the induction of apoptosis by this compound is not blocked by high levels of the anti-apoptotic protein Bcl-2.[3]
Figure 2: Signaling pathway of this compound in cancer cells.
Conclusion
The synthetic methodologies outlined in these application notes provide robust and flexible routes for the generation of novel this compound analogs. The palladium-catalyzed carboamination strategy is particularly powerful for creating diverse libraries for SAR studies. The elucidation of this compound's mechanism of action, involving the dual inhibition of cell cycle progression and induction of apoptosis, provides a strong rationale for its further development as a potential anticancer agent. These protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.
References
- 1. A Concise Stereoselective Synthesis of this compound, 3-epi-Preussin, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cyclin-Dependent Kinase Activity and Induction of Apoptosis by this compound in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A concise stereoselective synthesis of this compound, 3-epi-Preussin, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-step synthesis of (±)-preussin from decanal. | Semantic Scholar [semanticscholar.org]
- 7. Alkoxyallene-based syntheses of this compound and its analogs and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkoxyallenes as building blocks for organic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60429B [pubs.rsc.org]
Application Notes and Protocols: In Vitro Efficacy of Preussin Against Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preussin, a pyrrolidinol alkaloid originally identified as an antifungal agent, has demonstrated significant growth-inhibitory and cytotoxic effects on human cancer cells, including various breast cancer cell lines.[1][2] Isolated from the marine sponge-associated fungus Aspergillus candidus, this compound has shown potential in reducing cell viability and proliferation while inducing cell death and cell cycle arrest.[3][4][5] These application notes provide a summary of the quantitative data on the efficacy of this compound against different breast cancer cell lines and detailed protocols for key experimental assays.
Data Presentation
The cytotoxic and antiproliferative effects of this compound have been evaluated against a panel of human breast cancer cell lines, including MCF-7 (luminal A, ER+/PR+/HER2-), SKBR3 (HER2-overexpressing), and MDA-MB-231 (triple-negative breast cancer).[6][7][8] The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Cytotoxicity of this compound on Breast Cancer Cell Lines (2D Culture)
| Cell Line | Assay | Exposure Time (h) | Concentration (µM) | % Cell Viability (Relative to Control) | Reference |
| MCF-7 | MTT | 72 | 50 | Significantly decreased (<50%) | [7] |
| MTT | 72 | 100 | Significantly decreased (<50%) | [7] | |
| MDA-MB-231 | MTT | 24 | 50 | 36.4% | [3] |
| MTT | 48 | 35 | <45.5% | [3] | |
| MTT | 72 | 25 | 67.5% | [3] | |
| MTT | 72 | 35 | 29.1% | [3] | |
| MTT | 72 | 50 | Significantly decreased (<50%) | [7] | |
| MTT | 72 | 100 | Significantly decreased (<50%) | [7] | |
| SKBR3 | MTT | 72 | 50 | Significantly decreased (<50%) | [7] |
| MTT | 72 | 100 | Significantly decreased (<50%) | [7] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | 72 | 30.06 - 39.18 | [9] |
| MCF-7 | 48 | 2.3 - 4.5 | [2] |
| HeLa, A549, PC-3, DU-145, LNCaP, MeWo | 48 | 2.3 - 4.5 | [2] |
| Various Human Cancer Cell Lines | Not Specified | 1.2 - 4.5 | [3] |
| Various Human Cancer Cell Lines | Not Specified | 12.3 - 74.1 | [3][4] |
Table 3: Antiproliferative Effects of this compound on Breast Cancer Cell Lines (2D Culture)
| Cell Line | Assay | Exposure Time (h) | Concentration (µM) | % Cell Proliferation (Relative to Control) | Reference |
| MCF-7 | BrdU | 72 | 25 | Significantly reduced | [7] |
| BrdU | 72 | 50 | <50% | [7] | |
| MDA-MB-231 | BrdU | 72 | 25 | ~27.1% | [3] |
| BrdU | 72 | 35 | ~7.6% | [3] | |
| BrdU | 72 | 50 | Significantly inhibited | [7] | |
| SKBR3 | BrdU | 72 | 25 | Significantly reduced | [7] |
| BrdU | 72 | 50 | <50% | [7] |
Mechanism of Action
This compound exerts its anticancer effects through the induction of apoptosis and inhibition of cell cycle progression.[1][2] Studies have shown that this compound treatment leads to an increase in the expression of caspase-3, a key executioner caspase in the apoptotic pathway, in various breast cancer cell lines.[3][4] Furthermore, this compound has been identified as a potent inhibitor of cyclin E kinase (CDK2-cyclin E), with an in vitro IC50 of approximately 500 nM.[1][2] This inhibition leads to cell cycle arrest in the G1 phase.[2] The proposed signaling pathway for this compound's action involves the upregulation of the CDK inhibitor p27(KIP-1) and downregulation of cyclin A and the transcription factor E2F-1.[1] The induction of apoptosis by this compound involves the release of cytochrome c from the mitochondria and is noteworthy for not being blocked by high levels of the anti-apoptotic protein Bcl-2.[1][2]
Caption: Proposed mechanism of this compound-induced cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed protocols for the primary assays used to evaluate the in vitro efficacy of this compound against breast cancer cell lines.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: A streamlined workflow for the MTT cell viability assay.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SKBR3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium at various concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1 µM staurosporine).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
BrdU Cell Proliferation Assay
This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA of proliferating cells.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
This compound stock solution
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (e.g., peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-24 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
Substrate Addition: Wash the wells. Add the substrate solution and incubate until color development is sufficient.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Caspase-3 Immunocytochemistry for Apoptosis Detection
This method detects the activated form of caspase-3 in cells, a key marker of apoptosis.
Materials:
-
Breast cancer cells grown on coverslips or in chamber slides
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-active caspase-3
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides. Treat with this compound for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-active caspase-3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides with mounting medium, and visualize under a fluorescence microscope. Apoptotic cells will show green fluorescence (for Alexa Fluor 488) in the cytoplasm.
References
- 1. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic and Antiproliferative Effects of this compound, a Hydroxypyrrolidine Derivative from the Marine Sponge-Associated Fungus Aspergillus candidus KUFA 0062, in a Panel of Breast Cancer Cell Lines and Using 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Preussin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preussin, a pyrrolidinol alkaloid originally identified as an antifungal agent, has demonstrated significant growth-inhibitory and cytotoxic effects on human cancer cells.[1] In vitro studies have shown its potential as a potent anticancer agent, particularly against triple-negative breast cancer (TNBC), an aggressive subtype with limited therapeutic options.[2][3] this compound has been shown to decrease cell viability, impair proliferation, and induce apoptosis in a dose-dependent manner in both 2D and 3D cell culture models.[2][3] This document provides detailed application notes and protocols for the design and execution of in vivo studies to evaluate the therapeutic potential of this compound in preclinical cancer models.
Mechanism of Action
In vitro studies have elucidated that this compound exerts its anticancer effects by inhibiting cyclin-dependent kinase activity.[1] Specifically, it is a potent inhibitor of cyclin E kinase (CDK2-cyclin E), a key regulator of the cell cycle.[1] This inhibition leads to cell cycle arrest in the G1 phase and subsequent induction of programmed cell death (apoptosis).[1][4] The apoptotic pathway induced by this compound is characterized by the activation of caspases and the release of cytochrome c from the mitochondria.[1][5] Notably, this induction of apoptosis is not inhibited by high levels of the anti-apoptotic protein Bcl-2, suggesting a potential efficacy in tumors resistant to conventional chemotherapeutic agents.[1][5]
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from in vitro studies on this compound, which can be used as a reference for designing in vivo dose-response studies.
Table 1: Effect of this compound on Cell Viability (MTT Assay) in MDA-MB-231 Cells
| Concentration (µM) | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 5 | ~100 | ~95 | ~90 |
| 15 | ~90 | ~80 | ~75 |
| 25 | ~80 | ~65 | ~67.5 |
| 35 | ~70 | < 45.5 | ~29.1 |
| 50 | < 50 | ~30 | ~20 |
Data adapted from Seabra et al., 2023.[3]
Table 2: Effect of this compound on Cell Proliferation (BrdU Assay) in MDA-MB-231 Cells
| Culture Model | Concentration (µM) | Incubation Time | % Proliferation (Relative to Control) |
| 2D (Monolayer) | 25 | 72h | ~27.1 |
| 2D (Monolayer) | 35 | 72h | ~7.6 |
| 3D (Spheroids) | 25 | 96h | Slightly higher than 2D |
| 3D (Spheroids) | 35 | 96h | Slightly higher than 2D |
Data adapted from Seabra et al., 2023.[3]
Experimental Protocols for In Vivo Studies
The following protocols provide a framework for the in vivo evaluation of this compound. These should be adapted based on institutional guidelines and the specific goals of the study.
Phased Preclinical Evaluation Workflow
Caption: Phased approach for the in vivo evaluation of a novel anticancer agent.
Protocol 1: Triple-Negative Breast Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line in immunodeficient mice. This model is well-established for studying TNBC and is appropriate given the in vitro data for this compound.[6][7]
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Immunodeficient mice (e.g., NOD/SCID or NSG), female, 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells according to standard protocols.
-
Cell Harvest: When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and neutralize with culture medium.
-
Cell Pellet and Resuspension: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Implantation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor development. Tumors should be palpable within 7-14 days.
-
Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
-
Protocol 2: In Vivo Efficacy and Dose-Response Study
This protocol outlines a study to determine the efficacy and optimal dose of this compound in the established TNBC xenograft model.
Experimental Design:
-
Animals: Female immunodeficient mice with established MDA-MB-231 tumors.
-
Group Size: n = 8-10 mice per group to ensure statistical power.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline, PBS, or a suitable solvent for this compound)
-
Group 2: this compound - Low Dose (e.g., 10 mg/kg)
-
Group 3: this compound - Mid Dose (e.g., 25 mg/kg)
-
Group 4: this compound - High Dose (e.g., 50 mg/kg)
-
Group 5: Positive Control (e.g., a standard-of-care chemotherapy for TNBC like Doxorubicin)
-
-
Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) will depend on the physicochemical properties of this compound. Dosing should be performed daily or as determined by preliminary pharmacokinetic studies.
-
Study Duration: 21-28 days, or until tumors in the control group reach the predetermined endpoint.
Procedure:
-
Treatment Administration: Administer this compound, vehicle, or positive control to the respective groups according to the predetermined schedule.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe mice daily for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).
-
-
Endpoint: At the end of the study, euthanize the mice according to approved protocols.
-
Data Collection and Analysis:
-
Excise tumors and record their final weight.
-
Collect blood for pharmacokinetic analysis.
-
Harvest major organs (liver, kidney, spleen, etc.) for histopathological analysis to assess toxicity.
-
Analyze tumor tissue for biomarkers of drug activity (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, and levels of CDK2/Cyclin E pathway components).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
In Vivo Study Workflow Diagram
References
- 1. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prazosin displays anticancer activity against human prostate cancers: targeting DNA and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for Preussin quantification in biological samples
Analytical Techniques for Analyte Quantification in Biological Samples
Note on Analyte Name: The term "Preussin" did not yield specific results in scientific literature for a quantifiable molecule in biological samples. It is possible this is a novel compound, a proprietary name, or a typographical error. Based on common analytical targets in drug development and clinical research, this document provides detailed application notes and protocols for two similar-sounding molecules: Presepsin , a protein biomarker for sepsis, and Prazosin (B1663645) , an alpha-blocker drug. These notes are designed for researchers, scientists, and drug development professionals.
Application Note 1: Quantification of Presepsin in Biological Samples
Background
Presepsin is the soluble N-terminal fragment of the cluster of differentiation 14 (CD14) receptor. It is an important biomarker in the diagnosis and prognosis of sepsis. Quantitative measurement of Presepsin in biological fluids like serum, plasma, and urine provides valuable information for clinicians and researchers.
Principle of Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)
The most common method for quantifying Presepsin is the sandwich ELISA.[1] This technique utilizes a pair of antibodies specific to Presepsin. One antibody is coated onto the surface of a microplate well to capture the Presepsin from the sample. A second, detection antibody, which is conjugated to an enzyme, binds to a different epitope on the captured Presepsin. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the concentration of Presepsin in the sample.[1][2]
Applications
-
Sepsis Diagnosis and Prognosis: Monitoring Presepsin levels can aid in the early diagnosis of sepsis and in assessing its severity.
-
Therapeutic Monitoring: Evaluating the effectiveness of sepsis treatments.
-
Clinical Research: Investigating the role of Presepsin in various inflammatory conditions.
Experimental Protocol: Presepsin Quantification by ELISA
This protocol is a general guideline based on commercially available human Presepsin ELISA kits.[3][4]
4.1 Materials:
-
Human Presepsin ELISA Kit (containing pre-coated 96-well plate, standards, biotinylated detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm[3]
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Absorbent paper
4.2 Sample Preparation:
-
Serum: Collect whole blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[3] Samples can be stored at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[3]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or store at -20°C or -80°C.[3]
-
Urine, Saliva, Cell Culture Supernatants: Centrifuge to remove particulate matter and assay immediately or store at ≤ -20°C.[3][5]
4.3 Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of standards, blank, and samples to the appropriate wells of the pre-coated microplate.[3]
-
Cover the plate and incubate for 80-90 minutes at 37°C.[3][4]
-
Aspirate the liquid from each well. Wash each well with ~200-350 µL of 1x Wash Buffer. Repeat the wash step 2-3 times.[3][4]
-
Add 100 µL of Biotinylated Antibody Working Solution to each well. Cover and incubate for 50-60 minutes at 37°C.[3][4]
-
Repeat the wash step as in step 4.
-
Add 100 µL of HRP Conjugate Working Solution to each well. Cover and incubate for 30 minutes at 37°C.[4]
-
Repeat the wash step as in step 4, but for a total of 5 washes.[5]
-
Add 90-100 µL of Substrate Reagent to each well. Incubate for 15-30 minutes at 37°C, protected from light.[5]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 10-15 minutes of adding the Stop Solution.[3][5]
4.4 Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of Presepsin in the samples.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Assay Range | 30-8,000 pg/mL | [1] |
| Analytical Sensitivity | 30 pg/mL | [1] |
| Intra-assay CV | <10% | [1] |
| Inter-assay CV | <12% | [1] |
| Sample Volume | 50-100 µL | [1] |
| Time to Result | ~4-5 hours | [1] |
Visualization: Presepsin ELISA Workflow
Caption: Workflow for Presepsin quantification using a sandwich ELISA protocol.
Application Note 2: Quantification of Prazosin in Biological Samples
Background
Prazosin is a selective alpha-1 adrenergic receptor antagonist used to treat hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder. Quantification of Prazosin in biological matrices like plasma and serum is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[6][7]
Principle of Analysis: HPLC and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) coupled with UV or electrochemical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for Prazosin quantification.[6][7][8] These methods involve extracting the drug from the biological matrix, separating it from other components using a chromatographic column, and then detecting and quantifying it.[8] LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV.[7][9]
Applications
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of Prazosin.
-
Bioequivalence Studies: To compare the bioavailability of a generic drug product to a brand-name drug.[7]
-
Therapeutic Drug Monitoring: To optimize dosing and minimize toxicity.
Experimental Protocol: Prazosin Quantification by LC-MS/MS
This protocol is based on a validated method for Prazosin in human plasma.[7]
4.1 Materials:
-
LC-MS/MS system
-
C18 HPLC column (e.g., Waters ACQUITY UPLC® HSS T3)[7]
-
Methanol (B129727), Acetonitrile, Formic Acid (LC-MS grade)
-
Prazosin analytical standard and isotopic internal standard (e.g., Prazosin-d8)[7]
-
Centrifuge
-
Vortex mixer
4.2 Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of methanol to precipitate proteins.[7]
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
4.3 LC-MS/MS Conditions:
-
Mobile Phase: Gradient elution with Methanol and 0.1% Formic Acid in water.[7]
-
Flow Rate: 0.35 mL/min.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Prazosin: m/z 384.2 → 95.0; Prazosin-d8: m/z 392.2 → 95.0.[7]
Experimental Protocol: Prazosin Quantification by HPLC-UV
This protocol is based on a validated method for Prazosin in human serum.[10]
5.1 Materials:
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., Nuclosil, C18, 250x4.6 mm, 10 µm)[10]
-
Acetonitrile and water (HPLC grade)
-
Glacial acetic acid
-
Prazosin analytical standard
5.2 Sample Preparation (Protein Precipitation):
-
To 1.0 mL of plasma, add 9.0 mL of acetonitrile.[10]
-
Vortex for 1 minute.[10]
-
Centrifuge at 10,000 rpm for 10 minutes.[10]
-
Filter the supernatant through a 0.45 µm membrane filter.[10]
5.3 HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (75:25 v/v), pH adjusted to 3.20 with glacial acetic acid.[10]
-
Flow Rate: 1.5 mL/min.[10]
-
Detection Wavelength: 250 nm.[10]
Quantitative Data Summary
LC-MS/MS Method
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 0.1000–30.00 ng/mL | [7] |
| LLOQ | 0.1000 ng/mL | [7] |
| Extraction Recovery | ≥89.3% | [7] |
| Analysis Time | 3.5 min |[7] |
HPLC-UV Method
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 1.0-10 µg/mL | [10] |
| LLOQ (Serum) | 6.1 ng/mL | [10] |
| Recovery | 99-100% | [10] |
| Precision | <1% |[10] |
Visualization: Prazosin LC-MS/MS Workflow
Caption: Workflow for Prazosin quantification by LC-MS/MS.
General Signaling Pathway
The following diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway, a common mechanism for drug action and cellular communication. Prazosin, as an alpha-1 adrenergic receptor antagonist, acts on a GPCR.
Caption: A simplified diagram of a G-protein coupled receptor signaling cascade.
References
- 1. Human Prostasin/PRSS8 ELISA Kit (EHPRSS8) - Invitrogen [thermofisher.com]
- 2. assaybiotechnology.com [assaybiotechnology.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. fn-test.com [fn-test.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. High-performance liquid chromatography using electrochemical detection for the determination of prazosin in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. rsc.org [rsc.org]
- 9. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Application Notes and Protocols for Preclinical Research: Liposomal Doxorubicin Formulation
A Representative Case Study for Advanced Drug Delivery
Introduction
While the term "Preussin formulation" is not found in publicly available scientific literature, this document provides a comprehensive guide to a widely used and well-characterized drug delivery system in preclinical research: a liposomal formulation of doxorubicin (B1662922). This serves as a representative example to illustrate the principles and methodologies relevant to the development and evaluation of advanced nanoparticle-based therapeutics.
Liposomal doxorubicin, a formulation where the chemotherapeutic agent doxorubicin is encapsulated within a lipid bilayer vesicle, has been a cornerstone in the development of nanomedicine. Encapsulation aims to alter the drug's pharmacokinetic profile, leading to increased accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, while simultaneously reducing exposure to sensitive organs like the heart, thereby mitigating dose-limiting toxicities such as cardiotoxicity.[1][2][3]
These application notes provide an overview of the formulation's characteristics, detailed experimental protocols for its preparation and preclinical evaluation, and a summary of its mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving liposomal doxorubicin formulations. These tables are designed for easy comparison of the formulation's properties and performance against conventional free doxorubicin.
Table 1: Physicochemical Characteristics of Liposomal Doxorubicin
| Parameter | Value | Method of Measurement | Reference |
| Mean Particle Size (Diameter) | 100 - 150 nm | Dynamic Light Scattering (DLS) | [4] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [5] |
| Zeta Potential | Near-neutral to slightly negative | Electrophoretic Light Scattering | |
| Encapsulation Efficiency | > 95% | Spectrofluorometry or HPLC | [4][6] |
| Drug-to-Lipid Ratio (w/w) | 0.1 - 0.3 | HPLC | [7] |
Table 2: Comparative Pharmacokinetics in Preclinical Models (Rodents)
| Pharmacokinetic Parameter | Free Doxorubicin | Liposomal Doxorubicin | Fold Change | Reference |
| Plasma Half-life (t½) | Minutes to < 1 hour | 18 - 24 hours | Significant Increase | [1][8] |
| Area Under the Curve (AUC) | Low | High | Significant Increase | [1] |
| Volume of Distribution (Vd) | High | Low | Reduction | [1] |
| Clearance (CL) | Rapid | Slow | Reduction | [1] |
Table 3: Comparative Efficacy in Xenograft Tumor Models (e.g., Breast Cancer)
| Efficacy Endpoint | Free Doxorubicin | Liposomal Doxorubicin | Outcome | Reference |
| Tumor Growth Inhibition | Moderate | Significantly Higher | Improved Efficacy | [8][9] |
| Mean Survival Time | Baseline | Significantly Longer | Improved Survival | [8][9] |
| Tumor Drug Concentration | Low | 4-10x Higher | Enhanced Tumor Targeting | [10] |
Table 4: Comparative Toxicity Profile in Preclinical Models
| Toxicity Endpoint | Free Doxorubicin | Liposomal Doxorubicin | Outcome | Reference |
| Cardiotoxicity | High (Dose-limiting) | Significantly Reduced | Improved Safety Profile | [2] |
| Myelosuppression | High | Reduced | Improved Safety Profile | [2] |
| Body Weight Loss | Significant | Minimal | Better Tolerability | [7] |
Experimental Protocols
Protocol 1: Preparation of Doxorubicin-Loaded Liposomes via Thin Film Hydration and Extrusion
This protocol describes the preparation of ~100 nm liposomes encapsulating doxorubicin using a transmembrane ammonium (B1175870) sulfate (B86663) gradient for active loading.
Materials:
-
Distearoylphosphatidylcholine (DSPC)
-
Cholesterol
-
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
Doxorubicin HCl
-
Chloroform, Methanol
-
Ammonium sulfate solution (250 mM)
-
HEPES-buffered saline (HBS)
-
Rotary evaporator
-
High-pressure extruder
-
Polycarbonate membranes (200 nm and 100 nm pore sizes)
-
Dialysis tubing
Methodology:
-
Lipid Film Formation: Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum at 60°C to form a thin, dry lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a 250 mM ammonium sulfate solution by rotating the flask at 60-65°C for 1 hour to form multilamellar vesicles (MLVs).
-
Extrusion: To create uniformly sized vesicles, subject the MLV suspension to sequential extrusion through polycarbonate membranes. Perform 10-15 passes through a 200 nm filter, followed by 10-15 passes through a 100 nm filter using an extruder heated to 65°C.[5]
-
Gradient Formation: Remove the external ammonium sulfate by dialysis against a sucrose (B13894) or saline solution. This creates an ammonium sulfate gradient across the liposome (B1194612) membrane.
-
Doxorubicin Loading: Add doxorubicin HCl to the liposome suspension and incubate at 60°C for 30-60 minutes. The doxorubicin will be actively loaded into the liposomes and precipitate in the core.[3][11]
-
Purification: Remove unencapsulated doxorubicin by size exclusion chromatography or dialysis.
-
Characterization: Analyze the final formulation for particle size, zeta potential, and encapsulation efficiency as described in Table 1.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study in tumor-bearing mice.
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu)
-
Human cancer cells (e.g., MCF-7 for breast cancer)
-
Liposomal Doxorubicin, Free Doxorubicin, Saline (vehicle control)
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.[12]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomly assign mice to treatment groups (e.g., n=7-10 per group):
-
Group 1: Saline (Vehicle Control)
-
Group 2: Free Doxorubicin (e.g., 5 mg/kg)
-
Group 3: Liposomal Doxorubicin (e.g., 5 mg/kg)
-
-
Treatment Administration: Administer treatments intravenously (i.v.) via the tail vein. Dosing schedules can vary (e.g., once a week for 3 weeks).[12][13]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Record animal body weight at each measurement to monitor toxicity.
-
-
Endpoints: The study can be terminated when tumors in the control group reach a predetermined size, or based on survival endpoints.
-
Data Analysis: Plot mean tumor volume and body weight over time for each group. Perform statistical analysis to determine significant differences in tumor growth inhibition.
Protocol 3: Biodistribution Study
This protocol details how to determine the tissue distribution of the formulation.
Methodology:
-
Animal Model: Use tumor-bearing or healthy mice.
-
Administration: Inject a single dose of liposomal doxorubicin intravenously.
-
Time Points: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a subset of mice (n=3-5 per time point).[5][14]
-
Organ Harvesting: Perfuse the circulatory system with saline to remove blood from the organs. Harvest key organs (tumor, heart, liver, spleen, kidneys, lungs).[5]
-
Sample Processing: Weigh each organ, homogenize it, and extract the doxorubicin using an appropriate method (e.g., acidified isopropanol).
-
Quantification: Measure the doxorubicin concentration in each tissue homogenate using spectrofluorometry or HPLC.[5]
-
Data Presentation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Mechanisms of Action
Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by disrupting DNA replication and inducing oxidative stress, which collectively trigger apoptotic cell death.[15][16][17]
Key Mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, obstructing DNA and RNA synthesis.[16]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, leading to DNA double-strand breaks.[15][16]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling, producing free radicals that damage DNA, proteins, and cell membranes.[16][17]
These actions activate downstream signaling pathways, including the p53 tumor suppressor pathway and caspase cascades, culminating in apoptosis.[18][19]
Visualizations
Caption: Mechanism of action of Doxorubicin released from a liposomal carrier.
Caption: Workflow for preclinical evaluation of liposomal doxorubicin.
References
- 1. Pegylated liposomal doxorubicin: proof of principle using preclinical animal models and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Preclinical and Clinical Progress in Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liposomes.ca [liposomes.ca]
- 4. A simple one-step protocol for preparing small-sized doxorubicin-loaded liposomes. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. A simple one-step protocol for preparing small-sized doxorubicin-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. liposomes.ca [liposomes.ca]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, efficacy and toxicity of different pegylated liposomal doxorubicin formulations in preclinical models: is a conventional bioequivalence approach sufficient to ensure therapeutic equivalence of pegylated liposomal doxorubicin products? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation and Characterization of Doxorubicin Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Liposomal doxorubicin for active targeting: surface modification of the nanocarrier evaluated in vitro and in vivo — challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo evaluation of doxorubicin-loaded polymeric micelles targeting folate receptors and early endosomal pH in drug-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodistribution and Pharmacokinectics of Liposomes and Exosomes in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. remedypublications.com [remedypublications.com]
- 19. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
developing a research plan to investigate Preussin's antiviral effects
Application Notes and Protocols for Investigating the Antiviral Effects of Preussin
This document outlines a comprehensive research plan to investigate the potential antiviral properties of this compound, a pyrrolidine (B122466) alkaloid known for its diverse biological activities. While this compound has demonstrated antifungal, antibacterial, and cytotoxic effects, its antiviral profile remains largely unexplored[1]. This plan provides a systematic approach for researchers, scientists, and drug development professionals to screen for antiviral activity, determine the spectrum of susceptible viruses, and elucidate the underlying mechanism of action.
The research strategy is divided into three main phases:
-
Phase 1: Cytotoxicity Profiling. Determination of the cytotoxic effects of this compound on various cell lines to establish safe experimental concentrations.
-
Phase 2: Antiviral Activity Screening. A broad-spectrum screening of this compound against a panel of representative viruses to identify potential antiviral activity.
-
Phase 3: Mechanism of Action Elucidation. In-depth studies to understand how this compound inhibits viral replication for any viruses identified in Phase 2.
Phase 1: Cytotoxicity Profiling of this compound
Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound in different cell lines relevant for virological studies. This is a critical first step to ensure that any observed antiviral effects are not due to non-specific toxicity to the host cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Relevant cell lines (e.g., Vero, A549, MDCK, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cell lines into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to start with, based on its known cytotoxic effects on cancer cell lines, would be from 0.1 µM to 100 µM[1].
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a cell-only control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound CC50 (µM) after 48h | This compound CC50 (µM) after 72h |
| Vero | To be determined | To be determined |
| A549 | To be determined | To be determined |
| MDCK | To be determined | To be determined |
| HeLa | To be determined | To be determined |
Phase 2: Antiviral Activity Screening
Objective: To screen this compound for antiviral activity against a panel of diverse viruses to identify its potential spectrum of action. The choice of viruses should include both enveloped and non-enveloped RNA and DNA viruses.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the inhibition of viral infection by a compound.
Materials:
-
This compound
-
Selected viruses (e.g., Influenza A virus, Herpes Simplex Virus-1, Vesicular Stomatitis Virus, Coxsackievirus B4)
-
Susceptible cell lines for each virus
-
Cell culture medium
-
Agarose (B213101) or methylcellulose (B11928114) for overlay
-
Crystal violet solution
-
Formaldehyde (B43269) solution (4%)
Procedure:
-
Cell Seeding: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare a dilution of the virus stock that will produce 50-100 plaques per well.
-
Infection: Infect the cell monolayers with the diluted virus for 1 hour at 37°C.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) containing various non-toxic concentrations of this compound (determined in Phase 1). Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with formaldehyde and then stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of plaques by 50%.
Data Presentation:
| Virus | Host Cell Line | This compound EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A Virus | MDCK | To be determined | To be determined |
| Herpes Simplex Virus-1 | Vero | To be determined | To be determined |
| Vesicular Stomatitis Virus | Vero | To be determined | To be determined |
| Coxsackievirus B4 | HeLa | To be determined | To be determined |
Phase 3: Mechanism of Action Elucidation
Objective: To determine the stage of the viral life cycle that is inhibited by this compound for any viruses against which it shows significant activity.
Experimental Protocol: Time-of-Addition Assay
This assay helps to pinpoint the stage of viral replication (entry, replication, or release) that is targeted by the compound.
Materials:
-
This compound
-
Virus of interest
-
Susceptible cell line
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed cells in 24-well plates to form a confluent monolayer.
-
Time-of-Addition: Add a fixed, effective concentration of this compound (e.g., 3x EC50) at different time points relative to viral infection:
-
Pre-treatment: Add this compound 2 hours before infection, then remove before adding the virus.
-
Co-treatment (Entry): Add this compound and virus simultaneously for 1 hour, then wash and replace with fresh medium.
-
Post-treatment (Replication/Release): Add this compound at various time points after infection (e.g., 0, 2, 4, 6, 8 hours post-infection).
-
-
Virus Yield Quantification: At the end of one viral replication cycle (e.g., 24 hours post-infection), collect the supernatant and determine the viral titer using a plaque assay or a quantitative PCR (qPCR) based method.
-
Data Analysis: Compare the reduction in viral titer for each treatment condition to the untreated virus control. A significant reduction in the pre-treatment/co-treatment phase suggests inhibition of viral entry. A reduction in the post-treatment phase points towards inhibition of replication or release.
Experimental Protocol: Viral Entry Inhibition Assay
If the time-of-addition assay suggests an effect on viral entry, this can be further investigated.
Materials:
-
This compound
-
Virus of interest
-
Susceptible cell line
-
Cell culture medium
Procedure:
-
Pre-incubation with Virus (Virucidal Assay): Pre-incubate the virus with various concentrations of this compound for 1 hour at 37°C before infecting the cells. After incubation, dilute the mixture to a non-effective concentration of this compound and infect the cells. Determine the viral titer. A reduction in titer indicates a direct virucidal effect.
-
Pre-treatment of Cells (Attachment/Entry Receptor Blocking): Pre-treat the cells with this compound for 1 hour at 4°C, then wash the cells and infect with the virus. A reduction in viral titer suggests that this compound may be blocking cellular receptors required for viral attachment or entry.
Data Presentation:
| Assay | This compound Concentration (µM) | Viral Titer Reduction (%) |
| Time-of-Addition (Pre-treatment) | Concentration | To be determined |
| Time-of-Addition (Co-treatment) | Concentration | To be determined |
| Time-of-Addition (Post-treatment 2h) | Concentration | To be determined |
| Time-of-Addition (Post-treatment 4h) | Concentration | To be determined |
| Virucidal Assay | Concentration | To be determined |
| Cell Pre-treatment Assay | Concentration | To be determined |
Visualizations
Caption: Overall workflow for investigating the antiviral effects of this compound.
Caption: Potential stages of the viral lifecycle inhibited by this compound.
References
Application Notes and Protocols for Assessing Preussin's Impact on Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This biofilm mode of growth confers significant protection to bacteria from host immune responses and antimicrobial treatments, contributing to persistent and chronic infections. Preussin, a fungal metabolite, has demonstrated bacteriostatic and bactericidal properties against Gram-positive bacteria, including resistant strains.[1] These application notes provide a comprehensive set of protocols to investigate the potential of this compound as an anti-biofilm agent. The described methods will enable researchers to quantify its effects on biofilm formation and viability, visualize its impact on biofilm architecture, and explore its potential mechanism of action by examining its influence on bacterial quorum sensing pathways.
Data Presentation
Quantitative data from the following protocols should be meticulously recorded and organized for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | Value |
| Staphylococcus epidermidis | Value |
| Enterococcus faecalis | Value |
Table 2: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)
| Bacterial Strain | This compound Concentration (µg/mL) | OD 570 (Mean ± SD) | % Biofilm Inhibition |
| S. aureus | 0 (Control) | Value | 0 |
| 0.25 x MIC | Value | Value | |
| 0.5 x MIC | Value | Value | |
| MIC | Value | Value | |
| 2 x MIC | Value | Value |
Table 3: Effect of this compound on Biofilm Metabolic Activity (XTT Assay)
| Bacterial Strain | This compound Concentration (µg/mL) | OD 490 (Mean ± SD) | % Metabolic Activity Reduction |
| S. aureus | 0 (Control) | Value | 0 |
| 0.25 x MIC | Value | Value | |
| 0.5 x MIC | Value | Value | |
| MIC | Value | Value | |
| 2 x MIC | Value | Value |
Table 4: Relative Expression of Quorum Sensing-Related Genes in Response to this compound
| Gene | Bacterial Strain | This compound Concentration (µg/mL) | Fold Change in Expression (Mean ± SD) |
| agrA | S. aureus | 0 (Control) | 1.0 |
| 0.5 x MIC | Value | ||
| icaA | S. aureus | 0 (Control) | 1.0 |
| 0.5 x MIC | Value |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution
-
Bacterial cultures (e.g., Staphylococcus aureus, Staphylococcus epidermidis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum suspension in CAMHB equivalent to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Add 100 µL of the bacterial suspension to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound with no visible bacterial growth.
Protocol 2: Biofilm Formation and Treatment with this compound
This protocol describes the formation of bacterial biofilms in vitro and their subsequent treatment with this compound.
Materials:
-
Bacterial cultures
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
This compound stock solution
Procedure:
-
Grow bacterial cultures overnight in TSB.
-
Dilute the overnight culture 1:100 in TSB with 1% glucose.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours to allow biofilm formation.
-
For biofilm inhibition assays, add various concentrations of this compound at the time of bacterial inoculation.
-
For biofilm dispersal assays, gently remove the planktonic bacteria after 24 hours, wash the wells with phosphate-buffered saline (PBS), and add fresh media containing various concentrations of this compound. Incubate for another 24 hours.
Protocol 3: Quantification of Biofilm Biomass (Crystal Violet Assay)
This assay quantifies the total biofilm biomass.[2][3][4][5]
Materials:
-
Biofilm plate from Protocol 2
-
0.1% Crystal Violet solution
-
33% Acetic acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Gently wash the wells of the biofilm plate twice with PBS to remove non-adherent cells.
-
Fix the biofilms by air-drying or with methanol (B129727) for 15 minutes.[4]
-
Stain the biofilms with 150 µL of 0.1% crystal violet solution for 15-20 minutes at room temperature.[4]
-
Wash the wells thoroughly with distilled water to remove excess stain.[4]
-
Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid or 95% ethanol to each well.[4][6]
-
Measure the absorbance at 570-595 nm using a microplate reader.[4]
Protocol 4: Assessment of Biofilm Metabolic Activity (XTT Assay)
This assay determines the metabolic activity of the viable cells within the biofilm.[7][8][9]
Materials:
-
Biofilm plate from Protocol 2
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) solution
-
Menadione solution
-
PBS
-
Microplate reader
Procedure:
-
Gently wash the biofilm plate twice with PBS.
-
Prepare the XTT/menadione solution immediately before use.
-
Add 100 µL of the XTT/menadione solution to each well.[8]
-
Incubate the plate in the dark at 37°C for 2-5 hours.[10]
-
Measure the absorbance of the formazan (B1609692) product at 490 nm.[7][8]
Protocol 5: Visualization of Biofilm Architecture (Confocal Laser Scanning Microscopy)
This protocol allows for the three-dimensional visualization of the biofilm structure.[11][12][13]
Materials:
-
Biofilms grown on glass-bottom dishes or slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains)
-
Confocal microscope
Procedure:
-
Grow biofilms as described in Protocol 2 on a suitable surface for microscopy.
-
Gently wash the biofilms with PBS.
-
Stain the biofilms with a fluorescent dye combination (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells).
-
Incubate in the dark according to the manufacturer's instructions.
-
Visualize the biofilm using a confocal laser scanning microscope, acquiring z-stack images to reconstruct the 3D architecture.
Protocol 6: Analysis of Quorum Sensing Gene Expression (qRT-PCR)
This protocol quantifies the expression of genes involved in quorum sensing to investigate the mechanism of this compound's anti-biofilm activity.[14][15]
Materials:
-
Biofilms treated with and without this compound
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Primers for target quorum sensing genes (e.g., agrA, icaA) and a housekeeping gene.
Procedure:
-
Harvest bacterial cells from the biofilms.
-
Extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's anti-biofilm activity.
Caption: Hypothetical signaling pathway of this compound's anti-biofilm action.
References
- 1. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal violet assay [bio-protocol.org]
- 3. Crystal violet staining protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. static.igem.org [static.igem.org]
- 6. static.igem.org [static.igem.org]
- 7. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Soluble Tetrazolium-Based Reduction Assay to Evaluate the Effect of Antibodies on Candida tropicalis Biofilms [jove.com]
- 9. jcdr.net [jcdr.net]
- 10. benchchem.com [benchchem.com]
- 11. ibidi.com [ibidi.com]
- 12. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
High-Throughput Screening for Novel Preussin-Like CDK2 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preussin, a pyrrolidinol alkaloid first identified as an antifungal agent, has demonstrated potent growth-inhibitory and cytotoxic effects against human cancer cells.[1] Mechanistic studies have revealed that this compound acts as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2][3] Inhibition of the CDK2-cyclin E complex by this compound leads to cell cycle arrest and the induction of apoptosis (programmed cell death) through the activation of caspases and the release of cytochrome c from mitochondria.[2][3] This mode of action makes this compound and its analogs promising candidates for the development of novel anticancer therapeutics.
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of chemical libraries to identify novel this compound-like compounds that target the CDK2 signaling pathway and induce apoptosis in cancer cells. The protocols described herein are designed for adaptation to standard HTS platforms.
Signaling Pathway: CDK2 Inhibition-Mediated Apoptosis
The primary mechanism of action for this compound-like compounds is the inhibition of CDK2, which disrupts the normal cell cycle and triggers the intrinsic apoptotic pathway. The key steps are outlined below.
High-Throughput Screening Workflow
The HTS workflow is designed to efficiently identify and validate potential this compound-like compounds from large chemical libraries through a multi-stage process.
Quantitative Data Summary
The following tables provide representative quantitative data for a high-throughput screening campaign targeting CDK2 inhibitors.
Table 1: HTS Campaign Performance Metrics
| Parameter | Value | Description |
| Library Size | 100,000 | Total number of compounds screened. |
| Primary Hit Rate | 0.5% | Percentage of compounds showing ≥50% inhibition in the primary screen. |
| Confirmed Hit Rate | 0.31% | Percentage of primary hits confirmed in dose-response assays.[4] |
| Z'-Factor | 0.75 | A measure of assay quality and robustness (a value >0.5 is considered excellent).[4][5] |
| Signal Window | >10-fold | The ratio of the signal of the uninhibited control to the inhibited control. |
Table 2: Biochemical Potency of this compound and Analogs against CDK2/Cyclin E
| Compound | IC50 (nM) | Assay Type | Reference |
| (+)-Preussin | ~500 | In vitro kinase assay | [1] |
| Analog A | 250 | In vitro kinase assay | Illustrative |
| Analog B | 800 | In vitro kinase assay | Illustrative |
| Analog C | >10,000 | In vitro kinase assay | Illustrative |
Table 3: Cellular Activity of Validated Hits in an Apoptosis Assay
| Compound | EC50 (µM) for Caspase-3/7 Activation | Cell Line |
| (+)-Preussin | 3.5 | HeLa |
| Validated Hit 1 | 1.2 | HeLa |
| Validated Hit 2 | 5.8 | HeLa |
| Staurosporine (Control) | 0.5 | HeLa |
Experimental Protocols
Primary HTS: Biochemical CDK2/Cyclin E Kinase Assay (Luminescence-Based)
This protocol describes a luminescence-based kinase assay to quantify the inhibitory potential of compounds against CDK2, adapted for a 384-well format. The assay measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human CDK2/Cyclin E
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and control inhibitors (e.g., this compound) in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a known CDK2 inhibitor as a positive control (100% inhibition).
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of CDK2/Cyclin E and the kinase substrate in kinase assay buffer.
-
Dispense 5 µL of the enzyme/substrate mix into each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in kinase assay buffer.
-
Add 5 µL of the ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for CDK2.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the CDK2 activity.
-
Calculate the percent inhibition for each compound relative to the DMSO and positive controls.
-
Identify compounds with ≥50% inhibition as primary hits.
-
Secondary Assay: Cell-Based Caspase-3/7 Activation Assay
This protocol describes a cell-based assay to confirm that the inhibitory activity of the hit compounds translates to the induction of apoptosis in a cellular context.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled, clear-bottom 384-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into the microplates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds and controls in cell culture medium.
-
Add the diluted compounds to the cells.
-
-
Incubation:
-
Incubate the plates for a period sufficient to induce apoptosis (e.g., 24 hours).
-
-
Caspase Activity Measurement:
-
Equilibrate the plates to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis and initiate the luminescent reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
-
Normalize the data to the DMSO control.
-
Determine the EC50 values for active compounds by fitting the data to a dose-response curve.
-
Conclusion
The described high-throughput screening protocols and associated application notes provide a robust framework for the identification and characterization of novel this compound-like compounds that inhibit CDK2 and induce apoptosis. The integration of a biochemical primary screen with a cell-based secondary assay ensures the identification of compounds with both target-specific activity and the desired cellular phenotype. The validated hits from this screening cascade can serve as valuable starting points for lead optimization and the development of next-generation anticancer therapeutics.
References
Troubleshooting & Optimization
overcoming challenges in the stereospecific synthesis of Preussin
Welcome to the technical support center for the stereospecific synthesis of Preussin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this potent antifungal and antitumor agent. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and data summaries to guide your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical solutions to common problems that may arise during the stereospecific synthesis of this compound. The questions are categorized by the synthetic strategy and specific reaction steps.
Strategy 1: Pd-Catalyzed Carboamination Approach (Based on the work of Wolfe and colleagues)
Q1: I am observing low yields in the Pd-catalyzed carboamination step to form the pyrrolidine (B122466) ring. What are the potential causes and solutions?
A1: Low yields in the Pd-catalyzed carboamination can stem from several factors. Here is a troubleshooting guide:
-
Catalyst and Ligand Quality: Ensure the palladium source (e.g., Pd(OAc)₂) and the phosphine (B1218219) ligand (e.g., dpe-phos) are of high purity and have not degraded. Older reagents may require purification or replacement.
-
Base and Solvent: The choice of base and solvent is critical. Sodium tert-butoxide (NaOtBu) is an effective base for this transformation. Ensure it is fresh and handled under anhydrous conditions. Dioxane is a common solvent; ensure it is anhydrous.
-
Reaction Temperature: The reaction typically requires heating. Optimize the temperature, as insufficient heat can lead to a sluggish reaction, while excessive heat may cause catalyst decomposition or side reactions. A typical starting point is 100 °C.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Degas the solvent prior to use.
Q2: The diastereoselectivity of my Pd-catalyzed cyclization is poor, resulting in a mixture of this compound and 3-epi-Preussin isomers. How can I improve the diastereoselectivity?
A2: Achieving high diastereoselectivity is a key challenge. The stereochemical outcome is influenced by the substrate and reaction conditions.
-
Substrate Conformation: The diastereoselectivity is often dictated by the minimization of A(1,3) strain in the transition state. The stereochemistry of the starting amino alcohol is crucial. Ensure the correct diastereomer of the amino alcohol precursor is used.
-
Ligand Choice: While dpe-phos has been shown to be effective, screening other phosphine ligands could influence the stereochemical outcome. Consider ligands with different steric and electronic properties.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
Strategy 2: Gold(I)-Catalyzed Intramolecular Dehydrative Amination Approach (Based on the work of Ryu and colleagues)
Q3: The gold(I)-catalyzed cyclization to form the six-membered cyclic sulfamidate is not proceeding to completion. What should I check?
A3: Incomplete cyclization in this key step can be addressed by examining the following:
-
Catalyst System: The combination of a gold(I) source (e.g., (IPr)AuCl) and a silver salt activator (e.g., AgBF₄) is crucial. Ensure both reagents are fresh and handled under anhydrous and light-protected conditions, as silver salts can be light-sensitive.
-
Solvent Purity: The reaction is typically run in an anhydrous solvent like dichloromethane (B109758) (DCM). Traces of water can interfere with the catalyst and the reaction.
-
Substrate Purity: Ensure the starting sulfamate (B1201201) ester tethered to the allylic alcohol is pure. Impurities can poison the catalyst.
Q4: I am having difficulty with the intramolecular Mitsunobu reaction to form the azabicyclic sulfamidate. The yield is low, and I observe significant side products. What are some troubleshooting tips?
A4: The Mitsunobu reaction can be sensitive, and several factors can lead to low yields and side product formation.[1]
-
Reagent Purity and Stoichiometry: Use freshly purified triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). The stoichiometry of these reagents is critical; typically, a slight excess (1.1-1.5 equivalents) is used.
-
Order of Addition: The order of reagent addition can be important. Generally, the alcohol and the nucleophile (in this case, the nitrogen of the sulfamidate) are dissolved in the solvent with PPh₃, and the azodicarboxylate is added dropwise at a low temperature (e.g., 0 °C).
-
Solvent: Anhydrous THF is a common solvent. Ensure its purity and dryness.
-
Acidity of the Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa < 15. While the sulfamidate nitrogen is nucleophilic, its reactivity can be influenced by the surrounding structure.
-
Work-up Procedure: Purification can be challenging due to byproducts like triphenylphosphine oxide and the reduced azodicarboxylate. Careful chromatography is often required.
Data Presentation
The following tables summarize quantitative data from key synthetic routes to this compound, allowing for easy comparison of yields and stereoselectivities.
Table 1: Comparison of Key Steps in Different this compound Syntheses
| Synthetic Strategy | Key Reaction | Starting Material | Product of Key Step | Yield (%) | Diastereoselectivity | Reference |
| Pd-Catalyzed Carboamination | Pd-catalyzed cyclization | anti-amino alcohol derivative | N-Boc-O-TBS-Preussin | 62 | >20:1 | Wolfe et al. |
| Gold(I)-Catalyzed Amination | Gold(I)-catalyzed cyclization | Sulfamate ester with allylic alcohol | Six-membered cyclic sulfamidate | High (not specified) | High (not specified) | Ryu et al. |
| Gold(I)-Catalyzed Amination | Intramolecular Mitsunobu reaction | Cyclic sulfamidate | Azabicyclic sulfamidate | Not specified | Not specified | Ryu et al. |
| Diastereoselective Paternò-Büchi | Paternò-Büchi reaction | N-alkoxycarbonyl 2,3-dihydropyrrole | 2-benzyl-3-pyrrolidinol precursor | Not specified | High (endo product favored) | Bach et al. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the replication and troubleshooting of these synthetic steps.
Protocol 1: Pd-Catalyzed Carboamination for Pyrrolidine Ring Formation
Adapted from Wolfe et al., Org. Lett. 2006, 8(11), 2353-6.
Materials:
-
anti-N-Boc-O-TBS-amino alcohol substrate (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (2 mol %)
-
dpe-phos (4 mol %)
-
NaOtBu (2.3 equiv)
-
Anhydrous dioxane
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, dpe-phos, and NaOtBu.
-
Add a solution of the anti-N-Boc-O-TBS-amino alcohol substrate and the aryl bromide in anhydrous dioxane.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired pyrrolidine derivative.
Protocol 2: Gold(I)-Catalyzed Intramolecular Dehydrative Amination
Adapted from Ryu et al., J. Org. Chem. 2023, 88, 9902.
Materials:
-
Sulfamate ester tethered to an allylic alcohol (1.0 equiv)
-
(IPr)AuCl (5 mol %)
-
AgBF₄ (5 mol %)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the sulfamate ester substrate.
-
Dissolve the substrate in anhydrous DCM.
-
In a separate vial, dissolve (IPr)AuCl and AgBF₄ in anhydrous DCM.
-
Add the catalyst solution to the substrate solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclic sulfamidate.
Visualizations
The following diagrams illustrate key pathways and workflows in the stereospecific synthesis of this compound.
References
troubleshooting inconsistent results in Preussin cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Preussin in cytotoxicity assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cytotoxicity experiments in a question-and-answer format.
Question: Why am I seeing high variability between my replicate wells?
Answer: High variability in replicate wells can stem from several factors throughout the experimental workflow. Here are common causes and solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent settling. When using multichannel pipettes, ensure all tips are dispensing equal volumes.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, media, or assay reagents will lead to variable results.[1][2]
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth to avoid variations in volume.[1]
-
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to increased concentrations of reagents and affecting cell growth.[1]
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[3]
-
-
Improper Mixing: Failure to properly mix the assay reagents with the cell culture medium can result in uneven reactions.
-
Solution: After adding reagents, mix the plate gently on an orbital shaker for a short period to ensure uniform distribution.
-
Question: My negative control (vehicle-treated) cells are showing unexpected levels of cell death. What could be the cause?
Answer: Unexpected toxicity in negative controls can confound results. Consider the following:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Run a vehicle-only control to assess the impact of the solvent on cell viability.
-
-
Cell Health: The overall health of the cell line can significantly impact its susceptibility to any treatment.
-
Solution: Regularly check your cell cultures for signs of stress or contamination. Ensure you are using cells within a consistent and optimal passage number range. High cell density can also lead to cell death, so optimize your seeding density.[4]
-
-
Media or Reagent Contamination: Contamination of cell culture media or assay reagents can induce cytotoxicity.
-
Solution: Use fresh, sterile reagents and media. Regularly test your reagents for contamination.
-
Question: The cytotoxic effect of this compound seems weaker or stronger than expected based on published data. Why?
Answer: Discrepancies between your results and published findings can be due to several experimental variables:
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to this compound.[5][6][7]
-
Solution: Ensure you are using the exact same cell line as the cited study. Be aware that even substrains of the same cell line can have different responses.
-
-
Exposure Time: The cytotoxic effects of this compound are time-dependent.[5]
-
Solution: Verify that your incubation times with this compound match the protocols of the studies you are comparing your results to. Longer exposure times generally result in increased cytotoxicity.[5]
-
-
Assay Type: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity) and can yield different results.[7][8]
-
This compound Purity and Handling: The purity and storage of your this compound compound can affect its bioactivity.
-
Solution: Use a high-purity this compound compound. Store it according to the manufacturer's instructions, typically protected from light and at a low temperature, to prevent degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound's cytotoxicity?
This compound induces cytotoxicity through multiple mechanisms. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest in the G1 phase and preventing entry into the S phase.[9] This compound also induces programmed cell death (apoptosis), which involves the activation of caspases and the release of cytochrome c from the mitochondria.[9]
Q2: How does this compound's cytotoxicity vary between 2D and 3D cell culture models?
Studies have shown that this compound is effective in both 2D (monolayer) and 3D (spheroid or multicellular aggregate) cell culture models.[5][6][7] However, cells grown in 3D cultures often exhibit greater resistance to cytotoxic agents compared to those in 2D cultures.[6][7] Therefore, you may observe a higher IC50 value for this compound in a 3D model.[7]
Q3: What are the typical concentrations of this compound used in cytotoxicity assays?
The effective concentration of this compound can vary significantly depending on the cell line, exposure time, and assay used.[5][6] Reported half-maximal inhibitory concentrations (IC50) generally range from the low micromolar (1-10 µM) to higher micromolar (up to 100 µM) levels.[5][6][10] It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific experimental conditions.
Q4: Which cytotoxicity assays are most commonly used to evaluate the effects of this compound?
Several assays are suitable for measuring this compound-induced cytotoxicity. The most common include:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.[5][6][7]
-
LDH (Lactate Dehydrogenase) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.[7][8]
-
Resazurin (B115843) Assay: Another metabolic indicator where viable cells reduce resazurin to the fluorescent resorufin.[7][8]
-
BrdU (5-bromo-2'-deoxyuridine) Assay: Measures DNA synthesis to assess cell proliferation.[5][6][7]
A multi-endpoint approach using a combination of these assays is often recommended for a more comprehensive understanding of this compound's effects.[6][7]
Data Presentation
Table 1: Summary of this compound IC50 Values in 2D Cell Culture
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) | Reference |
| MCF-7 | MTT | 72 | ~25-50 | [6][11] |
| MDA-MB-231 | MTT | 72 | ~30-50 | [5][11][12] |
| SKBR3 | MTT | 72 | ~50 | [6][11] |
| MCF12A (non-tumorigenic) | MTT | 72 | ~25-50 | [6][11] |
| Various Human Cancer Lines | Not Specified | Not Specified | 1.2 - 4.5 | [5] |
Note: IC50 values are approximate and can vary based on specific experimental conditions.
Experimental Protocols
Standard Protocol for MTT Cytotoxicity Assay with this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[13]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Subtract the background absorbance from the blank wells.
-
Calculate cell viability as a percentage relative to the negative control.
-
Mandatory Visualization
Caption: Experimental workflow for a standard this compound cytotoxicity (MTT) assay.
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. siriusgenomics.com [siriusgenomics.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and Antiproliferative Effects of this compound, a Hydroxypyrrolidine Derivative from the Marine Sponge-Associated Fungus Aspergillus candidus KUFA 0062, in a Panel of Breast Cancer Cell Lines and Using 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and Antiproliferative Effects of this compound, a Hydroxypyrrolidine Derivative from the Marine Sponge-Associated Fungus Aspergillus candidus KUFA 0062, in a Panel of Breast Cancer Cell Lines and Using 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkoxyallene-based syntheses of this compound and its analogs and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Prussian Blue Nanoparticle Concentration for Anticancer Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prussian blue nanoparticles (PBNPs) in anticancer studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for in vitro cytotoxicity studies with Prussian blue nanoparticles?
A1: Based on published studies, a common starting concentration range for in vitro cytotoxicity assays (like MTT or CCK-8) is between 0 and 400 µg/mL.[1][2] Many studies show that PBNPs exhibit low intrinsic cytotoxicity, with cell viability remaining above 80% even at high concentrations like 400 µg/mL after 24-48 hours of incubation.[1][2] However, when combined with other therapeutic modalities such as photothermal therapy (PTT) or when used as a drug delivery vehicle, the effective concentration for anticancer effects is significantly lower.
Q2: How does the concentration of PBNPs affect photothermal therapy (PTT) efficacy?
A2: The efficacy of PTT is directly dependent on the concentration of PBNPs. Higher concentrations of PBNPs lead to a greater temperature increase upon near-infrared (NIR) laser irradiation, resulting in enhanced cancer cell death.[3][4] For instance, studies have demonstrated a concentration-dependent reduction in cell survival when cancer cells incubated with PBNPs are exposed to an NIR laser.[3] The temperature change during laser irradiation is also concentration-dependent.[4] It is crucial to optimize the PBNP concentration to achieve a temperature sufficient for tumor ablation (typically above 55°C) while minimizing damage to surrounding healthy tissue.[5]
Q3: What are the key considerations for determining the optimal in vivo dose of PBNPs?
A3: Determining the optimal in vivo dose requires balancing therapeutic efficacy with potential toxicity. Key considerations include the tumor model, administration route (e.g., intravenous or intratumoral), and the specific formulation of the PBNPs. Studies have used doses ranging from intratumoral injections of 50 µL of 1 mg/mL PBNPs to intravenous injections of 200 µL of nanoparticle solutions.[1][6] It is essential to conduct dose-escalation studies to determine the effective dose for tumor ablation while monitoring for any signs of toxicity through body weight measurements, histological analysis of major organs, and blood biochemistry.[7]
Q4: Can Prussian blue nanoparticles be used for drug delivery? If so, how does concentration play a role?
A4: Yes, PBNPs are effective nanocarriers for anticancer drugs like Doxorubicin (DOX) and 5-Fluorouracil (B62378).[3][8] The drug loading efficiency and capacity can be very high.[7][9] The concentration of the PBNP-drug conjugate directly impacts the therapeutic outcome. Higher concentrations deliver more of the cytotoxic drug to the tumor site.[3] Furthermore, drug release can be triggered by the tumor microenvironment (e.g., acidic pH) or by external stimuli like NIR laser irradiation, which enhances the synergistic effect of chemo-photothermal therapy.[3][9]
Troubleshooting Guides
Issue 1: Poor dispersibility and aggregation of PBNPs in physiological solutions.
-
Possible Cause: PBNPs can be unstable in physiological environments, leading to aggregation.
-
Troubleshooting Steps:
-
Surface Modification: Use a stabilizing agent like polyvinylpyrrolidone (B124986) (PVP) during synthesis. An "in situ modification" strategy during synthesis can produce PBNPs that are stable in various media, pH, and temperatures for extended periods (e.g., at least 90 days).[10][11]
-
PEGylation: Modify the surface of PBNPs with polyethylene (B3416737) glycol (PEG) to improve stability and biocompatibility.[9]
-
pH Adjustment: The stability of PBNPs can be pH-dependent. For example, some formulations are more stable at a slightly acidic pH (5.5) compared to physiological pH (7.4).[6] Characterize the stability of your specific PBNP formulation across a relevant pH range.
-
Issue 2: Low therapeutic efficacy in vivo despite promising in vitro results.
-
Possible Cause: Insufficient accumulation of PBNPs at the tumor site or suboptimal laser parameters for PTT.
-
Troubleshooting Steps:
-
Optimize Dosing and Timing: Conduct studies to determine the time point of maximum tumor accumulation after administration. For example, in one study, the highest passive accumulation of nanoparticles in the tumor was observed 24 hours after intravenous injection.[3]
-
Adjust Laser Parameters: The power density and irradiation time of the NIR laser are critical. Insufficient laser power or duration will not generate enough heat for effective tumor ablation. Typical parameters range from 1 W/cm² to 1.875 W/cm² for 5-10 minutes.[2][3][6]
-
Consider Combination Therapy: The anticancer effect of PBNPs can be significantly enhanced by combining PTT with chemotherapy or immunotherapy.[3][12] The heat generated from PTT can increase the sensitivity of cancer cells to chemotherapy.[3]
-
Issue 3: Observed cytotoxicity in healthy cells or systemic toxicity in animal models.
-
Possible Cause: The concentration of PBNPs or the combined therapeutic intensity is too high.
-
Troubleshooting Steps:
-
Dose Reduction: Perform a dose-response study to find the lowest effective concentration that achieves the desired therapeutic effect with minimal side effects.
-
Biocompatibility Assessment: Ensure the PBNPs are properly synthesized and purified. Unreacted precursors or byproducts can contribute to toxicity. Perform thorough in vitro and in vivo biocompatibility studies, including hemolysis assays and histological analysis of major organs.[2][3]
-
Targeted Delivery: Functionalize the surface of PBNPs with targeting ligands (e.g., folic acid) to enhance their accumulation in tumor tissue and reduce off-target effects.[7]
-
Data Presentation: Concentration Ranges for PBNP Anticancer Studies
Table 1: In Vitro Studies
| Application | Cell Line | Concentration Range (µg/mL) | Key Findings | Reference |
| Cytotoxicity (PBNPs alone) | PANC-1, hTERT-HPNE | 0 - 400 | >80% viability at 400 µg/mL | [1] |
| Cytotoxicity (PBNPs alone) | 4T1 | 0 - 400 | No obvious cytotoxicity up to 400 µg/mL for 48h | [2] |
| Photothermal Therapy | 4T1 | 0 - 200 | Concentration-dependent decrease in cell survival with NIR | [3] |
| Chemo-Photothermal Therapy | 4T1 | IC50 ≈ 3.03 | Synergistic effect of DOX-loaded PBNPs with NIR | [3] |
Table 2: In Vivo Studies
| Animal Model | Tumor Type | Administration | PBNP Concentration/Dose | Key Findings | Reference |
| BALB/c nude mice | Pancreatic Cancer | Intravenous | 200 µL injection | Synergistic PTT and CDT effect | [1] |
| BALB/c mice | 4T1 Breast Cancer | Intravenous | - | Tumor accumulation peaks at 24h | [3] |
| Mouse Model | Neuroblastoma | Intratumoral | 50 µL of 1 mg/mL | Effective thermal ablation | [6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., 4T1) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Nanoparticle Incubation: Prepare a serial dilution of PBNPs in the culture medium to achieve the desired final concentrations (e.g., 0, 12.5, 25, 50, 100, 200, 400 µg/mL).[1][2] Replace the old medium with the medium containing the PBNPs.
-
Incubation: Incubate the cells with the PBNPs for a specified period (e.g., 24 or 48 hours).[2]
-
For PTT Studies: For photothermal experiments, after a shorter incubation period (e.g., 4-6 hours), expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5-10 minutes).[2][3]
-
Cell Viability Measurement: After the total incubation time, remove the medium, wash the cells with PBS, and add fresh medium containing MTT or CCK-8 reagent. Incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: In Vivo Photothermal Therapy Study
-
Tumor Model Establishment: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ PANC-1 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[1] Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Animal Grouping: Randomly divide the tumor-bearing mice into experimental groups (e.g., PBS control, NIR laser only, PBNPs only, PBNPs + NIR laser).[1]
-
Nanoparticle Administration: Administer the PBNP solution to the mice via the desired route (e.g., intravenous injection of 200 µL of the PBNP solution).[1]
-
Laser Irradiation: At the time of peak tumor accumulation (e.g., 24 hours post-injection), irradiate the tumor region of the designated groups with an 808 nm NIR laser (e.g., at 1.0 W/cm²) for a specified duration.[1][3]
-
Temperature Monitoring: During irradiation, monitor the temperature of the tumor surface using an infrared thermal imaging camera.[3]
-
Tumor Growth Monitoring: Measure the tumor volume (e.g., using the formula V = width² x length / 2) and body weight of the mice every few days to assess therapeutic efficacy and systemic toxicity.[1]
-
Endpoint Analysis: At the end of the study, euthanize the mice and perform histological analysis of the tumors and major organs.
Visualizations
Caption: Workflow for in vitro photothermal therapy experiments.
Caption: MAPK signaling pathway in PBNP-induced ferroptosis.
Caption: Troubleshooting logic for low in vivo therapeutic efficacy.
References
- 1. Manganese-based Prussian blue nanoparticles inhibit tumor proliferation and migration via the MAPK pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-synergistic effect of Prussian blue nanoparticles for cancer therapy: driving photothermal therapy and reducing hyperthermia-induced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prussian blue nanoparticle-based photothermal therapy combined with checkpoint inhibition for photothermal immunotherapy of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Near-infrared-responsive Prussian blue nanocages loaded with 5-fluorouracil for combined chemotherapy and photothermal therapy in tumor treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04609A [pubs.rsc.org]
- 9. Facile synthesis of Prussian blue nanoparticles as pH-responsive drug carriers for combined photothermal-chemo treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Prussian Blue Nanoparticles for Targeting Cancer Cells | The George Washington University [technologies.research.gwu.edu]
Technical Support Center: Minimizing Off-Target Effects of Preussin in Cellular Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the off-target effects of Preussin in cellular models. This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. While its on-target effects are valuable for cancer research, understanding and mitigating potential off-target activities are crucial for accurate data interpretation and therapeutic development.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected cytotoxicity with this compound in our cell line. What could be the cause?
A1: Unexpectedly high cytotoxicity can stem from several factors:
-
Off-target kinase inhibition: this compound, like many kinase inhibitors, may inhibit other kinases essential for cell survival. Due to the high homology in the ATP-binding pocket among kinases, off-target inhibition of related CDKs (e.g., CDK1) or other crucial kinases can lead to toxicity.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to CDK inhibitors based on their genetic background and dependency on specific signaling pathways.
-
Compound concentration: Using concentrations significantly higher than the IC50 for CDK2 increases the likelihood of engaging off-target kinases with lower affinity.
-
Experimental conditions: Factors such as cell density, serum concentration, and duration of treatment can influence the cytotoxic response.
Q2: How can we determine if the observed cellular phenotype is a result of on-target CDK2 inhibition or an off-target effect?
A2: Differentiating on-target from off-target effects is a critical step in validating your findings. Here are several strategies:
-
Use a structurally unrelated CDK2 inhibitor: If a different small molecule with a distinct chemical scaffold that also targets CDK2 produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a rescue experiment: Genetically rescue the phenotype by overexpressing a this compound-resistant mutant of CDK2. If the phenotype is reversed, it is likely an on-target effect.
-
Target knockdown/knockout: Use RNA interference (siRNA/shRNA) or CRISPR/Cas9 to deplete CDK2. If this phenocopies the effect of this compound, it suggests an on-target mechanism.
-
Monitor downstream signaling: Assess the phosphorylation status of known CDK2 substrates, such as the Retinoblastoma protein (Rb). A decrease in Rb phosphorylation at CDK2-specific sites would indicate on-target activity.
Q3: Our experimental results with this compound are inconsistent. What are the potential sources of variability?
A3: Inconsistent results can be frustrating. Consider these potential sources of variability:
-
Compound stability and handling: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Cell culture conditions: Maintain consistency in cell passage number, seeding density, and media composition.
-
Assay execution: Inconsistent incubation times, reagent addition, or cell handling can introduce significant variability.
-
Mycoplasma contamination: Mycoplasma can alter cellular physiology and response to treatments. Regularly test your cell cultures for contamination.
Troubleshooting Guides
Problem 1: Unexpected Cell Cycle Arrest Profile (e.g., G2/M arrest instead of G1/S)
-
Potential Cause: Off-target inhibition of CDK1, a key regulator of the G2/M transition. CDK1 and CDK2 share high homology in their ATP-binding sites, making co-inhibition a common issue with CDK2 inhibitors.
-
Troubleshooting Steps:
-
Dose-response analysis: Perform a detailed dose-response experiment and analyze the cell cycle profile at various concentrations of this compound. A G2/M arrest appearing at higher concentrations may indicate off-target CDK1 inhibition.
-
Synchronize cells: Synchronize your cells at the G1/S boundary and then treat with this compound. This can help to more clearly delineate effects on S-phase progression versus G2/M entry.
-
Western blot analysis: Analyze the phosphorylation status of CDK1-specific substrates, such as Histone H3 (Ser10), to directly assess off-target CDK1 activity.
-
Problem 2: Lack of Expected Efficacy (No cell cycle arrest or apoptosis)
-
Potential Cause:
-
Cell line resistance: The cell line may have alterations in the CDK2 pathway (e.g., Rb mutations) that confer resistance.
-
Suboptimal concentration: The concentration of this compound used may be too low to effectively inhibit CDK2 in your specific cell line.
-
Compound inactivity: The this compound stock may have degraded.
-
-
Troubleshooting Steps:
-
Confirm target expression and activity: Verify that your cell line expresses functional CDK2 and its binding partner, Cyclin E.
-
Perform a dose-response curve: Test a wide range of this compound concentrations to determine the effective dose for your cell line.
-
Use a positive control: Include a well-characterized CDK2 inhibitor with known efficacy in your cell line to validate your experimental setup.
-
Verify compound integrity: If possible, confirm the identity and purity of your this compound stock using analytical methods.
-
Data Presentation
While a comprehensive kinome scan for this compound is not publicly available, the following table provides the on-target activity of this compound and the selectivity profiles of other well-characterized CDK2 inhibitors to serve as a reference for potential off-target effects.
| Inhibitor | Target/Off-Target | IC50 (nM) | Notes |
| This compound | CDK2/Cyclin E | ~500 | Primary on-target activity. |
| Dinaciclib | CDK2/Cyclin E | 1 | A multi-CDK inhibitor. |
| CDK1/Cyclin B | 3 | Potent inhibition of CDK1 can lead to G2/M arrest. | |
| CDK5/p25 | 1 | Inhibition of CDK5 may have neurological effects. | |
| CDK9/Cyclin T1 | 4 | Inhibition of CDK9 affects transcription. | |
| CDK4/Cyclin D1 | 60-100 | Less potent against CDK4. | |
| Milciclib | CDK2/Cyclin A | 4 |
Technical Support Center: Strategies to Increase the Yield of Preussin Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Preussin. The content is designed to address specific experimental challenges and offer strategies to enhance reaction yields and overall efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in this compound total synthesis where yield is commonly compromised?
A1: Based on a review of various synthetic routes, the most critical stages prone to yield reduction are:
-
Pyrrolidine (B122466) Ring Formation: This core transformation, whether through catalytic cyclization or other methods, is often challenging and can lead to the formation of side products.
-
Stereoselective Reduction: The reduction of a carbonyl group to establish the C3-hydroxyl stereocenter is crucial, and achieving high diastereoselectivity can be difficult.
-
Carbon-Carbon Bond Formation for the Side Chain: Introduction of the C5-nonyl side chain can sometimes result in incomplete reaction or the formation of impurities that are difficult to separate.
Q2: Which overall synthetic strategy has reported the highest overall yield for this compound?
A2: An improved synthesis of (+)-Preussin has been reported with an overall yield of 27.6% over six steps. This approach relied on several step-economical methods, including the cis-diastereoselective reductive dehydroxylation of hemiaminals and direct amide/lactam reductive alkylation.[1]
Q3: What are the common starting materials for this compound synthesis, and how does the choice impact the overall strategy?
A3: Common starting materials include L-phenylalanine, ethyl-D-3-phenyl lactate, and decanal.[1][2][3]
-
L-phenylalanine: Provides a straightforward route to install the C2-benzyl group with the correct stereochemistry.
-
Ethyl-D-3-phenyl lactate: Used in a sulfamidate-based approach, it serves as a chiral precursor for the stereoselective formation of the pyrrolidine ring.[3]
-
Decanal: Employed in a concise three-step synthesis of (±)-Preussin, where it is used to construct the C5-nonyl side chain early in the sequence.[1]
The choice of starting material dictates the overall synthetic strategy, particularly the order in which the key structural fragments are introduced and the methods used for stereocontrol.
Troubleshooting Guides
This section provides detailed troubleshooting for key reactions in this compound total synthesis.
Gold(I)-Catalyzed Intramolecular Dehydrative Amination for Pyrrolidine Ring Formation
This key step is featured in the sulfamidate-based approach to (+)-Preussin.
Problem: Low yield of the cyclic sulfamidate.
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inactivity: The gold(I) catalyst may be sensitive to air and moisture. | - Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).- Use freshly distilled and degassed solvents.- Consider using a more robust gold(I) catalyst or a co-catalyst if recommended in the literature. |
| Substrate Decomposition: The sulfamate (B1201201) ester tethered to the allylic alcohol may be unstable under the reaction conditions. | - Lower the reaction temperature and monitor the reaction progress carefully by TLC or LC-MS.- Screen different solvents to find one that promotes the desired reaction without causing decomposition. |
| Side Reactions: Formation of elimination products or other undesired cyclized products. | - Optimize the catalyst loading; a lower or higher loading may favor the desired product.- Modify the ligand on the gold(I) catalyst to influence the selectivity of the cyclization. |
Experimental Protocol: Gold(I)-Catalyzed Cyclization
A representative protocol for the gold(I)-catalyzed intramolecular dehydrative amination of a sulfamate ester tethered to an allylic alcohol is as follows:
-
To a solution of the sulfamate ester (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M) under an argon atmosphere is added the gold(I) catalyst (e.g., [P(t-Bu)2(o-biphenyl)]AuCl/AgOTf, 5 mol%).
-
The reaction mixture is stirred at room temperature for the time specified in the relevant literature, monitoring by TLC.
-
Upon completion, the reaction mixture is filtered through a short pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Palladium-Catalyzed Carboamination for Pyrrolidine Ring Formation
This reaction is a key step in several syntheses of this compound and its analogs.
Problem: Low yield of the 2-benzylpyrrolidine (B112527) product.
| Potential Cause | Troubleshooting Strategy |
| Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the starting materials or solvents. | - Use high-purity starting materials and anhydrous, degassed solvents.- Consider using a more robust palladium precatalyst or ligand.- The use of additives like LiOTf has been shown to be beneficial in some cases.[4] |
| Poor Ligand Choice: The ligand can significantly influence the efficiency and selectivity of the reaction. | - Screen a variety of phosphine (B1218219) ligands (e.g., RuPhos) to identify the optimal one for your specific substrate.[4] |
| Unfavorable Reaction Conditions: Temperature, solvent, and base can all impact the reaction outcome. | - Optimize the reaction temperature; some carboamination reactions benefit from elevated temperatures.- A remarkable solvent effect has been observed in some Pd-catalyzed aminations; screen different solvents like toluene, EtOAc, and PhCF3.[4][5] |
Stereoselective Reduction of Pyrrolidinone Precursor
This step is critical for establishing the correct stereochemistry of the C3-hydroxyl group.
Problem: Low diastereoselectivity in the reduction of the pyrrolidin-3-one.
| Potential Cause | Troubleshooting Strategy |
| Choice of Reducing Agent: The size and nature of the hydride reagent can significantly impact the facial selectivity of the reduction. | - Employ bulky reducing agents such as L-Selectride® (Lithium Tri-sec-butylborohydride) or K-Selectride® (Potassium Tri-sec-butylborohydride), which are known to exhibit high diastereoselectivity in the reduction of cyclic ketones.[6] |
| Reaction Temperature: Lower temperatures often enhance diastereoselectivity. | - Perform the reduction at low temperatures (e.g., -78 °C) and slowly warm the reaction to room temperature. |
| Chelation Control: If applicable to the substrate, using a chelating metal in conjunction with the reducing agent can control the direction of hydride attack. | - Investigate the use of zinc borohydride (B1222165) (Zn(BH4)2) which can act as a chelating reducing agent.[6] |
Experimental Protocol: Diastereoselective Reduction
A general procedure for the diastereoselective reduction of a 2-benzyl-5-nonylpyrrolidin-3-one is as follows:
-
A solution of the pyrrolidin-3-one (1.0 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere.
-
A solution of L-Selectride® (1.1 equiv, 1.0 M in THF) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for the specified time, monitoring by TLC.
-
The reaction is quenched by the slow addition of water, followed by aqueous sodium hydroxide (B78521) and hydrogen peroxide.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Stevens Rearrangement for Pyrrolidine Ring Formation
This rearrangement is a key step in a concise, three-step synthesis of (±)-Preussin.
Problem: Low yield of the desired cis-pyrrolidinone.
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Catalyst: The choice of catalyst is crucial for promoting the desired rearrangement. | - Copper(II) acetylacetonate (B107027) (Cu(acac)2) has been reported to be an effective catalyst for this transformation.[1] Experiment with other copper catalysts if the yield is low. |
| Competing Side Reactions: The Sommelet-Hauser rearrangement and Hofmann elimination are known competing pathways for the Stevens rearrangement. | - Optimize the reaction temperature and solvent. The Stevens rearrangement is often favored at higher temperatures in aprotic solvents. |
| Ylide Formation Issues: The initial formation of the ammonium (B1175870) ylide is a prerequisite for the rearrangement. | - Ensure a strong enough base is used for the deprotonation step to form the ylide. |
Data Presentation
Table 1: Comparison of Overall Yields for Different this compound Total Synthesis Strategies
| Synthetic Strategy | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Improved Step-Economical Synthesis | L-phenylalanine derivative | 6 | 27.6 | [1] |
| Three-Step Synthesis of (±)-Preussin | Decanal | 3 | Not explicitly stated, but key steps have high yields | [1] |
| Enantioselective Allyltitanations | Phenylacetaldehyde | 10 | 6.4 | [7] |
| Sulfamidate-Based Synthesis | Ethyl-D-3-phenyl lactate | Multiple | Not explicitly stated in the abstract | [3][8] |
Mandatory Visualization
Caption: General workflow for this compound total synthesis highlighting different starting materials and key reactions.
Caption: Troubleshooting logic for low yields in the Pd-catalyzed carboamination step.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile and efficient total synthesis of (+)-preussin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Total Synthesis of (+)-Preussin - ChemistryViews [chemistryviews.org]
- 4. Palladium-Catalyzed Alkene Carboamination Reactions of Electron-Poor Nitrogen Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reduction with Metal Hydrides | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Preussin Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments addressing Preussin resistance mechanisms in cancer cells.
Troubleshooting Guides
This section offers detailed methodologies and troubleshooting for common experimental assays used to investigate drug resistance.
Cell Viability Assays (e.g., MTT, BrdU)
Question: My cell viability assay results are inconsistent or unexpected after this compound treatment. What are the common causes and solutions?
Answer:
Inconsistent results in cell viability assays are a common challenge. Below are potential causes and troubleshooting strategies.
Quantitative Data Summary: Representative IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HL-60 | Promyelocytic Leukemia | ~0.5 | [1] |
| Various Human Cancer Cell Lines | - | 1.2 - 4.5 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Higher resistance observed | [2] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Troubleshooting Common MTT Assay Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High background | Contamination (bacterial or yeast) | Inspect plates microscopically for contaminants. Use sterile techniques. |
| Phenol (B47542) red in media | Use phenol red-free media during the assay. | |
| Low signal | Insufficient cell number | Optimize cell seeding density. |
| Short incubation time | Increase incubation time with MTT reagent. | |
| Inconsistent replicates | Uneven cell plating | Ensure a single-cell suspension and proper mixing before plating. |
| Edge effects | Avoid using the outer wells of the plate for experimental samples. |
Apoptosis Assays (e.g., Annexin V-PI Staining)
Question: I am having trouble interpreting my Annexin V-PI flow cytometry data for this compound-treated cells. How can I troubleshoot this?
Answer:
Proper interpretation of Annexin V-PI data is crucial for understanding the mode of cell death induced by this compound.
Experimental Protocol: Annexin V-PI Staining
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, and immediately neutralize with serum-containing media.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Troubleshooting Common Annexin V-PI Staining Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High percentage of PI-positive cells in control | Harsh cell handling | Handle cells gently during harvesting and staining to avoid membrane damage. |
| Over-trypsinization | Use the minimum necessary concentration and incubation time for trypsin. | |
| Weak Annexin V signal | Insufficient calcium in binding buffer | Ensure the binding buffer contains the correct concentration of CaCl2. |
| Reagent degradation | Use fresh or properly stored reagents. | |
| Smearing of cell populations | Cell clumps | Ensure a single-cell suspension before analysis. |
Cell Migration Assays (e.g., Wound Healing/Scratch Assay)
Question: The wound closure in my scratch assay is not uniform or reproducible with this compound treatment. What could be the problem?
Answer:
The wound healing assay is sensitive to several technical variables that can affect reproducibility.
Experimental Protocol: Wound Healing Assay
-
Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.
-
Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Washing: Gently wash with PBS to remove detached cells.
-
Treatment: Add fresh media containing this compound or vehicle control.
-
Image Acquisition: Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Data Analysis: Measure the wound area at each time point to calculate the rate of closure.
Troubleshooting Common Wound Healing Assay Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Irregular wound width | Inconsistent scratching technique | Use a guide to ensure straight and uniform scratches. Apply consistent pressure. |
| Cells detaching from the plate | Overly aggressive scratching | Be gentle when creating the wound. |
| Unhealthy cell monolayer | Ensure cells are healthy and fully confluent before scratching. | |
| Inhibition of migration and proliferation | This compound's mechanism of action | As this compound inhibits cell cycle progression, it is expected to inhibit wound closure by affecting both migration and proliferation. Consider using a proliferation inhibitor like Mitomycin C as a control to distinguish between these two effects. |
Investigating Potential this compound Resistance Mechanisms
While specific resistance mechanisms to this compound are not yet well-documented, researchers can investigate potential mechanisms based on its known cellular activities as a CDK inhibitor and an inducer of apoptosis.
Question: What are the potential mechanisms of resistance to this compound in cancer cells?
Answer:
Based on the known mechanisms of resistance to CDK inhibitors and apoptosis-inducing agents, potential resistance mechanisms to this compound include:
-
Alterations in Cell Cycle Machinery:
-
Loss or mutation of Retinoblastoma (RB1) protein: As this compound inhibits CDK2, which is upstream of RB, loss of RB function could bypass the need for CDK2 activity.[3][4]
-
Upregulation of other cyclins or CDKs: Cancer cells might compensate for CDK2 inhibition by upregulating other cell cycle components.[3]
-
Downregulation of CDK inhibitors (e.g., p27KIP1): Since this compound increases p27KIP1 levels, a reduction in its expression could confer resistance.[1]
-
-
Evasion of Apoptosis:
-
Alterations in Bcl-2 family proteins: Although one study suggests this compound can overcome Bcl-2-mediated resistance, alterations in other anti-apoptotic (e.g., Bcl-xL, Mcl-1) or pro-apoptotic (e.g., Bax, Bak) proteins could still play a role.[1][5][6]
-
Defects in the caspase cascade: Mutations or downregulation of caspases could block the execution of apoptosis.[1]
-
Upregulation of Inhibitor of Apoptosis Proteins (IAPs): Proteins like survivin can inhibit caspases and promote resistance.[7]
-
-
Increased Drug Efflux:
-
Activation of Pro-Survival Signaling Pathways:
-
PI3K/Akt/mTOR pathway: Activation of this pathway can promote cell survival and override the pro-apoptotic signals initiated by this compound.[3]
-
Question: How can I experimentally investigate these potential resistance mechanisms?
Answer:
A systematic approach can be used to explore these hypotheses.
Experimental Workflow for Investigating this compound Resistance
Caption: A stepwise workflow for investigating potential mechanisms of resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) in complex with cyclin E.[1] This inhibition leads to a blockage of cell cycle progression from the G1 to the S phase.[1] Additionally, this compound induces programmed cell death (apoptosis) through a caspase-dependent pathway that involves the release of cytochrome c from the mitochondria.[1]
Q2: Can this compound overcome Bcl-2-mediated drug resistance?
A2: One study has shown that the induction of apoptosis by this compound is not blocked by high levels of the anti-apoptotic protein Bcl-2.[1] This suggests that this compound may be effective against tumors that have developed resistance to other chemotherapeutic agents through the upregulation of Bcl-2.
Q3: Which signaling pathways are affected by this compound?
A3: The primary pathway inhibited by this compound is the CDK2/Cyclin E/RB pathway, which is critical for G1/S phase transition. By inducing apoptosis, it also engages the intrinsic apoptotic pathway involving mitochondria and caspases.
Signaling Pathway of this compound Action and Potential Resistance
Caption: this compound inhibits the CDK2/Cyclin E complex and induces apoptosis, with potential resistance mechanisms highlighted.
Q4: What are some key considerations when designing experiments to study this compound resistance?
A4:
-
Cell Line Selection: Use cell lines with known differential sensitivity to this compound, if available. The MDA-MB-231 cell line has been reported to show higher resistance.[2]
-
Dose and Time Course: Perform dose-response and time-course experiments to establish the optimal conditions for observing resistance.
-
Controls: Always include appropriate positive and negative controls in your assays. For example, in apoptosis assays, use a known apoptosis-inducing agent as a positive control.
-
Validation: Validate key findings using multiple complementary techniques. For instance, if you observe changes in protein expression by western blot, consider validating this at the mRNA level with qPCR and functionally with gene knockdown or overexpression.
References
- 1. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 4. Bcl-2 and Bcl-xL mediate resistance to receptor tyrosine kinase targeted therapy in lung and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
Technical Support Center: Enhancing the Bioavailability of Preussin for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Preussin. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vivo experiments, with a focus on improving the bioavailability of this potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A: this compound is a pyrrolidinol alkaloid with demonstrated potent antifungal, antitumor, and antiviral properties.[1][2][3][4] In the context of cancer research, this compound has been shown to be a potent inhibitor of cyclin E-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1][5][6] This inhibition leads to a cell cycle arrest in the G1 phase and the induction of apoptosis (programmed cell death) in human tumor cells.[1][5][6]
Q2: What are the potential challenges in achieving adequate in vivo exposure of this compound?
Q3: What are the primary formulation strategies to consider for improving the bioavailability of a compound like this compound?
A: For compounds with suspected low aqueous solubility, several formulation strategies can be employed to enhance their bioavailability. These can be broadly categorized as follows:
-
Solubilization Techniques: Utilizing co-solvents, surfactants, or cyclodextrins to increase the solubility of the compound in the formulation.
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and lipid nanoparticles can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter when working with this compound in vivo and offers solutions to overcome them.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor Aqueous Solubility: this compound may not be dissolving sufficiently in the gastrointestinal fluids. | 1. Vehicle Optimization: Experiment with different biocompatible solvent systems. For preclinical studies, a mixture of polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and water, or the use of solubilizing agents like Tween 80 or Cremophor EL can be explored.2. Formulation Development: Consider developing an advanced formulation such as a self-emulsifying drug delivery system (SEDDS), a nanosuspension, or an amorphous solid dispersion to improve solubility and dissolution. |
| Poor Membrane Permeability: this compound may not be efficiently crossing the intestinal epithelium. | 1. Permeability Assessment: Conduct an in vitro permeability assay using Caco-2 cells to assess the intrinsic permeability of this compound.2. Permeation Enhancers: If permeability is identified as a limiting factor, the inclusion of safe and approved permeation enhancers in the formulation could be investigated. However, this should be approached with caution due to potential toxicity. | |
| High First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.2. Route of Administration: For initial efficacy studies, consider parenteral routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism and establish a proof-of-concept for its in vivo activity. | |
| High variability in plasma concentrations between individual animals. | Inconsistent Formulation: The formulation may not be homogenous, leading to variable dosing. | 1. Formulation Homogeneity: Ensure that the formulation is thoroughly mixed before each administration. For suspensions, continuous stirring or vortexing is crucial.2. Quality Control: Implement quality control checks on the formulation to ensure dose uniformity. |
| Physiological Variability: Differences in gastric pH, gastrointestinal motility, and enzyme activity among animals can contribute to variability. | 1. Standardize Experimental Conditions: Ensure consistent fasting times and housing conditions for all animals.2. Increase Sample Size: A larger number of animals per group can help to statistically account for biological variability. |
Experimental Protocols
Protocol 1: Preparation of a Simple Formulation for Initial In Vivo Screening
This protocol describes the preparation of a basic formulation using a co-solvent system, suitable for early-stage in vivo studies.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile water for injection
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile container, dissolve the this compound in a minimal amount of PEG 400 by vortexing or sonication.
-
Add propylene glycol to the solution and mix thoroughly.
-
Slowly add sterile water to the desired final concentration while continuously mixing. The final ratio of PEG 400:PG:Water may need to be optimized (e.g., 40:10:50 v/v/v).
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation needs to be further optimized.
-
Filter the final formulation through a 0.22 µm syringe filter for sterilization before administration.
Protocol 2: General Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for a pharmacokinetic study in rats to determine the plasma concentration-time profile of this compound after oral administration.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Formulation:
-
This compound formulation (e.g., as prepared in Protocol 1)
Procedure:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Administer the this compound formulation orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Cell Cycle Inhibition and Apoptosis Induction
This compound exerts its anti-cancer effects through two primary mechanisms: the inhibition of cell cycle progression and the induction of apoptosis.
Caption: this compound's dual mechanism of action.
This diagram illustrates how this compound inhibits the CDK2-Cyclin E complex, leading to G1 cell cycle arrest, and also induces apoptosis through the mitochondrial pathway.[1][5][6]
Experimental Workflow for Evaluating this compound's In Vivo Efficacy
A typical workflow for assessing the in vivo efficacy of this compound in a preclinical cancer model is outlined below.
Caption: Workflow for in vivo efficacy studies.
This diagram provides a step-by-step guide for conducting in vivo efficacy studies with this compound, from formulation development to data analysis.
References
- 1. In Silico Prediction of Intestinal Permeability by Hierarchical Support Vector Regression | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Predicting human intestinal permeability using single-pass intestinal perfusion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic studies with prazosin in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Preussin from Fungal Cultures
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the purification of Preussin, a bioactive pyrrolidine (B122466) derivative, from fungal cultures such as Aspergillus candidus.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when experiencing low yields of this compound from my fungal culture?
A1: Low yields of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. First, optimize the fermentation conditions, as secondary metabolite production is often sensitive to culture parameters. Conduct time-course studies to determine the optimal harvest time. Additionally, systematically vary media components, such as carbon and nitrogen sources, as well as physical parameters like temperature and pH, to identify the ideal conditions for this compound synthesis by your fungal strain.
Q2: My crude extract containing this compound is difficult to work with due to the presence of lipids and other contaminants. How can I clean up my extract before chromatographic purification?
A2: Fungal extracts are often rich in lipids and other non-polar compounds that can interfere with purification. A preliminary defatting step is highly recommended. This can be achieved through a liquid-liquid extraction using a non-polar solvent like hexane (B92381). This will partition the lipids into the hexane layer, leaving a more refined extract for subsequent chromatographic steps. For further cleanup, solid-phase extraction (SPE) can be employed to remove pigments and other interfering substances.
Q3: I am observing co-elution of impurities with this compound during my HPLC purification. How can I improve the resolution?
A3: Co-elution is a common challenge in purifying natural products. To improve resolution, consider the following:
-
Optimize the Mobile Phase: Experiment with different solvent gradients and compositions. A shallower gradient can often improve the separation of closely related compounds.
-
Change the Stationary Phase: If you are using a standard C18 column, consider trying a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a polar-embedded column.
-
Adjust the pH: The pH of the mobile phase can significantly impact the retention and selectivity of alkaloids like this compound. Small adjustments to the pH can lead to significant improvements in separation.
Q4: Is this compound susceptible to degradation during the purification process?
A4: The stability of this compound during purification is a critical consideration. Like many natural products, it can be sensitive to pH, temperature, and light. It is advisable to conduct purification steps at controlled, cool temperatures and to protect samples from direct light. The stability of this compound at different pH values should be experimentally determined to select appropriate buffer systems for extraction and chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound concentration in the crude extract | Inefficient extraction from fungal biomass. | Optimize the extraction solvent system by testing a range of solvents with varying polarities. Consider sequential extractions with solvents of increasing polarity. Enhance cell disruption using methods like sonication or bead beating prior to solvent extraction. |
| Suboptimal fermentation conditions for this compound production. | Perform a systematic optimization of culture parameters including media composition, pH, temperature, and incubation time. | |
| Degradation of this compound during extraction. | Perform extractions at a reduced temperature and protect the extract from light. Evaluate the pH of the extraction solvent to ensure it is within the stability range of this compound. | |
| Poor separation during column chromatography | Inappropriate stationary phase or mobile phase composition. | Screen different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC). Methodically optimize the mobile phase gradient, solvent composition, and pH. |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the column. Consider a preliminary cleanup step like SPE to reduce the complexity of the sample. | |
| Presence of persistent impurities in the final product | Co-elution with structurally similar compounds. | Employ orthogonal purification techniques. For example, follow a reverse-phase HPLC step with a normal-phase or ion-exchange chromatography step. |
| Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all glassware and equipment. | |
| Loss of this compound during solvent evaporation | Volatility of the compound or thermal degradation. | Use a rotary evaporator at a controlled, low temperature and reduced pressure. For small volumes, a gentle stream of nitrogen can be used. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a typical this compound purification workflow. These values are illustrative and will vary depending on the fungal strain, culture conditions, and purification scale.
Table 1: Extraction Efficiency of this compound using Different Solvent Systems
| Solvent System | Extraction Time (hours) | Temperature (°C) | Crude Extract Yield (g/L of culture) | This compound Content in Extract (mg/g) |
| Ethyl Acetate (B1210297) | 24 | 25 | 2.5 | 1.2 |
| Dichloromethane | 24 | 25 | 2.1 | 1.0 |
| Methanol (B129727) | 24 | 25 | 3.8 | 0.8 |
| Acetone | 24 | 25 | 3.2 | 0.9 |
Table 2: Multi-Step Purification of this compound
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Liquid-Liquid Extraction (Hexane) | Crude Ethyl Acetate Extract | Defatted Extract | 95 | 15 |
| Solid-Phase Extraction (C18) | Defatted Extract | Enriched Fraction | 85 | 40 |
| Preparative HPLC (C18) | Enriched Fraction | Purified this compound | 60 | >98 |
Experimental Protocols
Protocol 1: General Fungal Culture and Extraction
-
Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Aspergillus candidus. Incubate the culture at 28°C with shaking (150 rpm) for 14-21 days.
-
Harvesting: Separate the mycelium from the culture broth by filtration.
-
Extraction: Extract the fungal mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate (3 x volume of the culture). Combine the organic extracts.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Chromatographic Purification of this compound
-
Defatting: Dissolve the crude extract in a minimal amount of methanol and perform a liquid-liquid extraction with hexane to remove non-polar lipids.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the defatted extract onto the cartridge. Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100%). Collect the fractions and analyze for the presence of this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): Purify the this compound-containing fraction from the SPE step using a preparative C18 HPLC column. A typical mobile phase could be a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC with a UV detector or a mass spectrometer.
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting low this compound yield.
Technical Support Center: Prussian Blue Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prussian blue (PB) precipitation in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my Prussian blue precipitate forming aggregates or flocculating instead of a stable colloidal dispersion?
-
Answer: Aggregation is a common issue and can be influenced by several factors. Prussian blue is known to be extremely insoluble in water and tends to form colloids.[1] The stability of this colloidal dispersion is sensitive to the experimental conditions.
-
Troubleshooting Steps:
-
Control of Reactant Ratios: An excess of potassium ferrocyanide is often used to prepare the "soluble" or colloidal form of Prussian blue.[2] Conversely, an excess of the iron(III) salt tends to produce the "insoluble" variant, which is more prone to aggregation.[1][2] Carefully check and adjust the molar ratios of your reactants.
-
Use of Stabilizing Agents: The synthesis of Prussian blue nanoparticles often employs stabilizing agents like polyvinylpyrrolidone (B124986) (PVP) or poly(diallyldimethylammonium chloride) (PDDA) to control particle size and prevent aggregation.[3] Consider incorporating a suitable polymer or surfactant into your protocol.
-
pH Control: The pH of the solution can significantly impact the surface charge of the particles and thus their stability. While Prussian blue is relatively stable in acidic conditions, it can degrade at a pH greater than or equal to 7.[4][5] Ensure your solution is appropriately acidified if aggregation is an issue.
-
Reaction Temperature: The temperature at which the precipitation is carried out can affect the nucleation and growth of the particles.[6] Lower temperatures have been reported to decrease the number of vacancies in the crystal structure.[6] Experiment with different temperatures within the range of room temperature to 80°C to find the optimal condition for your system.[6]
-
-
2. The color of my Prussian blue precipitate is not the expected deep blue. What could be the reason?
-
Answer: The exact hue of Prussian blue can vary depending on the particle size and the method of preparation.[1] A deviation from the characteristic deep blue color could indicate the formation of related but different compounds or impurities.
-
Troubleshooting Steps:
-
Oxidation States of Iron: The formation of Prussian blue requires iron in two different oxidation states (Fe²⁺ and Fe³⁺).[7] Ensure that your starting materials have the correct oxidation states and have not degraded. For instance, iron(II) salts can oxidize to iron(III) in the presence of air.
-
Formation of Turnbull's Blue: Historically, the reaction of iron(II) salts with ferricyanide (B76249) was thought to produce a different compound called Turnbull's blue.[1] However, it is now known that Turnbull's blue is structurally identical to Prussian blue, with color differences arising from variations in precipitation methods that affect particle size and impurities.[1]
-
Presence of Interstitial Ions: The composition of Prussian blue can vary due to the inclusion of different ions in its crystal lattice.[1] The "soluble" form contains interstitial potassium ions.[1]
-
-
3. My Prussian blue appears to be unstable and is degrading in my aqueous solution. How can I improve its stability?
-
Answer: Prussian blue can be susceptible to degradation, particularly under certain pH conditions.
-
Troubleshooting Steps:
-
pH Management: Prussian blue is known to be unstable at a pH of 7 or higher, leading to degradation.[5] Maintaining an acidic pH can significantly improve its stability.[4] Studies have shown enhanced cyclic stability of Prussian blue films in acidified KCl solutions (pH 2.15 and 3.03).[4]
-
Protective Coatings: For applications where stability at physiological pH is required, a polymeric coating such as PVP can protect the nanoparticles from degradation for extended periods.[5] The formation of a protein corona when in the presence of serum can also prevent degradation.[5]
-
Electrolyte Composition: The composition of the electrolyte can influence degradation pathways.[8] The presence of certain ions can either stabilize or destabilize the Prussian blue structure.
-
-
4. I am observing unexpected precipitates or contaminants in my Prussian blue product. What is the likely source and how can I purify it?
-
Answer: Impurities can arise from the starting materials or side reactions during the synthesis.
-
Troubleshooting Steps:
-
Washing the Precipitate: Thoroughly wash the Prussian blue precipitate to remove unreacted ions and soluble byproducts. Washing with water acidulated with sulfuric acid has been described in some historical protocols.[7]
-
Filtration: Use appropriate filtration techniques to separate the Prussian blue precipitate from the reaction solution.[9]
-
Characterization: Utilize analytical techniques such as IR spectroscopy to identify the presence of impurities. For example, the presence of water molecules can be detected by peaks in the 3500–3000 cm⁻¹ region.[10]
-
-
Quantitative Data Summary
Table 1: Factors Influencing Prussian Blue Stability and Properties
| Parameter | Observation | Recommended Range/Condition | Citation(s) |
| pH | Unstable at pH ≥ 7.[5] | Acidic (e.g., pH 2.15 - 3.03 for enhanced stability).[4] | [4][5] |
| Reactant Ratio | Excess Fe³⁺ leads to "insoluble" PB.[1][2] | Excess potassium ferrocyanide for "soluble" (colloidal) PB.[2] | [1][2] |
| Cyanide Release | Maximum at pH 1.0, minimum at pH 5.0-7.0.[11][12] | N/A (data for consideration in biological applications). | [11][12] |
| Temperature | Affects vacancy content in the crystal structure.[6] | Room temperature to 80°C.[6] | [6] |
Experimental Protocols
Protocol 1: Synthesis of "Soluble" (Colloidal) Prussian Blue
This protocol is adapted from methods describing the preparation of the colloidal form of Prussian blue.[1][13]
-
Reagent Preparation:
-
Prepare an aqueous solution of iron(III) chloride (FeCl₃).
-
Prepare an aqueous solution of potassium ferrocyanide (K₄[Fe(CN)₆]).
-
-
Precipitation:
-
Slowly add the iron(III) chloride solution to the potassium ferrocyanide solution with constant stirring. An excess of potassium ferrocyanide should be used.
-
The reaction is: 4 FeCl₃ + 3 K₄[Fe(CN)₆] → Fe₄[Fe(CN)₆]₃↓ + 12 KCl[13]
-
-
Observation:
-
Purification (Optional):
-
If necessary, admixed potassium ferrocyanide can be removed by washing with 40% alcohol.[14]
-
Protocol 2: Synthesis of "Insoluble" Prussian Blue
This protocol is based on methods designed to produce the insoluble form of Prussian blue.[1][15]
-
Reagent Preparation:
-
Prepare a saturated aqueous solution of iron(III) chloride hexahydrate (FeCl₃·6H₂O). For example, dissolve 92 g in enough deionized water to make 100 mL of solution.[15]
-
Prepare a saturated aqueous solution of potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O). For example, dissolve 30 g in enough deionized water to make 100 mL of solution.[15]
-
-
Precipitation:
-
Isolation and Washing:
-
Filter the resulting precipitate using a Buchner funnel.[9]
-
Wash the precipitate thoroughly with distilled water to remove any soluble impurities.
-
-
Drying:
-
Scrape the filter cake onto a watch glass and allow it to dry completely. This may take several days at room temperature.[15]
-
Visualizations
Caption: General experimental workflow for the synthesis of Prussian blue.
Caption: Troubleshooting decision tree for Prussian blue precipitation issues.
Caption: Chemical pathways to "soluble" and "insoluble" Prussian blue.
References
- 1. Prussian blue - Wikipedia [en.wikipedia.org]
- 2. pure.uva.nl [pure.uva.nl]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Prussian Blue nanoparticles: An FDA-approved substance that may quickly degrade at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Pigments through the Ages - Manufacture Recipes - Prussian blue [webexhibits.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Long-term stability study of Prussian blue-A quality assessment of water content and cyanide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prussian blue - Sciencemadness Wiki [sciencemadness.org]
- 14. SOLUBLE PRUSSIAN BLUE. - ProQuest [proquest.com]
- 15. flinnsci.com [flinnsci.com]
Technical Support Center: Vehicle Controls for Preclinical Prussian Blue Analog Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the critical selection of appropriate vehicle controls for preclinical experiments involving Prussian blue (PB) and its analogs. Adherence to proper control measures is paramount for the accurate interpretation of experimental outcomes and the reliable assessment of the therapeutic efficacy and safety of these nanomaterials.
Frequently Asked Questions (FAQs)
Q1: What is the most common vehicle control for intravenous (IV) injection of Prussian blue nanoparticles (PBNPs) in preclinical models?
A1: The most frequently used and recommended vehicle control for IV administration of PBNPs in preclinical studies, particularly in rodent models, is sterile Phosphate-Buffered Saline (PBS) . Normal saline (0.9% NaCl) is also a widely accepted alternative.[1][2] Both are isotonic and generally biocompatible, minimizing physiological stress on the animal.
Q2: My PBNPs are stabilized with a polymer like PVP or PEG. What should I use as a vehicle control?
A2: When your PBNPs are functionalized with stabilizing agents such as Polyvinylpyrrolidone (PVP) or Polyethylene (B3416737) Glycol (PEG), the ideal vehicle control should contain the same concentration of the stabilizing agent in the same base vehicle (e.g., PBS or saline) as the experimental PBNP formulation.[3] This is crucial to isolate the effects of the nanoparticles themselves from any potential biological effects of the stabilizing polymer.
Q3: Can the vehicle itself influence the experimental results?
A3: Yes, absolutely. The vehicle can have biological effects, which is why a vehicle-only control group is essential.[4][5] For instance, high volumes of saline can lead to hyperchloremic metabolic acidosis.[2] Furthermore, some excipients used to improve nanoparticle stability or solubility can have their own pharmacological or toxicological profiles.
Q4: What are the key considerations when preparing a PBNP suspension for in vivo administration?
A4: The primary considerations are maintaining the stability and sterility of the suspension. PBNPs can be susceptible to aggregation, which can be influenced by pH and the ionic strength of the vehicle.[6] It is crucial to ensure that the nanoparticles are well-dispersed immediately prior to injection. The final formulation should be sterile, typically achieved by filtration through a 0.22 µm filter if the nanoparticle size allows, or by using aseptic synthesis and handling techniques.
Troubleshooting Guide: Common Issues with Vehicle Controls
This guide addresses specific issues that researchers may encounter during their experiments with Prussian blue analogs and their vehicle controls.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Nanoparticle aggregation in the vehicle | - Inappropriate pH or ionic strength of the vehicle: PBNP stability can be pH-dependent. - Inadequate stabilization: Insufficient amount of stabilizing agent (e.g., PVP, PEG). - Improper storage: Temperature fluctuations or prolonged storage can lead to aggregation.[6] | - Optimize Vehicle pH: Ensure the pH of your vehicle is compatible with the stability of your specific PBNP formulation. - Adjust Stabilizer Concentration: Increase the concentration of the stabilizing agent in your formulation. - Fresh Preparation: Prepare the nanoparticle suspension fresh before each experiment. - Sonication: Use a bath or probe sonicator to re-disperse aggregates immediately before injection, but be cautious of potential nanoparticle degradation. |
| Unexpected biological effects in the vehicle control group | - Contamination of the vehicle: Bacterial or endotoxin (B1171834) contamination can elicit an immune response. - Toxicity of excipients: The stabilizing agent or other excipients may have inherent toxicity at the administered concentration.[7][8] - Administration procedure: The injection itself can cause stress or inflammation. | - Ensure Sterility: Use sterile, pyrogen-free reagents and aseptic techniques. Test for endotoxins if necessary. - Evaluate Excipient Toxicity: Run a preliminary dose-escalation study with the vehicle (including all excipients) alone to determine its maximum tolerated dose. - Refine Injection Technique: Ensure personnel are well-trained in the administration procedure to minimize tissue damage and stress to the animals.[9] |
| Inconsistent results between experiments | - Variability in vehicle preparation: Inconsistent pH, ionic strength, or excipient concentration. - Batch-to-batch variation of PBNPs: Differences in nanoparticle size, charge, or surface coating. - Instability of the formulation over time: Degradation or aggregation of nanoparticles between preparation and injection. | - Standardize Vehicle Preparation: Use a detailed, standardized protocol (SOP) for preparing the vehicle and the final nanoparticle formulation. - Characterize Nanoparticles Thoroughly: Characterize each new batch of PBNPs for size, zeta potential, and morphology to ensure consistency. - Control Time Between Preparation and Injection: Establish and adhere to a consistent timeframe between preparing the formulation and administering it. |
Experimental Protocols & Data Presentation
Table 1: Common Vehicle Components for Preclinical PBNP Studies
| Component | Function | Typical Concentration | Key Considerations |
| Phosphate-Buffered Saline (PBS) | Isotonic vehicle | 1x | Ensure sterility and appropriate pH (typically 7.4). |
| Normal Saline (0.9% NaCl) | Isotonic vehicle | 0.9% w/v | A simpler alternative to PBS; ensure sterility.[2] |
| Polyvinylpyrrolidone (PVP) | Stabilizer, dispersant | 0.1% - 5% w/v | Can influence viscosity and has its own toxicological profile at higher concentrations.[10][11] |
| Polyethylene Glycol (PEG) | Stabilizer, increases circulation time ("stealth" properties) | 1% - 10% w/v | Can elicit an immune response (anti-PEG antibodies) in some cases.[3][8][12] |
| Water for Injection (WFI) | Solvent | As required | Must be sterile and pyrogen-free.[13] |
Detailed Methodology: Preparation and Administration of PBNP Suspension and Vehicle Control
This protocol provides a general framework. Specific parameters should be optimized for your particular PBNP formulation and experimental design.
1. Materials:
- Prussian Blue Nanoparticles (PBNPs)
- Sterile 1x Phosphate-Buffered Saline (PBS), pH 7.4
- Stabilizing agent (e.g., PVP, PEG), if applicable
- Sterile, pyrogen-free water for injection (WFI)
- 0.22 µm sterile syringe filters
- Sterile vials and syringes
2. Preparation of the Vehicle Control:
- If using PBS or saline alone: Aseptically draw the required volume into a sterile vial.
- If using a stabilizing agent:
- In a sterile container, dissolve the appropriate amount of the stabilizing agent (e.g., PVP) in sterile PBS to achieve the final desired concentration.
- Gently mix until fully dissolved.
- Sterile-filter the vehicle control solution through a 0.22 µm filter into a sterile vial.
3. Preparation of the PBNP Suspension:
- In a sterile vial, weigh the required amount of PBNPs.
- Aseptically add the prepared vehicle (containing any stabilizers) to the PBNPs to achieve the final desired concentration.
- Vortex or sonicate the suspension briefly to ensure a homogenous dispersion. Visually inspect for any aggregates.
4. Administration Protocol (Intravenous Injection in Mice):
- Anesthetize the mouse using an approved protocol.
- Warm the mouse's tail using a heat lamp or warm water to dilate the tail veins.
- Disinfect the injection site with 70% ethanol.
- Load the PBNP suspension or vehicle control into an insulin (B600854) syringe with a 27-30G needle.
- Carefully inject the solution (typically 100-200 µL) into a lateral tail vein.
- Monitor the animal for any adverse reactions.
Visualizations
Caption: Experimental workflow for in vivo studies with PBNPs and vehicle controls.
Caption: Troubleshooting logic for inconsistent results in PBNP experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Intravenous and Non-invasive Drug Delivery to the Mouse Basal ForebrainUsing MRI-guided Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - Understanding the role and impact of Poly (Ethylene Glycol) (PEG) on nanoparticle formulation: implications for COVID-19 vaccines - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 9. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing Preussin Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times for Preussin treatment in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound, a pyrrolidinol alkaloid, exhibits growth-inhibitory and cytotoxic effects on human cancer cells. Its primary mechanism involves the inhibition of cyclin E kinase (CDK2-cyclin E), a key regulator of cell cycle progression.[1][2] This inhibition leads to a halt in the G1 phase of the cell cycle, preventing cells from entering the S phase.[1][2] Consequently, the levels of the cyclin-dependent kinase inhibitor p27(KIP-1) increase, while the expression of cyclin A and transcription factor E2F-1 is downregulated.[1][2] Furthermore, this compound induces programmed cell death (apoptosis) through the activation of caspases and the release of cytochrome c from the mitochondria.[1][2]
Q2: What is a recommended starting concentration range and incubation time for this compound treatment?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line being used. For initial experiments with breast cancer cell lines such as MDA-MB-231, a starting concentration range of 10 µM to 50 µM is recommended.[3] A time-course experiment is crucial to determine the ideal endpoint for your specific experimental question, with common time points being 24, 48, and 72 hours.[3] For some cell lines, effects on cell viability have been observed as early as 24 hours with a 50 µM concentration.[3]
Q3: How can I optimize the incubation time to differentiate between apoptosis and general cytotoxicity?
A3: Distinguishing between apoptosis and general cytotoxicity requires a carefully designed time-course experiment.
-
Early Time Points (6-24 hours): These time points are generally sufficient for detecting early apoptotic events. Assays like Annexin V staining, which detects the externalization of phosphatidylserine, are ideal for this stage.[4][5] Morphological changes such as membrane blebbing can also become apparent within 24 hours.[5]
-
Intermediate Time Points (24-48 hours): This window is often optimal for observing a robust apoptotic response and for determining the IC50 value (the concentration that inhibits 50% of cell viability).[5] At this stage, a larger proportion of cells will have entered late-stage apoptosis.[5]
-
Late Time Points (72-96 hours): Longer incubation times can reveal the maximum cytotoxic effect of this compound. However, at these later stages, an increase in secondary necrosis can occur, which may confound apoptosis-specific measurements.[5] For slower-growing cell lines, longer incubation times might be necessary to observe a significant impact on proliferation.[5]
Q4: Should I replace the medium with fresh this compound during a long incubation period?
A4: For standard endpoint assays, it is generally not recommended to replace the medium. A single treatment at the beginning of the experiment provides a clearer and more easily interpretable dose-response and time-response relationship.
Troubleshooting Guides
This section addresses common issues that may arise during this compound treatment experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability | 1. Incubation time is too short: The compound may not have had enough time to exert its effects. 2. This compound concentration is too low: The concentration used may be insufficient to induce a response in the specific cell line. 3. Cell line is resistant: The chosen cell line may be inherently resistant to this compound. | 1. Extend the incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours). 2. Increase the concentration range: Test a wider range of this compound concentrations. 3. Consult literature: Check for published data on the sensitivity of your cell line to this compound or similar compounds. |
| High variability between replicates in MTT assay | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations. 3. Incomplete formazan (B1609692) solubilization: The purple formazan crystals are not fully dissolved. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before plating. Use a multichannel pipette for consistency. 2. Avoid using outer wells: Fill the outer wells with sterile water or PBS to minimize edge effects. 3. Ensure complete solubilization: Use an appropriate solubilization buffer (e.g., DMSO or acidified isopropanol) and mix thoroughly on an orbital shaker. |
| High background in Annexin V staining | 1. Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positives. 2. Inadequate washing: Residual media components can interfere with staining. 3. Reagent issues: Expired or improperly stored reagents. | 1. Handle cells gently: Use a gentle dissociation reagent like Accutase if necessary and avoid excessive mechanical stress.[6] 2. Wash cells properly: Follow the washing steps in the protocol carefully. 3. Use fresh reagents: Ensure Annexin V and propidium (B1200493) iodide are stored correctly and are not expired.[7] |
| Most cells are necrotic (Annexin V positive, PI positive) | 1. Incubation time is too long: Cells have progressed through apoptosis to secondary necrosis. 2. This compound concentration is too high: High concentrations can induce rapid necrosis instead of apoptosis. | 1. Harvest cells at earlier time points: Analyze cells at earlier stages of your time-course experiment.[4] 2. Perform a dose-response experiment: Identify a concentration that induces apoptosis without causing widespread necrosis.[4] |
Data Presentation
Table 1: Effect of this compound on Cell Viability in MDA-MB-231 Cells (2D Culture)
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 50 | 24 | 36.4 |
| 35 | 48 | < 45.5 |
| 35 | 72 | 29.1 |
| 25 | 72 | 67.5 |
| Data synthesized from a study on the effects of this compound on the triple-negative breast cancer cell line, MDA-MB-231.[3] |
Table 2: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various human cancer cell lines | - | 1.2 - 4.5 | Achenbach et al. |
| Various human cancer cell lines | - | 12.3 - 74.1 | Buttachon et al. |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~30.06 - 39.18 | Malhão et al.[8] |
| HL-60 | Promyelocytic Leukemia | Not specified | - |
| A549 | Lung Carcinoma | Not specified | - |
| This table compiles IC50 values from various sources to provide a comparative overview.[3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining cell viability after this compound treatment using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration. Carefully remove the old medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control (e.g., DMSO in medium) to the respective wells.
-
Incubation: Return the plates to the incubator for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V and propidium iodide (PI) staining.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound for the optimized incubation time. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization. Collect both adherent and floating cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining. Include unstained, Annexin V only, and PI only controls for proper compensation and gating.
Mandatory Visualization
References
- 1. Inhibition of Cyclin-Dependent Kinase Activity and Induction of Apoptosis by this compound in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Impact of Serum Components on Preussin Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Preussin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on mitigating the impact of serum components on this compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a hydroxypyrrolidine alkaloid originally identified as an antifungal agent. It has since been shown to possess potent growth-inhibitory and cytotoxic effects on human cancer cells. Its primary anticancer activities include the inhibition of cell cycle progression and the induction of programmed cell death (apoptosis).
Q2: How do serum components affect this compound's activity in cell culture experiments?
A2: Studies have shown that the presence of serum can decrease the sensitivity of cancer cell lines to this compound. This suggests that components within the serum, such as growth factors and adhesion factors, may interfere with this compound's mechanism of action or that this compound may bind to serum proteins, reducing its bioavailable concentration.
Q3: What are the common methods to mitigate the interference of serum components?
A3: Common methods to reduce serum interference include:
-
Serum Reduction: Gradually reducing the percentage of serum in the cell culture medium.
-
Serum-Free Media: Adapting cells to grow in a serum-free medium.
-
Heat Inactivation of Serum: Heating the serum to denature heat-labile components like complement proteins.
-
Charcoal Stripping of Serum: Using activated charcoal to remove small molecules like hormones and lipids from the serum.
Q4: What is the known mechanism of action of this compound?
A4: this compound has been shown to inhibit cell cycle progression by acting as a potent inhibitor of cyclin-dependent kinase 2 (CDK2)-cyclin E complex[1][2]. This inhibition leads to an increase in the CDK inhibitor p27KIP-1 and a decrease in cyclin A and E2F-1 expression, ultimately blocking the transition from the G1 to the S phase of the cell cycle[1]. Additionally, this compound induces apoptosis through the activation of caspases, including caspase-3 and caspase-8, and involves the release of cytochrome c from the mitochondria[1][2].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced or inconsistent this compound activity in cell-based assays. | Interference from serum components. | 1. Reduce Serum Concentration: Titrate down the percentage of fetal bovine serum (FBS) in your culture medium (e.g., to 5%, 2%, or 1%). Note that lower serum may affect cell health and proliferation, so include appropriate controls. 2. Use Serum-Free Medium: If your cell line can be adapted, transition to a serum-free medium. Allow for a gradual adaptation period. 3. Treat Serum: Use heat-inactivated or charcoal-stripped FBS to remove potentially interfering components. |
| High variability in IC50 values for this compound. | Inconsistent serum batches or handling. | 1. Test Serum Batches: If possible, test different lots of FBS to find one with minimal impact on this compound activity. 2. Standardize Serum Handling: Ensure consistent thawing and storage procedures for your serum to minimize batch-to-batch variability. |
| Difficulty in observing expected apoptotic effects of this compound. | Masking effect of pro-survival factors in serum. | 1. Serum Starvation: Prior to and during this compound treatment, culture cells in low-serum (e.g., 0.5-1% FBS) or serum-free medium for a defined period (e.g., 12-24 hours) to sensitize them to apoptosis induction. Ensure this starvation period does not significantly impact baseline cell viability. 2. Use Treated Serum: Employ charcoal-stripped serum to remove hormones and lipids that may have pro-survival effects. |
| Unexpected cell morphology or growth characteristics upon this compound treatment in the presence of serum. | Interaction of this compound with growth factors or other serum components. | 1. Isolate Effects: Perform experiments in both serum-containing and serum-free/reduced-serum conditions to distinguish between direct effects of this compound and interactions with serum components. 2. Component Add-Back: To identify specific interfering components, add back individual purified serum proteins (e.g., albumin, transferrin) or growth factors to a serum-free medium and assess their impact on this compound activity. |
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Cell Sensitivity | Serum-deprived and serum-reduced conditions | MDA-MB-231 cells displayed a higher sensitivity to this compound. | [3] |
| IC50 (in vitro CDK2-cyclin E inhibition) | Not specified (likely serum-free) | ~500 nM | [1][2] |
| IC50 (cell viability in MDA-MB-231 cells) | 10% FBS | 30.06 µM (at 72h) | [3][4] |
Experimental Protocols
General Protocol for Assessing this compound Activity using MTT Assay
This protocol is a general guideline for determining the effect of this compound on cell viability. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (with and without serum, or with treated serum)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the desired culture medium (e.g., with 10% FBS, 1% FBS, or serum-free). Remove the overnight culture medium from the cells and replace it with the this compound-containing medium. Include appropriate controls (vehicle control, untreated control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol for Heat Inactivation of Serum
This protocol describes the standard method for heat-inactivating fetal bovine serum (FBS) to denature complement proteins and other heat-labile components.
Materials:
-
Frozen fetal bovine serum (FBS)
-
Water bath set to 56°C
-
Sterile bottles for aliquoting
Procedure:
-
Thawing: Thaw the frozen FBS slowly at 4°C or at room temperature. Avoid rapid thawing at 37°C to prevent protein precipitation.
-
Heating: Once completely thawed, place the serum bottle in a 56°C water bath. The water level should be above the level of the serum.
-
Incubation: Incubate for 30 minutes, gently swirling the bottle every 5-10 minutes to ensure even heating.
-
Cooling: Immediately transfer the serum bottle to an ice bath to cool it down quickly.
-
Aliquoting and Storage: Aliquot the heat-inactivated serum into sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol for Charcoal Stripping of Serum
This protocol is used to remove small molecules such as hormones, vitamins, and lipids from the serum.
Materials:
-
Fetal bovine serum (FBS)
-
Activated charcoal
-
Dextran T-70
-
Stir plate and stir bar
-
Centrifuge
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare Dextran-Coated Charcoal: Prepare a slurry of dextran-coated charcoal. A common recipe is 1% (w/v) activated charcoal and 0.1% (w/v) Dextran T-70 in water.
-
Mixing: Add the dextran-coated charcoal slurry to the thawed serum at a ratio of approximately 5-10% (v/v).
-
Incubation: Gently stir the mixture at 4°C for several hours or overnight.
-
Centrifugation: Pellet the charcoal by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Filtration: Carefully decant the supernatant and sterile-filter it through a 0.22 µm filter to remove any remaining charcoal particles.
-
Storage: Aliquot and store the charcoal-stripped serum at -20°C.
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action: cell cycle arrest and apoptosis induction.
Experimental Workflow
Caption: Workflow for assessing this compound activity under different serum conditions.
Logical Relationship
Caption: Relationship between serum components, mitigation, and this compound activity.
References
- 1. Inhibition of Cyclin-Dependent Kinase Activity and Induction of Apoptosis by this compound in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Preussin
Welcome to the technical support center for the synthesis of Preussin. This resource is designed to assist researchers, scientists, and drug development professionals in scaling up the production of this promising pyrrolidinol alkaloid for further research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up this compound synthesis?
A1: Several total synthesis routes for (+)-Preussin have been developed, with some being more amenable to scale-up. Key strategies often start from readily available chiral precursors like L-phenylalanine, ethyl-D-3-phenyl lactate, or decanal. Routes involving palladium-catalyzed carboamination, Grignard reactions, and Mitsunobu reactions are frequently employed to construct the key pyrrolidine (B122466) ring and introduce the necessary stereocenters.
Q2: What are the main challenges in scaling up the Mitsunobu reaction for the synthesis?
A2: The Mitsunobu reaction, while effective for creating certain stereocenters, presents scale-up challenges. These include the use of stoichiometric amounts of triphenylphosphine (B44618) and an azodicarboxylate (like DIAD or DEAD), which generate byproducts (triphenylphosphine oxide and a hydrazine (B178648) derivative) that can be difficult to remove without chromatography.[1][2] Additionally, thermal safety is a concern as the azo-intermediate can be unstable.[1] Careful consideration of reaction temperature and purification strategies is essential for large-scale operations.
Q3: How can I improve the yield and selectivity of the Grignard reaction to introduce the nonyl side chain?
A3: Grignard reactions are highly exothermic and can be difficult to control on a large scale.[3] To improve yield and selectivity when adding the nonylmagnesium bromide, it is crucial to maintain anhydrous conditions and control the reaction temperature, often requiring cryogenic conditions (e.g., -40°C).[4] Slow, controlled addition of the Grignard reagent to the substrate can minimize the formation of undesired di-addition byproducts.[5] Using flow chemistry setups can also offer better control over reaction parameters.[4]
Q4: Are there any specific safety precautions to consider when scaling up this compound synthesis?
A4: Yes. Besides the thermal instability of reagents in the Mitsunobu reaction, Grignard reagents are highly reactive and pyrophoric, requiring strict anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Palladium catalysts, while generally less hazardous, should be handled with care to avoid inhalation and skin contact. A thorough safety review of each step is critical before attempting a large-scale synthesis.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Pd-Catalyzed Carboamination | 1. Catalyst deactivation. 2. Inappropriate base for the substrate. 3. Poor quality of reagents or solvents. | 1. Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a more robust ligand. 2. While strong bases like NaOtBu are sometimes used, milder bases like Cs₂CO₃ can improve tolerance for sensitive functional groups.[6][7][8][9] 3. Use anhydrous, degassed solvents and high-purity starting materials. |
| Formation of Di-addition Byproduct in Grignard Step | The ketone intermediate is reacting with a second equivalent of the Grignard reagent. | Lower the reaction temperature significantly (e.g., to -40°C or below).[4] Add the Grignard reagent slowly and portion-wise. Consider using a less reactive organometallic reagent if the problem persists. |
| Difficulty Removing Triphenylphosphine Oxide Byproduct | High polarity and crystallinity of triphenylphosphine oxide make it difficult to separate from the desired product, especially without chromatography. | Several strategies can be employed: 1. Crystallization of the product if it is a solid. 2. Use of polymer-bound triphenylphosphine, which can be filtered off. 3. Switching to a phosphine (B1218219) oxide with different solubility properties (e.g., using tributylphosphine).[2] |
| Inconsistent Stereoselectivity | 1. Racemization during a reaction step. 2. Incorrect choice of catalyst or reagents for stereocontrol. | 1. Review all reaction conditions, particularly temperature and reaction time, to identify steps where stereocenters might be compromised. 2. For stereoselective reductions or cyclizations, ensure the correct chiral catalyst or auxiliary is being used under optimized conditions. Stereoselective synthesis of the pyrrolidine ring is a critical area of focus.[10][11][12] |
| Reaction Fails to Initiate (e.g., Grignard) | 1. Presence of moisture in glassware, solvents, or on the surface of the magnesium. 2. Magnesium is not sufficiently activated. | 1. Flame-dry all glassware immediately before use. Use freshly distilled, anhydrous solvents. 2. Use a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium turnings.[13] |
Quantitative Data Summary
The overall yield of this compound total synthesis can vary significantly based on the chosen route. Below is a comparison of reported yields from different synthetic strategies.
| Starting Material | Key Reactions | Number of Steps | Overall Yield (%) | Reference |
| N-butoxycarbonyl-L-phenylalaninal | Grignard addition, Reductive cyclization | 6 | 25.7 - 27.6 | [14] |
| Phenylacetaldehyde | Enantioselective Allyltitanations | 10 | 6.4 | |
| Decanal | Aza-Michael reaction, Cu-catalyzed ylide formation/rearrangement | 3 | Not specified | [14] |
| L-phenylalanine | Pd(0)-catalyzed oxazoline (B21484) formation, Reductive cyclization | 10 (linear) | Not specified | [15] |
Experimental Protocols
Protocol: Synthesis of (+)-Preussin from L-Phenylalanine (Illustrative)
This protocol is a generalized representation based on common synthetic strategies and should be optimized for scale. One prominent approach involves a Pd(0)-catalyzed reaction to form an oxazoline, followed by hydrogenolysis and reductive cyclization.[15]
Step 1: Oxazoline Formation (Pd-catalyzed)
-
To a solution of a suitable L-phenylalanine derivative in an appropriate solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, filter off the catalyst, and concentrate the solvent under reduced pressure.
-
Purify the resulting oxazoline intermediate, typically through crystallization or column chromatography.
Step 2: Hydrogenolysis and Deprotection
-
Dissolve the oxazoline intermediate in a solvent such as methanol (B129727) or ethanol.
-
Add a hydrogenation catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction until completion. Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the aminoketone intermediate.
Step 3: Diastereoselective Reductive Cyclization
-
Dissolve the aminoketone in a suitable solvent (e.g., methanol).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a stereoselective reducing agent (e.g., L-Selectride®) dropwise to control the exotherm and stereochemistry.
-
After the reaction is complete, quench carefully with a proton source (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the protected this compound core.
Step 4: Final Methylation
-
To the pyrrolidinol intermediate, add formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) in a solvent mixture such as acetonitrile/water.
-
Stir the reaction at room temperature until the reaction is complete.
-
Perform an aqueous workup and extract the final product, (+)-Preussin.
-
Purify by crystallization or chromatography to obtain the final product with high purity.
Visualizations
Experimental and Logical Workflows
Caption: A generalized synthetic workflow for (+)-Preussin starting from L-Phenylalanine.
Signaling Pathways
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting cyclin-dependent kinase 2 (CDK2) and activating the caspase cascade.[16][17][18]
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines and 1-, 3-, and 4-Substituted Pent-4-enylamines. Scope, Limitations, and Mechanism of Pyrrolidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild conditions for Pd-catalyzed carboamination of N-protected hex-4-enylamines and 1-, 3-, and 4-substituted pent-4-enylamines. Scope, limitations, and mechanism of pyrrolidine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Cyclin-Dependent Kinase Activity and Induction of Apoptosis by this compound in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Cytotoxicity Analysis: Preussin vs. Paclitaxel
An in-depth guide for researchers and drug development professionals on the cytotoxic profiles of Preussin, a promising marine fungal metabolite, and Paclitaxel, a widely used chemotherapeutic agent. This document provides a comparative analysis of their efficacy in various cancer cell lines, detailed experimental methodologies, and an exploration of their underlying mechanisms of action.
This guide offers a side-by-side comparison of the cytotoxic properties of this compound and the well-established anti-cancer drug, Paclitaxel. By presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways, this document aims to provide researchers with the necessary information to evaluate their potential applications in cancer therapy.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and Paclitaxel against various cancer cell lines, as determined by in vitro cytotoxicity assays. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay method used.
Table 1: Comparative IC50 Values of this compound and Paclitaxel in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Assay Type | Reference |
| MDA-MB-231 | This compound | 1.2 - 4.5 | Not Specified | Not Specified | [1] |
| This compound | 12.3 - 74.1 | Not Specified | Not Specified | [1] | |
| This compound | 30.06 | 72 | MTT | [2] | |
| Paclitaxel | ~0.01 | 72 | MTS Assay | [3] | |
| Paclitaxel | 0.3 - 5 | Not Specified | Not Specified | [4] | |
| MCF-7 | This compound | < 50 | 72 | MTT | [5] |
| Paclitaxel | ~0.0077 | Not Widely Reported | Not Widely Reported | [5] | |
| Paclitaxel | 3.5 | Not Specified | MTT | [4] | |
| SK-BR-3 | This compound | < 50 | 72 | MTT | [5] |
| Paclitaxel | ~0.005 | 72 | MTS Assay | [3] | |
| Paclitaxel | 4 | Not Specified | MTT | [4] | |
| T-47D | Paclitaxel | ~0.0025 | 72 | MTS Assay | [3] |
| Paclitaxel | 1.577 | 24 | MTT | [6] |
Table 2: IC50 Values of Paclitaxel in Various Human Tumor Cell Lines
| Cell Line Type | Paclitaxel IC50 (nM) | Exposure Time (h) | Assay Type | Reference |
| Various (8 lines) | 2.5 - 7.5 | 24 | Clonogenic Assay | [7] |
| Non-Small Cell Lung | 9,400 | 24 | Tetrazolium-based | [3] |
| Non-Small Cell Lung | 27 | 120 | Tetrazolium-based | [3] |
| Ovarian Teratocarcinoma (PA-1) | 1.69 | Not Specified | Not Specified | [3] |
| Ovarian Carcinoma (OVCAR-4) | 17.8 | Not Specified | Not Specified | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or Paclitaxel. A vehicle control (e.g., DMSO) and an untreated control are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents.
This compound: A CDK Inhibitor Inducing Apoptosis
This compound has been identified as a potent inhibitor of cyclin E kinase (CDK2-cyclin E), a key regulator of the cell cycle.[8][9] By inhibiting CDK2, this compound blocks the progression of the cell cycle from the G1 to the S phase.[8][9] This cell cycle arrest is followed by the induction of programmed cell death (apoptosis).[8] The apoptotic pathway initiated by this compound involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.[8][9] Notably, this compound-induced apoptosis appears to be effective even in cells with high levels of the anti-apoptotic protein Bcl-2, which often confers resistance to conventional chemotherapeutic agents.[8][9]
Paclitaxel: A Microtubule Stabilizer Triggering Mitotic Arrest and Apoptosis
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[10][11][12][13] By binding to the β-tubulin subunit of microtubules, Paclitaxel promotes their assembly and inhibits their depolymerization.[14] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[14] Prolonged mitotic arrest ultimately triggers apoptosis.[10][11][13] Paclitaxel has also been shown to influence various signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival and proliferation.[1][10]
References
- 1. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Cyclin-Dependent Kinase Activity and Induction of Apoptosis by this compound in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Efficacy of Preussin and Amphotericin B
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the antifungal properties of preussin, a naturally derived hydroxypyrrolidine, and amphotericin B, a well-established polyene macrolide antifungal agent. This analysis is based on available in vitro data and aims to highlight the therapeutic potential and current knowledge gaps of this compound in relation to a gold-standard antifungal.
Executive Summary
This compound, a compound initially isolated from the fermentation broth of Aspergillus ochraceus, has demonstrated a broad spectrum of biological activities, including antifungal effects against both filamentous fungi and yeasts.[1] However, a comprehensive, quantitative comparison with established antifungal agents like amphotericin B is hampered by the limited availability of specific minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data for this compound in publicly accessible literature. In contrast, amphotericin B is a widely used and extensively studied antifungal with a well-documented efficacy profile and a known mechanism of action. This guide synthesizes the available data to provide a comparative overview of their antifungal efficacy, mechanisms of action, and cytotoxicity.
Antifungal Efficacy: A Head-to-Head Look
This compound: An Emerging Antifungal Agent
This compound has been reported to possess antifungal activity, but specific MIC values from original screening studies are not widely disseminated in recent publications.[1] Its potential as an antifungal agent is noted in several studies, primarily focusing on its synthesis and other biological activities.[1][2] The lack of accessible, quantitative antifungal data for this compound is a significant knowledge gap that hinders a direct and robust comparison with amphotericin B.
Amphotericin B: The Established Benchmark
Amphotericin B exhibits potent, broad-spectrum antifungal activity against a wide range of pathogenic fungi. Its efficacy is well-documented, with extensive data on MICs against various fungal species.
Table 1: In Vitro Antifungal Activity of Amphotericin B against Candida albicans
| Fungal Strain | Amphotericin B MIC Range (µg/mL) | Reference |
| Candida albicans | 0.06 - 1.0 | [3] |
| Candida albicans | 0.125 - 1 | [4] |
Mechanism of Action: Different Cellular Targets
The proposed or established mechanisms by which this compound and amphotericin B exert their antifungal effects appear to be distinct, suggesting different cellular targets and pathways.
This compound: Awaiting Elucidation
The precise mechanism of action for this compound's antifungal activity has not been fully elucidated in the available literature. While its effects on cancer cells, including the induction of apoptosis, have been studied, its specific molecular targets within fungal cells remain an area for future investigation.[1]
Amphotericin B: Targeting the Fungal Cell Membrane
Amphotericin B's mechanism of action is well-established and involves its interaction with ergosterol, a key component of the fungal cell membrane.[5] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular contents, ultimately leading to fungal cell death.[5]
Cytotoxicity Profile: A Safety Comparison
The therapeutic utility of any antimicrobial agent is intrinsically linked to its selective toxicity. The following data summarizes the known cytotoxic effects of this compound and amphotericin B on mammalian cells.
This compound: Primarily Studied in Cancer Cell Lines
The cytotoxicity of this compound has been predominantly evaluated against various cancer cell lines. While these studies provide valuable insights into its anti-proliferative effects, data on its toxicity towards non-cancerous mammalian cell lines is less prevalent.
Table 2: Cytotoxicity of this compound against Human Breast Cancer Cell Lines
| Cell Line | Assay | Exposure Time | IC50 or Effective Concentration (µM) | Reference |
| MDA-MB-231 | MTT | 72h | >100 | [6] |
| MCF7 | MTT | 72h | ~50 | [6] |
| SKBR3 | MTT | 72h | >100 | [6] |
Amphotericin B: Known for Dose-Dependent Toxicity
Amphotericin B is known for its dose-dependent toxicity, particularly nephrotoxicity, which is a significant limitation in its clinical use. In vitro studies have quantified its cytotoxic effects on various mammalian cell types.
Table 3: Cytotoxicity of Amphotericin B against Mammalian Cells
| Cell Line / Cell Type | Exposure Time | Effect | Concentration (µg/mL) | Reference |
| Osteoblasts & Fibroblasts | 5 hours | Cell death | ≥ 100 | [7] |
| Osteoblasts & Fibroblasts | 7 days | Decreased proliferation, abnormal morphology | 5 - 10 | [7] |
Experimental Protocols
This section provides an overview of the methodologies typically employed in the evaluation of antifungal efficacy and cytotoxicity for compounds like this compound and amphotericin B.
Antifungal Susceptibility Testing
The in vitro antifungal activity is commonly determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates, and a standardized inoculum suspension is prepared in a suitable medium, such as RPMI-1640.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
Cytotoxicity Assays
The cytotoxic effect of a compound on mammalian cells is typically assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Mammalian cells are seeded into 96-well plates and allowed to adhere and grow for a specified period.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a defined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength. The cell viability is then calculated relative to untreated control cells.
Conclusion and Future Directions
While this compound has been identified as a compound with antifungal properties, the lack of publicly available, quantitative efficacy data makes a direct comparison with the well-established antifungal, amphotericin B, challenging. Amphotericin B remains a potent, broad-spectrum antifungal agent, albeit with notable cytotoxicity.
To fully assess the therapeutic potential of this compound as an antifungal agent, further research is critically needed. Specifically, future studies should focus on:
-
Quantitative Antifungal Susceptibility Testing: Determining the MIC and MFC values of this compound against a broad panel of clinically relevant fungal pathogens.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its antifungal effects.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the antifungal efficacy and safety profile of this compound in relevant animal models of fungal infections.
Such studies will be instrumental in determining whether this compound or its derivatives warrant further development as novel antifungal therapeutics.
References
- 1. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [In vitro evaluation of antimicrobial activity of fusafungine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal susceptibility survey of 2,000 bloodstream Candida isolates in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxic and Antiproliferative Effects of this compound, a Hydroxypyrrolidine Derivative from the Marine Sponge-Associated Fungus Aspergillus candidus KUFA 0062, in a Panel of Breast Cancer Cell Lines and Using 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the fungal cell wall. Synthesis of 4-aryl-4-N-arylamine-1-butenes and related compounds with inhibitory activities on beta(1-3) glucan and chitin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Targets of Preussin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer performance of Preussin, a marine fungal metabolite, with alternative therapeutic agents. The focus is on the validation of its anticancer targets, primarily cyclin-dependent kinase 2 (CDK2), in the context of triple-negative breast cancer (TNBC). Experimental data is presented to support the comparative analysis, and detailed methodologies for key experiments are provided.
Introduction
This compound, a pyrrolidinol alkaloid, has demonstrated notable growth-inhibitory and cytotoxic effects against various cancer cell lines.[1] Its mechanism of action is primarily attributed to the inhibition of cyclin-dependent kinases, which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide focuses on the in vitro validation of this compound's anticancer activity, with a specific emphasis on its effects on the triple-negative breast cancer cell line MDA-MB-231.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of this compound has been evaluated against the MDA-MB-231 cell line and compared with other known anticancer agents, including the conventional chemotherapeutic drug Doxorubicin and other CDK inhibitors.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparison of IC50 Values in MDA-MB-231 Cells (72-hour treatment)
| Compound | Target(s) | IC50 (µM) | Reference(s) |
| This compound | CDK2/Cyclin E | ~30.06 - 39.18 | [1] |
| Doxorubicin | Topoisomerase II | ~1.0 | [2] |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7 | ~12 - 39.8 | [3] |
| Milciclib | CDK1, CDK2, CDK4, CDK7, TRKA | ~0.31 | [4] |
| Dinaciclib (B612106) | CDK1, CDK2, CDK5, CDK9 | ~0.011 (11 nM) | [5] |
| Palbociclib | CDK4, CDK6 | ~0.432 - 71.0 | [6][7] |
| Ribociclib | CDK4, CDK6 | >10 - 72.0 | [7][8] |
| Abemaciclib | CDK4, CDK6 | ~0.27 - 3.73 | [9][10] |
Data Summary: this compound exhibits significant cytotoxicity against MDA-MB-231 cells, with IC50 values in the micromolar range.[1] When compared to other CDK inhibitors, its potency is notable, particularly when considering its specific targeting of CDK2. While some broad-spectrum CDK inhibitors like Dinaciclib show higher potency, their wider target profile may also lead to different off-target effects. Palbociclib, Ribociclib, and Abemaciclib, which primarily target CDK4/6, show variable efficacy in this CDK2-relevant context.
Table 2: Effect of this compound on MDA-MB-231 Cell Viability over Time
| Concentration | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| 25 µM | No significant decrease | ~80% | ~67.5% |
| 35 µM | No significant decrease | ~45.5% | ~29.1% |
| 50 µM | ~36.4% | Significant decrease | Significant decrease |
| Data extracted from Seabra et al., 2023.[1] |
Cell Proliferation (BrdU Assay)
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.
Table 3: Effect of this compound on MDA-MB-231 Cell Proliferation (72h)
| Concentration | Proliferation (% of Control) |
| 25 µM | ~27.1% |
| 35 µM | ~7.6% |
| Data extracted from Seabra et al., 2023.[1] |
Summary: this compound significantly inhibits the proliferation of MDA-MB-231 cells in a dose-dependent manner.[1]
Induction of Apoptosis (Annexin V-PI Assay)
The Annexin V-PI assay is used to detect apoptosis. Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA and is used to identify late apoptotic and necrotic cells.
Table 4: Effect of this compound on Apoptosis in MDA-MB-231 Cells (72h)
| Concentration | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| 25 µM | Increased | Increased |
| 35 µM | Increased | Increased |
| Qualitative data based on findings from Seabra et al., 2023. Specific percentages were not provided in the abstract.[1] |
Summary: this compound induces both early and late apoptosis in MDA-MB-231 cells.[1]
Cell Migration (Wound Healing Assay)
The wound healing (or scratch) assay is a method to study cell migration in vitro.
Table 5: Effect of this compound on MDA-MB-231 Cell Migration
| Concentration | 24h (% Migration) | 48h (% Migration) | 96h (% Migration) |
| 25 µM | Significantly inhibited | Significantly inhibited | Significantly inhibited |
| 35 µM | Significantly inhibited | Significantly inhibited | Significantly inhibited |
| Qualitative data based on findings from Seabra et al., 2023. Specific percentages were not provided in the abstract.[1][11] |
Summary: this compound significantly inhibits the migration of MDA-MB-231 cells.[1][11]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Targeting the CDK2 Pathway
This compound's primary anticancer mechanism involves the inhibition of the CDK2/Cyclin E complex. This inhibition leads to cell cycle arrest in the G1 phase, preventing entry into the S phase where DNA replication occurs. Downstream effects of CDK2 inhibition include the accumulation of the CDK inhibitor p27KIP1 and decreased expression of Cyclin A and the transcription factor E2F-1, further contributing to cell cycle arrest and apoptosis.
Caption: this compound inhibits the CDK2/Cyclin E complex, leading to cell cycle arrest and apoptosis.
Experimental Workflow: In Vitro Validation of Anticancer Activity
The following diagram outlines the typical workflow for validating the anticancer properties of a compound like this compound in vitro.
Caption: Workflow for in vitro validation of this compound's anticancer effects.
Experimental Protocols
MTT Cell Viability Assay
Principle: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., Doxorubicin). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
BrdU Cell Proliferation Assay
Principle: This assay is based on the incorporation of the thymidine (B127349) analog Bromodeoxyuridine (BrdU) into the newly synthesized DNA of proliferating cells. Incorporated BrdU is then detected using a specific anti-BrdU antibody.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for BrdU incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the labeling solution, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step also denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Wash the cells and incubate with an anti-BrdU primary antibody for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another incubation and washing, add a TMB substrate to produce a colorimetric signal.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: The absorbance is directly proportional to the rate of cell proliferation.
Annexin V-PI Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in a 6-well plate and treat with this compound or control compounds as described previously.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Wound Healing (Scratch) Assay
Principle: This assay assesses collective cell migration by creating a "wound" or "scratch" in a confluent cell monolayer. The rate at which the cells migrate to close the wound is monitored over time.
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Scratch: Use a sterile pipette tip to create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound or control compounds. It is often recommended to use a low-serum medium to minimize cell proliferation.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24, 48, and 96 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Conclusion
The in vitro data strongly support the anticancer potential of this compound against triple-negative breast cancer. Its primary mechanism of action through the inhibition of the CDK2/Cyclin E complex provides a clear rationale for its observed effects on cell viability, proliferation, apoptosis, and migration. The comparative analysis with other CDK inhibitors highlights its efficacy and provides a basis for its further development as a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate these findings and explore the anticancer properties of this compound and other novel compounds.
References
- 1. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Preussin Stereoisomers' Biological Activity
A Guide for Researchers in Drug Discovery and Development
Preussin, a pyrrolidine (B122466) alkaloid isolated from fungi of the genera Preussia and Aspergillus, has garnered significant attention in the scientific community for its diverse biological activities, including antifungal, cytotoxic, and antiviral properties. This guide provides a comparative analysis of the bioactivity of this compound's stereoisomers, supported by available experimental data, to inform further research and development efforts.
Unraveling the Stereochemical Puzzle of Bioactivity
This compound possesses three chiral centers, giving rise to eight possible stereoisomers. A notable finding in the study of these isomers is the consistent observation that all eight stereoisomers exhibit nearly equal biological activity.[1] While this suggests a lack of strict stereospecificity for its primary biological targets, subtle quantitative differences have been reported for specific isomers. This analysis delves into the available quantitative data to provide a clearer picture of their comparative performance.
Quantitative Bioactivity Data
The following table summarizes the reported cytotoxic activities of various this compound stereoisomers and the racemic mixture against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Stereoisomer/Mixture | Cell Line | Assay Type | IC50 (µM) | Reference |
| (+)-Preussin | HL-60 (Leukemia) | Growth Inhibition | ~0.5 | [2](--INVALID-LINK--) |
| (+)-Preussin | CDK2-cyclin E | Kinase Inhibition | ~0.5 | [2](--INVALID-LINK--) |
| (-)-Preussin | MCF-7 (Breast Cancer) | Cytotoxicity | 3-6 | [3] |
| Racemic this compound | MCF-7 (Breast Cancer) | Cytotoxicity | 3-6 | [3] |
| This compound (unspecified) | MDA-MB-231 (Breast Cancer) | MTT Assay | 30.06 (72h) | [4] |
Mechanism of Action: Induction of Apoptosis
This compound exerts its cytotoxic effects primarily through the induction of apoptosis (programmed cell death). Mechanistic studies on (+)-Preussin have revealed that it is a potent inhibitor of cyclin E kinase (CDK2-cyclin E), a key regulator of the cell cycle, with an IC50 of approximately 500 nM. This inhibition leads to cell cycle arrest and subsequently triggers the apoptotic cascade. The apoptotic pathway initiated by this compound involves the release of cytochrome c from the mitochondria and the activation of caspases, crucial executioners of cell death.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound stereoisomers on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the this compound stereoisomer in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol describes a standardized method for determining the minimum inhibitory concentration (MIC) of this compound stereoisomers against fungal pathogens.
1. Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans, Schizosaccharomyces pombe) on an appropriate agar (B569324) medium.
-
Prepare a suspension of the fungal cells in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in the test medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.
2. Microdilution Plate Preparation:
-
Prepare serial twofold dilutions of the this compound stereoisomers in a 96-well microtiter plate containing the test medium.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
3. Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
4. MIC Determination:
-
After incubation, visually inspect the plates for fungal growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
Conclusion
The available evidence strongly suggests that all eight stereoisomers of this compound are biologically active, with reports indicating they are "almost equally bioactive".[1] Quantitative data, though not comprehensively available for all isomers in a single study, supports the potent cytotoxic and antifungal properties of this compound. The primary mechanism of its anticancer activity involves the inhibition of CDK2-cyclin E, leading to cell cycle arrest and apoptosis. This guide provides researchers with the currently available comparative data and standardized protocols to facilitate further investigation into the therapeutic potential of this compound and its stereoisomers. Future studies providing a head-to-head quantitative comparison of all eight stereoisomers would be invaluable in fully elucidating any subtle but potentially significant differences in their biological profiles.
References
- 1. Short-step syntheses of all stereoisomers of this compound and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Concise Stereoselective Synthesis of this compound, 3-epi-Preussin, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkoxyallene-based syntheses of this compound and its analogs and their cytotoxicity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of Preussin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Preussin, a pyrrolidinol alkaloid derived from the fungus Aspergillus candidus, has demonstrated notable anticancer properties in preclinical studies. Its mechanism of action, primarily involving the inhibition of cell cycle progression and induction of apoptosis, positions it as a promising candidate for combination cancer therapy. To date, direct experimental evidence evaluating the synergistic effects of this compound with other chemotherapeutic agents is not available in published literature. This guide, therefore, summarizes the known anticancer activities of this compound and proposes a framework for evaluating its synergistic potential with a standard-of-care chemotherapeutic, doxorubicin (B1662922), in the context of triple-negative breast cancer (TNBC). The experimental protocols, data presentation, and pathway diagrams provided herein are intended to serve as a comprehensive resource for researchers seeking to investigate and validate novel combination therapies involving this compound.
This compound: A Standalone Anticancer Agent
This compound has been shown to exert cytotoxic and growth-inhibitory effects on various human cancer cell lines. Its primary mechanisms of action include:
-
Cell Cycle Arrest: this compound is a potent inhibitor of the cyclin E-dependent kinase 2 (CDK2-cyclin E) complex. This inhibition leads to an increase in the levels of the CDK inhibitor p27(KIP-1) and a downregulation of cyclin A and transcription factor E2F-1, ultimately causing a G1 phase cell cycle arrest.
-
Induction of Apoptosis: this compound triggers programmed cell death (apoptosis) through the intrinsic pathway. This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases. Notably, this compound-induced apoptosis appears to be independent of Bcl-2 levels, suggesting it may overcome certain forms of chemoresistance.
These mechanisms of action suggest that this compound could be a valuable component of a multi-drug regimen, potentially enhancing the efficacy of other chemotherapeutics that act through different pathways.
Hypothetical Synergistic Evaluation: this compound and Doxorubicin in Triple-Negative Breast Cancer
To illustrate how the synergistic potential of this compound could be evaluated, we present a hypothetical study design focusing on its combination with doxorubicin, a widely used anthracycline antibiotic in breast cancer treatment.
Rationale for Combination
Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, leading to DNA damage and apoptosis. Combining doxorubicin with this compound, which targets the cell cycle machinery, could lead to a synergistic effect by:
-
Sequential Blockade: this compound-induced G1 arrest could sensitize cancer cells to the S-phase specific actions of doxorubicin.
-
Enhanced Apoptotic Signaling: The distinct pro-apoptotic pathways activated by this compound (cytochrome c release) and doxorubicin (DNA damage response) may converge to produce a more robust apoptotic response.
Data Presentation: Hypothetical In Vitro Synergy
The following tables summarize hypothetical data from in vitro experiments on the MDA-MB-231 triple-negative breast cancer cell line.
Table 1: Single-Agent Cytotoxicity (IC50 Values)
| Compound | IC50 (µM) after 72h |
| This compound | 15.0 |
| Doxorubicin | 0.5 |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination
| This compound (µM) | Doxorubicin (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 7.5 | 0.25 | 0.55 | 0.85 | Synergy |
| 15.0 | 0.50 | 0.78 | 0.65 | Strong Synergy |
| 30.0 | 1.00 | 0.92 | 0.50 | Very Strong Synergy |
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compounds: this compound (dissolved in DMSO), Doxorubicin (dissolved in water).
Cell Viability Assay (MTT Assay)
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.
-
Treat cells with various concentrations of this compound, doxorubicin, or their combination for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Determination of Synergy (Combination Index Method)
-
Determine the IC50 values for this compound and doxorubicin individually from their dose-response curves.
-
Treat cells with combinations of this compound and doxorubicin at a constant ratio (e.g., based on their IC50 ratio).
-
Calculate the Combination Index (CI) for each combination using the Chou-Talalay method with the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
-
Interpret the CI values to determine synergy, additivity, or antagonism.
Visualizing the Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound and its potential interplay with doxorubicin-induced pathways.
Caption: this compound's inhibition of the CDK2-Cyclin E complex.
Caption: Intrinsic apoptosis pathway activated by this compound.
Experimental Workflow
The following diagram outlines the workflow for evaluating the synergistic effects of this compound and a partner chemotherapeutic.
Caption: Workflow for assessing drug synergy.
Conclusion and Future Directions
While direct evidence of this compound's synergistic effects with other chemotherapeutics is currently lacking, its well-defined mechanism of action provides a strong rationale for its investigation in combination therapies. The proposed experimental framework offers a robust approach to systematically evaluate the synergistic potential of this compound with agents like doxorubicin. Positive findings from such in vitro studies would warrant further investigation in preclinical in vivo models to assess tumor growth inhibition and toxicity. Ultimately, the exploration of this compound in combination regimens could lead to novel and more effective treatment strategies for aggressive cancers such as triple-negative breast cancer.
A Head-to-Head Comparison of Posaconazole and Voriconazole Against Aspergillus
An objective analysis for researchers, scientists, and drug development professionals.
In the landscape of antifungal therapeutics for invasive aspergillosis, a life-threatening infection predominantly affecting immunocompromised individuals, posaconazole (B62084) and voriconazole (B182144) stand out as critical second-generation triazoles. Both agents have demonstrated potent activity against a broad spectrum of Aspergillus species. This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data from in vitro, in vivo, and clinical studies.
At a Glance: Key Performance Indicators
| Feature | Posaconazole | Voriconazole |
| Primary Indication | Prophylaxis and salvage therapy for invasive aspergillosis | Primary treatment for invasive aspergillosis[1][2] |
| In Vitro Potency | Generally similar to or slightly more potent than voriconazole against Aspergillus fumigatus[3] | Highly potent against most Aspergillus species[1] |
| Clinical Efficacy | Non-inferior to voriconazole in terms of all-cause mortality for primary treatment of invasive aspergillosis[4][5][6] | Established first-line therapy for invasive aspergillosis[1][7] |
| Safety Profile | Generally better tolerated with fewer treatment-related adverse events compared to voriconazole[4][8] | Associated with a higher incidence of adverse effects, including visual disturbances and hepatotoxicity[2] |
In Vitro Susceptibility
The in vitro activity of posaconazole and voriconazole against various Aspergillus species is a crucial indicator of their potential efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, are presented below. These values are typically determined using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: Comparative In Vitro Activity (MIC in mg/L) of Posaconazole and Voriconazole Against Aspergillus Species
| Aspergillus Species | Antifungal Agent | N | MIC Range | MIC₅₀ | MIC₉₀ |
| A. fumigatus | Posaconazole | 76 | ≤0.03 - 1 | 0.5 | 0.5 |
| Voriconazole | 76 | ≤0.03 - 1 | 0.25 | 0.5 | |
| A. flavus complex | Posaconazole | 19 | 0.12 - 1 | 0.5 | 1 |
| Voriconazole | 19 | 0.25 - 2 | 1 | 1 | |
| A. niger complex | Posaconazole | 10 | 0.12 - 1 | 0.25 | 0.5 |
| Voriconazole | 10 | 0.25 - 1 | 0.5 | 1 | |
| A. terreus complex | Posaconazole | 7 | 0.25 - 1 | 0.5 | 1 |
| Voriconazole | 7 | 0.25 - 1 | 0.5 | 1 | |
| All Aspergillus spp. | Posaconazole | 119 | ≤0.03 - 1 | 0.5 | 1 |
| Voriconazole | 119 | ≤0.03 - 2 | 0.5 | 1 |
Data extracted from a study on isolates collected during a phase 3 clinical trial (NCT01782131).[9] MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.
In Vivo Efficacy
Preclinical and clinical studies provide essential insights into the in vivo performance of antifungal agents.
Preclinical Animal Models
While direct head-to-head comparative studies in murine models of invasive aspergillosis are limited in the public domain, studies on individual agents have demonstrated their efficacy. For instance, posaconazole has been shown to be effective in murine models of invasive aspergillosis, with its efficacy being dependent on the drug exposure and the MIC of the infecting Aspergillus fumigatus isolate.[10] Similarly, voriconazole's efficacy in a murine model of disseminated aspergillosis was also shown to be dose- and MIC-dependent.[11]
A study utilizing the Galleria mellonella (greater wax moth) invertebrate model to assess the in vivo efficacy of both voriconazole and posaconazole against Aspergillus fumigatus found that both azoles improved the survival of larvae infected with susceptible strains.[11] This model also demonstrated a correlation between in vitro susceptibility and in vivo response.[11]
Clinical Trials
A pivotal phase 3, randomized, controlled, non-inferiority trial (NCT01782131) directly compared the efficacy and safety of posaconazole and voriconazole for the primary treatment of invasive aspergillosis.[5][6]
| Outcome | Posaconazole (n=288) | Voriconazole (n=287) | Treatment Difference (95% CI) |
| All-Cause Mortality at Day 42 | 15% (44/288) | 21% (59/287) | -5.3% (-11.6 to 1.0) |
| All-Cause Mortality at Day 84 | 28% | 31% | -2.5% (-9.9 to 4.9) |
| Treatment-Related Adverse Events | 30% | 40% | -10.2% (-17.9 to -2.4) |
Data from Maertens et al., The Lancet, 2021.[5][6]
The results of this trial established that posaconazole was non-inferior to voriconazole for all-cause mortality in patients with invasive aspergillosis.[4][5][6] Furthermore, posaconazole was better tolerated, with a lower incidence of treatment-related adverse events.[4][8]
Mechanism of Action
Both posaconazole and voriconazole belong to the triazole class of antifungal agents and share a common mechanism of action.[1][2][7][12] They disrupt the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1][2][7][12]
The specific target of these triazoles is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase, which is encoded by the cyp51A and cyp51B genes in Aspergillus fumigatus.[13][14] By binding to the heme cofactor of this enzyme, posaconazole and voriconazole prevent the demethylation of lanosterol, a precursor to ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors in the fungal cell membrane, ultimately resulting in the inhibition of fungal growth and replication.[7]
Caption: Inhibition of the ergosterol biosynthesis pathway by posaconazole and voriconazole.
Experimental Protocols
The following are summaries of the standardized methodologies used for the in vitro susceptibility testing of posaconazole and voriconazole against Aspergillus species.
CLSI M38-A2 Broth Microdilution Method
The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.
Caption: Workflow for the CLSI M38-A2 broth microdilution susceptibility testing method.
EUCAST E.Def 9.3.2 Method
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also provides a standardized method for the susceptibility testing of filamentous fungi. Key differences from the CLSI method include the use of RPMI 2% glucose as the test medium and a spectrophotometrically standardized inoculum.
Caption: Workflow for the EUCAST broth microdilution susceptibility testing method.
Conclusion
Both posaconazole and voriconazole are highly effective antifungal agents against Aspergillus species. In vitro data suggests comparable to slightly better activity for posaconazole against some species. The landmark head-to-head clinical trial demonstrated that posaconazole is non-inferior to voriconazole in terms of clinical efficacy for the primary treatment of invasive aspergillosis, with a more favorable safety profile.[4][5][6][8] This evidence supports the use of posaconazole as a viable first-line treatment option for this severe infection. The choice between these two agents may be guided by factors such as local epidemiology of azole resistance, patient comorbidities, potential for drug-drug interactions, and cost. For researchers and drug development professionals, the continued surveillance of in vitro susceptibility patterns and the exploration of novel therapeutic strategies remain critical in the management of invasive aspergillosis.
References
- 1. Comparison of clinical pharmacology of voriconazole and posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Comparative activity of posaconazole and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Posaconazole versus voriconazole for primary treatment of invasive aspergillosis: a phase 3, randomised, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and metabolism of voriconazole and posaconazole in the treatment of invasive aspergillosis-review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biodrive-rct.com [biodrive-rct.com]
- 9. 1169. In Vitro Activity of Posaconazole versus Voriconazole for the Treatment of Invasive Aspergillosis in Adults Enrolled in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Posaconazole against Three Clinical Aspergillus fumigatus Isolates with Mutations in the cyp51A Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of cyp51A Mutations on the Pharmacokinetic and Pharmacodynamic Properties of Voriconazole in a Murine Model of Disseminated Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. termedia.pl [termedia.pl]
- 13. The Effect of Posaconazole, Itraconazole and Voriconazole in the Culture Medium on Aspergillus fumigatus Triazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
Evaluating Preussin's In Vivo Antifungal Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Preussin, a marine fungal metabolite, against systemic fungal infections, with a focus on animal models. Due to the limited availability of in vivo data for this compound's antifungal activity, this document leverages established experimental protocols and comparative data from the widely-used antifungal agent, Fluconazole (B54011), to provide a framework for future preclinical evaluation.
Performance Comparison: this compound vs. Fluconazole
Quantitative data on the in vivo efficacy of this compound against fungal pathogens is not currently available in published literature. The following tables are structured to facilitate a direct comparison once such data becomes available. For illustrative purposes, data for the well-characterized antifungal, Fluconazole, is provided from murine models of systemic candidiasis.
Table 1: Comparative In Vivo Efficacy Against Systemic Candidiasis (Murine Model)
| Parameter | This compound | Fluconazole | Source |
| Animal Model | Data not available | Immunocompetent or neutropenic mice | [1][2] |
| Fungal Strain | Data not available | Candida albicans | [3][4] |
| Route of Infection | Data not available | Intravenous | [2][4] |
| Treatment Regimen | Data not available | 0.25 - 40 mg/kg/day (oral or intraperitoneal) | [4][5][6] |
| Survival Rate | Data not available | Dose-dependent increase in survival | [6][7] |
| Fungal Burden (Kidney) | Data not available | Significant reduction in CFU/g of tissue | [5][8][9][10] |
| 50% Effective Dose (ED50) | Data not available | ~4.56 mg/kg (single intraperitoneal dose) | [5][11] |
Table 2: In Vitro Antifungal Activity
| Parameter | This compound | Fluconazole | Source |
| Mechanism of Action | Not fully elucidated, reported to have activity against filamentous fungi and yeast.[12] | Inhibits lanosterol (B1674476) 14α-demethylase (CYP51), disrupting ergosterol (B1671047) biosynthesis.[13][14] | |
| Spectrum of Activity | Filamentous fungi and yeast.[12] | Broad-spectrum against yeasts and some molds. | |
| MIC (against C. albicans) | Data not available | 0.25 - 16 µg/mL (strain dependent) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the in vivo evaluation of antifungal agents, based on established murine models of systemic candidiasis. These protocols provide a blueprint for the future validation of this compound's efficacy.
Murine Model of Systemic Candidiasis
A standard and reproducible model for assessing the efficacy of antifungal agents is the murine model of disseminated candidiasis.[1][2]
-
Animal Selection: Immunocompetent or neutropenic BALB/c or ICR mice are commonly used.[2][15] Neutropenic models, induced by agents like cyclophosphamide, are often employed to mimic the immunocompromised state of at-risk patient populations.[15]
-
Fungal Strain and Inoculum Preparation: A well-characterized, virulent strain of Candida albicans is cultured on a suitable medium like Sabouraud Dextrose Agar (B569324). The yeast cells are harvested, washed, and suspended in sterile saline. The concentration is adjusted to deliver a lethal or sub-lethal dose (typically 10^5 to 10^6 CFU) in a small volume (e.g., 0.1 mL).
-
Infection: The fungal suspension is administered to the mice via intravenous injection, typically through the lateral tail vein, to induce a systemic infection.[2]
-
Treatment:
-
Test Article: this compound would be administered at various doses, determined by prior in vitro susceptibility and preliminary toxicity studies. The route of administration (e.g., oral, intraperitoneal) would depend on the compound's properties.
-
Comparator: Fluconazole is administered as a positive control, with doses ranging from 1 to 20 mg/kg/day being common in published studies.[8]
-
Control: A vehicle control group receives the same diluent used for the test articles.
-
Dosing Schedule: Treatment typically begins a few hours post-infection and continues for a defined period (e.g., 7-10 days).
-
-
Efficacy Endpoints:
-
Survival: Mice are monitored daily for a set period (e.g., 21-30 days), and survival rates are recorded.[7]
-
Fungal Burden: At the end of the treatment period, or at humane endpoints, mice are euthanized. Target organs, primarily the kidneys, are aseptically harvested, homogenized, and serially diluted for plating on agar to determine the colony-forming units (CFU) per gram of tissue.[5][8][9] A significant reduction in fungal burden compared to the vehicle control indicates efficacy.
-
Visualizing Mechanisms and Workflows
To better understand the processes involved in antifungal drug evaluation, the following diagrams illustrate the known signaling pathway of Fluconazole and a typical experimental workflow.
Caption: Comparative signaling pathways of Fluconazole and this compound.
Caption: Standard workflow for in vivo antifungal efficacy testing.
References
- 1. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [In vivo and in vitro antifungal activity of fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Animal Model Testing of Chemosensitizing Agents of Antifungal Drugs | National Agricultural Library [nal.usda.gov]
Preussin: A Potential Antifungal Agent with a Safety Profile Under Scrutiny
A comparative analysis of the safety of Preussin against conventional antifungal drugs reveals a significant data gap, underscoring the need for further research before its potential clinical application as an antifungal can be fully assessed. While originally identified for its antifungal properties, the majority of recent research has pivoted to evaluating this compound's efficacy as an anti-cancer agent. This shift in focus has left a void in the understanding of its safety and selectivity in treating fungal infections, especially when compared to well-established antifungal classes such as azoles, echinocandins, and polyenes.
This compound, a pyrrolidinol alkaloid, has demonstrated activity against both filamentous fungi and yeast.[1] However, its development as an antifungal has been largely overshadowed by investigations into its cytotoxic and antiproliferative effects on various cancer cell lines.[1][2][3] This guide provides a comparative overview of the available safety information for this compound and conventional antifungal agents, highlighting the current state of knowledge and the critical need for further dedicated preclinical safety studies on this compound's antifungal applications.
In Vitro Cytotoxicity of this compound
The primary available safety-related data for this compound comes from in vitro studies on human cell lines, conducted to evaluate its anticancer potential. These studies provide some insight into its general cytotoxicity.
Table 1: Summary of In Vitro Cytotoxicity Data for this compound on Human Cell Lines
| Cell Line | Cell Type | Assay | Concentration | Effect on Cell Viability | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 25 µM (72h) | Decreased to ~67.5% | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 35 µM (72h) | Decreased to ~29.1% | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 50 µM (24h) | Decreased to ~36.4% | [1] |
| MCF7 | Breast Cancer | MTT | 50 µM (96h) | Significant decrease | [2] |
| SKBR3 | Breast Cancer | MTT | 100 µM (96h) | Significant decrease | [2] |
| MCF12A | Non-tumorigenic breast epithelial | MTT | 50 µM (96h) | Significant decrease | [2] |
| Various human cancer cell lines | Cancer | Not specified | IC50: 1.2 to 4.5 µM | [1] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
These studies indicate that this compound is cytotoxic to human cells in the micromolar range. While this is a desirable characteristic for an anticancer drug, it raises concerns about its potential toxicity if used as a systemic antifungal agent. A high therapeutic index, which is a measure of the ratio between the toxic dose and the therapeutic dose, is crucial for the safety of any antimicrobial agent. The lack of data on the minimum inhibitory concentration (MIC) of this compound against a wide range of fungal pathogens in parallel with this cytotoxicity data makes it impossible to calculate a selectivity index and thus to properly assess its therapeutic potential as an antifungal.
Safety Profiles of Conventional Antifungal Drugs
The safety profiles of conventional antifungal drugs are well-characterized through extensive preclinical and clinical studies. These drugs are broadly categorized into three main classes: azoles, echinocandins, and polyenes.
Table 2: General Safety Profile of Conventional Antifungal Drug Classes
| Drug Class | Examples | Common Side Effects | Serious Adverse Events |
| Azoles | Fluconazole, Itraconazole, Voriconazole | Nausea, vomiting, diarrhea, headache, skin rash.[4] | Hepatotoxicity (liver damage), QTc prolongation (heart rhythm abnormalities), drug-drug interactions.[4] |
| Echinocandins | Caspofungin, Micafungin, Anidulafungin | Fever, headache, nausea, phlebitis (inflammation at the injection site).[3][5] | Hepatotoxicity, infusion-related reactions, hypersensitivity reactions.[3][5] |
| Polyenes | Amphotericin B | Infusion-related reactions (fever, chills, rigors), nephrotoxicity (kidney damage), electrolyte imbalances (hypokalemia, hypomagnesemia).[6] | Severe nephrotoxicity, cardiotoxicity, anaphylaxis.[6] |
Experimental Protocols
The following are the methodologies for the key in vitro experiments cited for this compound.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by spectrophotometry.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, 72, or 96 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for a further 2-4 hours to allow for formazan crystal formation.
-
The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[1][2]
-
2. Resazurin (B115843) Assay:
-
Principle: This is another colorimetric assay for cell viability. The blue, non-fluorescent dye resazurin is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.
-
Protocol:
-
Similar to the MTT assay, cells are seeded and treated with the test compound.
-
After treatment, a resazurin solution is added to each well.
-
The plates are incubated for a specified time.
-
The fluorescence or absorbance is measured using a microplate reader.
-
The amount of resorufin produced is proportional to the number of viable cells.[2]
-
3. Lactate (B86563) Dehydrogenase (LDH) Assay:
-
Principle: This assay measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon cell lysis (a marker of cytotoxicity).
-
Protocol:
-
Cells are seeded and treated as described above.
-
After the treatment period, a sample of the culture supernatant is collected.
-
The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
The absorbance is read using a microplate reader.
-
The amount of LDH released is proportional to the extent of cell death.[2]
-
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Caption: Major targets of conventional antifungal drug classes.
Conclusion and Future Directions
For researchers and drug development professionals, this represents both a challenge and an opportunity. Future research should prioritize:
-
In vivo studies: Animal models of fungal infections are needed to evaluate the efficacy and safety of this compound. These studies would help determine its therapeutic index and identify potential target organs for toxicity.
-
Selectivity studies: Direct comparisons of this compound's activity against a broad panel of fungal pathogens versus various human cell types (including primary cells) would provide a clearer picture of its selectivity.
-
Mechanism of action studies: A deeper understanding of this compound's antifungal mechanism of action could help predict potential off-target effects and guide the development of derivatives with improved safety profiles.
Until such data becomes available, the safety profile of this compound as an antifungal remains largely uncharacterized, and conventional antifungals, despite their known side effects, remain the standard of care.
References
- 1. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Antiproliferative Effects of this compound, a Hydroxypyrrolidine Derivative from the Marine Sponge-Associated Fungus Aspergillus candidus KUFA 0062, in a Panel of Breast Cancer Cell Lines and Using 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Antiproliferative Effects of this compound, a Hydroxypyrrolidine Derivative from the Marine Sponge-Associated Fungus Aspergillus candidus KUFA 0062, in a Panel of Breast Cancer Cell Lines and Using 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex formation between primycin and ergosterol: entropy-driven initiation of modification of the fungal plasma membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Novel Preussin Derivatives: A Structure-Activity Relationship Validation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Preussin, a pyrrolidinol alkaloid first identified for its antifungal properties, has emerged as a promising scaffold for the development of novel anticancer agents. Its derivatives have demonstrated potent growth-inhibitory and cytotoxic effects against various human cancer cell lines. This guide provides a comprehensive comparison of new this compound derivatives, validating their structure-activity relationships with supporting experimental data. We delve into their mechanisms of action, offering insights into the key structural modifications that enhance their therapeutic potential.
Performance Comparison of this compound Derivatives
The cytotoxic activity of newly synthesized this compound analogs has been evaluated against human cancer cell lines, revealing key structure-activity relationships (SAR). The data, summarized below, highlights the importance of specific structural features for anticancer efficacy.
A study by Hausherr et al. (2018) focused on the synthesis and cytotoxic evaluation of several this compound analogs against the MCF-7 breast cancer cell line. Their findings provide valuable quantitative data for comparing the activity of these new derivatives.
| Compound | Structure | IC50 (µM) against MCF-7 Cells | Key Structural Features |
| (-)-Preussin | Natural enantiomer | 3 - 6 | Naturally occurring, high potency |
| rac-Preussin | Racemic mixture | 3 - 6 | Mixture of enantiomers, retains high potency |
| oxa-Preussin | Oxygen atom in the pyrrolidine (B122466) ring | - | Lower cytotoxicity (data not specified) |
| Analog 1 | Dihydrofuran derivative | 3 - 6 | Retains the core heterocyclic structure |
| Analog 2 | Dihydrofuran derivative | 3 - 6 | Retains the core heterocyclic structure |
| Analog 3 | Pyrrolidin-3-one intermediate | > 50 | Lacks the hydroxyl group, significantly reduced activity |
Key Findings from SAR Studies:
-
The stereochemistry of this compound does not appear to be a critical determinant of its cytotoxicity, as both the natural (-)-enantiomer and the racemic mixture exhibit high potency.
-
The integrity of the pyrrolidine ring and the presence of the hydroxyl group are crucial for activity. Replacement of the nitrogen with an oxygen atom (oxa-Preussin) or the absence of the hydroxyl group (pyrrolidin-3-one intermediate) leads to a significant decrease in cytotoxic effects.
-
Modifications to the side chains can be tolerated to some extent, as demonstrated by the high activity of the dihydrofuran derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Cell Proliferation Assessment: BrdU Assay
The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assay is a method to quantify cell proliferation by measuring the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA of replicating cells.
Principle: Cells undergoing DNA synthesis during the S-phase of the cell cycle will incorporate BrdU into their DNA. The incorporated BrdU can then be detected using a specific monoclonal antibody against BrdU.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with this compound derivatives as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for a period of 2 to 24 hours, depending on the cell type's proliferation rate.
-
Fixation and Denaturation: After labeling, fix the cells and denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) or a fluorescent dye.
-
Detection:
-
For colorimetric detection, add a substrate for the enzyme (e.g., TMB for HRP) and measure the absorbance.
-
For fluorescent detection, measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope.
-
-
Data Analysis: The amount of signal is directly proportional to the number of proliferating cells.
Mechanism of Action: Signaling Pathways
This compound and its active derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis through the modulation of specific signaling pathways.
This compound-Induced G1 Cell Cycle Arrest
This compound has been shown to be a potent inhibitor of cyclin-dependent kinase 2 (CDK2)-cyclin E activity. This inhibition leads to a cascade of
Confirming the Mechanism of Action of Preussin: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for elucidating and confirming the mechanism of action of Preussin, a marine fungal metabolite with demonstrated cytotoxic effects against cancer cells. While the precise molecular target of this compound remains to be definitively identified, its biological activities suggest a potential role as an inhibitor of protein prenylation. This guide will compare this compound to established protein prenylation inhibitors and detail the genetic approaches that can be employed to validate its mechanism of action.
Introduction to this compound and its Biological Activities
This compound, a metabolite isolated from marine fungi, has demonstrated notable cytotoxic and anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer.[1] Studies have shown that this compound can induce apoptosis and cause cell cycle arrest.[1] Furthermore, it has been identified as a DNA-damaging agent in yeast.[1] These biological effects are consistent with the disruption of critical cellular signaling pathways, many of which are regulated by proteins that undergo post-translational modifications such as prenylation.
Hypothesized Mechanism of Action: Inhibition of Protein Prenylation
Protein prenylation is a crucial post-translational modification where a farnesyl or geranylgeranyl isoprenoid group is attached to a cysteine residue of a target protein. This modification is essential for the proper localization and function of numerous proteins involved in cell growth, differentiation, and survival, including small GTPases of the Ras and Rho families.[2][3] Dysregulation of these proteins is a hallmark of many cancers.
Given this compound's observed biological activities, we hypothesize that its mechanism of action involves the inhibition of protein prenylation, targeting enzymes such as farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase). Disruption of protein prenylation would lead to the mislocalization and inactivation of key signaling proteins, ultimately resulting in the observed cytotoxic effects.
Comparison with Known Protein Prenylation Inhibitors
To understand how to validate the hypothesized mechanism of this compound, it is useful to compare it to well-characterized inhibitors of protein prenylation.
| Compound | Target Enzyme(s) | Key Substrates Affected | Cellular Effects | Genetic Validation Approaches |
| This compound (Hypothesized) | FTase and/or GGTase | Ras, Rho, other small GTPases | Cytotoxicity, apoptosis, cell cycle arrest | CRISPR-Cas9 screens, gene knockout/knockdown of target enzymes and substrates, resistance mutation analysis |
| Farnesyltransferase Inhibitors (FTIs) (e.g., Tipifarnib, Lonafarnib) | Farnesyltransferase (FTase) | H-Ras, N-Ras (can be alternatively prenylated), Lamin A/B | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest | FNTB (FTase β-subunit) knockout, H-Ras/N-Ras knockout, CRISPR screens for resistance genes |
| Geranylgeranyltransferase I Inhibitors (GGTIs) (e.g., GGTI-298) | Geranylgeranyltransferase I (GGTase-I) | RhoA, Rac1, Rap1A | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest | PGGT1B (GGTase-I β-subunit) knockout, RhoA/Rac1 knockdown, CRISPR screens for resistance genes |
| Dual Prenylation Inhibitors | FTase and GGTase-I | Broad range of farnesylated and geranylgeranylated proteins | Potent inhibition of cell proliferation and induction of apoptosis | Combined knockout/knockdown of prenyltransferase subunits |
Experimental Protocols for Genetic Validation
Genetic approaches are the gold standard for validating the mechanism of action of a small molecule inhibitor.[4] Below are detailed protocols for key experiments to test the hypothesis that this compound acts as a protein prenylation inhibitor.
CRISPR-Cas9 Genome-Wide Loss-of-Function Screen
This unbiased approach can identify genes whose loss confers resistance to this compound, thereby pointing to its molecular target and pathway.
Experimental Protocol:
-
Cell Line Selection: Choose a cancer cell line that is sensitive to this compound.
-
Library Transduction: Transduce Cas9-expressing cells with a genome-wide lentiviral single-guide RNA (sgRNA) library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic.
-
This compound Treatment: Treat the cell population with a concentration of this compound that results in significant but incomplete cell death (e.g., IC80-90). A control population should be cultured in parallel without the drug.
-
Harvest and DNA Extraction: After a period of selection (e.g., 14-21 days), harvest the surviving cells from both the treated and control populations and extract genomic DNA.
-
Sequencing and Analysis: Amplify the sgRNA cassettes from the genomic DNA by PCR and perform high-throughput sequencing. Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-treated population compared to the control. These enriched sgRNAs target genes whose knockout confers resistance to this compound.
Expected Results: If this compound inhibits farnesyltransferase, sgRNAs targeting the FNTB gene (encoding the β-subunit of FTase) would be expected to be significantly enriched. Similarly, if it targets geranylgeranyltransferase, sgRNAs for PGGT1B would be enriched.
Targeted Gene Knockout/Knockdown
This approach directly tests the necessity of the hypothesized target gene for this compound's activity.
Experimental Protocol:
-
Generate Knockout/Knockdown Cell Lines: Using CRISPR-Cas9 or shRNA, generate stable knockout or knockdown cell lines for the candidate target genes (e.g., FNTB, PGGT1B) and key downstream substrates (e.g., HRAS, RHOA) in a this compound-sensitive parental cell line.
-
Validate Knockout/Knockdown: Confirm the loss of protein expression by Western blot.
-
Cell Viability Assay: Treat the parental, control (e.g., non-targeting sgRNA/shRNA), and knockout/knockdown cell lines with a range of this compound concentrations.
-
IC50 Determination: Measure cell viability after 72 hours using a standard assay (e.g., MTT, CellTiter-Glo) and calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Expected Results:
| Cell Line | Expected IC50 of this compound | Interpretation |
| Parental | X | Baseline sensitivity |
| Control (non-targeting sgRNA) | ~X | No effect of the vector |
| FNTB Knockout | > X (Increased) | Confirms FTase as a target |
| PGGT1B Knockout | > X (Increased) | Confirms GGTase-I as a target |
| HRAS Knockdown | < X (Decreased) | Sensitization due to reliance on other prenylated proteins |
| RHOA Knockdown | < X (Decreased) | Sensitization due to reliance on other prenylated proteins |
Resistance Mutation Analysis
Generating and analyzing this compound-resistant cell lines can pinpoint the direct molecular target by identifying mutations in the target protein that prevent drug binding.
Experimental Protocol:
-
Generate Resistant Clones: Culture a this compound-sensitive cell line in the continuous presence of increasing concentrations of this compound over several months to select for resistant clones.
-
Confirm Resistance: Isolate individual clones and confirm their resistance to this compound by determining their IC50 values compared to the parental cell line.
-
Sequencing of Candidate Genes: Sequence the coding regions of the hypothesized target genes (e.g., FNTB, PGGT1B) in the resistant clones and the parental cell line.
-
Functional Validation of Mutations: If mutations are identified, introduce them into the parental cell line using site-directed mutagenesis and assess whether they confer resistance to this compound.
Expected Results: The identification of recurrent, non-synonymous mutations in a specific gene (e.g., FNTB) in independently derived resistant clones would provide strong evidence that the encoded protein is the direct target of this compound.
Visualizing the Pathways and Workflows
Signaling Pathway of Protein Prenylation
Caption: Hypothesized inhibition of protein prenylation by this compound.
Experimental Workflow for CRISPR-Cas9 Screen
References
- 1. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of protein farnesyltransferase as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Preussin's CDK Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Preussin's Cyclin-Dependent Kinase (CDK) inhibitory activity with other known CDK inhibitors, supported by available experimental data. It is intended to serve as a resource for researchers investigating novel anti-cancer compounds and cell cycle regulation. To date, the primary characterization of this compound as a CDK inhibitor comes from a study by Achenbach et al. (2000), which demonstrated its potent effects on Cyclin E-CDK2. While direct independent verification studies are not extensively reported, this guide consolidates the original findings and places them in the context of other well-established CDK inhibitors.
Comparative Analysis of CDK Inhibitory Activity
The inhibitory potential of this compound against CDK2 is presented below in comparison to Flavopiridol and Roscovitine, two well-characterized CDK inhibitors. The data is derived from in vitro kinase assays.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | Cyclin E-CDK2 | ~500 | [1][2] |
| Flavopiridol | Cyclin E-CDK2 | ~100 | [1] |
| Roscovitine | Cyclin E-CDK2 | ~700 | [3][4][5] |
Table 1: Comparison of the 50% inhibitory concentrations (IC50) of this compound, Flavopiridol, and Roscovitine against Cyclin E-CDK2.
Experimental Protocols
The following is a representative protocol for an in vitro CDK2 kinase assay, based on methodologies described in the literature for assessing CDK inhibitory activity. This protocol is intended to provide a framework for the independent verification of this compound's effects.
In Vitro Cyclin E-CDK2 Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) on the activity of recombinant Cyclin E-CDK2.
Materials:
-
Recombinant human Cyclin E-CDK2 enzyme
-
Test compound (this compound) and control inhibitors (e.g., Flavopiridol)
-
[γ-³²P]ATP or a luminescence-based ATP detection reagent (e.g., ADP-Glo™)[9][10]
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[7]
-
Phosphocellulose paper or materials for luminescence detection
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the kinase assay buffer, recombinant Cyclin E-CDK2 enzyme, and the substrate (Histone H1).
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound) or control inhibitors to the reaction mixtures. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP (or cold ATP for luminescence-based assays).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
Termination of Reaction:
-
Detection:
-
For Radiometric Assay: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
For Luminescence Assay: Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal, which is then measured by a luminometer.[10]
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the CDK2 signaling pathway and a typical workflow for an in vitro kinase assay.
References
- 1. Inhibition of Cyclin-Dependent Kinase Activity and Induction of Apoptosis by this compound in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
A Guide to the Molecular Effects of Preussin on Cancer Cells: A Call for Transcriptomic Studies
Currently, no publicly available comparative transcriptomic data from RNA-sequencing or microarray studies exist for Preussin-treated versus untreated cancer cells. This guide synthesizes the current understanding of this compound's molecular mechanism of action at the protein level, based on existing research, and provides a proposed experimental framework for future transcriptomic analyses to elucidate the broader gene expression changes induced by this potent anti-cancer compound.
Summary of Known Molecular Effects of this compound
This compound, a pyrrolidinol alkaloid, has been shown to inhibit the growth of various human cancer cell lines.[1][2][3] Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis.[1][2] The table below summarizes the key molecular effects of this compound treatment on cancer cells as reported in the scientific literature.
| Target Molecule/Process | Effect of this compound Treatment | Cancer Cell Line(s) | Reference(s) |
| Cell Cycle Regulation | |||
| CDK2-cyclin E Kinase Activity | Potent inhibition (IC50 ≈ 500 nM) | In vitro assay | [1][2][4] |
| Cell Cycle Progression | Arrest in G1 phase, preventing entry into S phase | A549, HL-60, various breast cancer cell lines | [1][2][3] |
| p27KIP-1 Protein Levels | Increased | A549, HL-60 | [1][2][4] |
| Cyclin A Protein Levels | Decreased | A549, HL-60 | [1][2][4] |
| E2F-1 Protein Levels | Decreased | A549, HL-60 | [1][2][4] |
| Apoptosis Induction | |||
| Apoptosis | Induction of programmed cell death | A549, HL-60, MDA-MB-231 | [1][2][3] |
| Caspase Activation | Required for apoptosis induction | A549, HL-60 | [1][2][4] |
| Cytochrome c Release | Release from mitochondria | Not specified | [1][2][4] |
| Bcl-2 Overexpression | Apoptosis is not blocked | Not specified | [1][2][4] |
| Cell Viability & Proliferation | |||
| Cell Viability | Decreased in a dose-dependent manner | MDA-MB-231, MCF7, SKBR3 | [3][5][6] |
| Cell Proliferation | Impaired | MDA-MB-231, MCF7, SKBR3 | [3][5][6] |
| Cell Migration | Significantly inhibited | MDA-MB-231 | [3][7] |
Proposed Experimental Protocols for Comparative Transcriptomics
To address the current gap in knowledge, a comparative transcriptomic study using RNA sequencing (RNA-seq) is proposed. The following protocol outlines a robust methodology for such an investigation.
1. Cell Culture and this compound Treatment:
-
Cell Line Selection: Utilize a panel of cancer cell lines previously shown to be sensitive to this compound (e.g., MDA-MB-231, A549, HL-60).
-
Culture Conditions: Grow cells in their recommended standard culture media and conditions to ~70-80% confluency.
-
Treatment: Treat cells with this compound at a concentration known to induce a significant biological effect (e.g., IC50 concentration) and a vehicle control (e.g., DMSO). Include multiple time points (e.g., 6, 12, 24 hours) to capture both early and late transcriptional responses.
-
Replicates: Prepare at least three biological replicates for each condition (untreated and this compound-treated at each time point).
2. RNA Extraction and Quality Control:
-
RNA Isolation: Isolate total RNA from cell lysates using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: Assess RNA integrity and quantity. Use a spectrophotometer (e.g., NanoDrop) to determine RNA concentration and purity (A260/A280 and A260/A230 ratios). Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure a high RNA Integrity Number (RIN) > 8.0.
3. Library Preparation and RNA Sequencing:
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA using a standard commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient depth to allow for the detection of differentially expressed genes (recommended >20 million reads per sample).
4. Bioinformatic Analysis:
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the quality-filtered reads to the appropriate reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages such as DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between this compound-treated and untreated samples. Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like DAVID, Metascape, or GSEA to identify biological processes and signaling pathways affected by this compound treatment.
Visualizing this compound's Mechanism of Action and Proposed Research
The following diagrams illustrate the known signaling pathways affected by this compound and a proposed workflow for a comparative transcriptomic study.
Caption: Known signaling pathways affected by this compound in cancer cells.
Caption: Proposed experimental workflow for comparative transcriptomics.
References
- 1. Inhibition of Cyclin-Dependent Kinase Activity and Induction of Apoptosis by this compound in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclin-dependent kinase activity and induction of apoptosis by this compound in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Preussin: A Preclinical Comparative Analysis
A comprehensive evaluation of the therapeutic potential of Preussin in preclinical settings reveals promising in vitro anticancer activity. However, a definitive assessment of its therapeutic index is currently hampered by the absence of publicly available in vivo data. This guide provides a comparative analysis of this compound's performance against two widely used chemotherapeutic agents, Doxorubicin and Paclitaxel (B517696), based on available preclinical data, highlighting the critical need for further in vivo studies to establish a complete safety and efficacy profile.
Executive Summary
This compound, a naturally derived compound, has demonstrated significant cytotoxic and antiproliferative effects against a panel of cancer cell lines in laboratory studies. Its mechanism of action appears to involve the induction of programmed cell death, or apoptosis. While these in vitro findings are encouraging, the therapeutic index—a critical measure of a drug's safety, comparing its effective dose to its toxic dose—remains undetermined for this compound due to a lack of animal model data (LD50 and ED50 values).
In contrast, extensive preclinical data are available for the established anticancer drugs Doxorubicin and Paclitaxel, allowing for a thorough evaluation of their therapeutic indices in various cancer models. This guide will present the available data for all three compounds, offering a framework for understanding this compound's potential and underscoring the subsequent research required to advance its development as a potential therapeutic agent.
Quantitative Comparison of Preclinical Data
The following tables summarize the available quantitative data for this compound, Doxorubicin, and Paclitaxel from preclinical studies. It is crucial to note the disparity in the available data, with this compound's profile being limited to in vitro metrics.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | MCF-7 (Breast Cancer) | 3 - 6 | [1] |
| MDA-MB-231 (Breast Cancer) | ~30 | [2][3] | |
| SK-BR-3 (Breast Cancer) | Data indicates efficacy, specific IC50 not provided | [4] | |
| Doxorubicin | Various | Broad range, dependent on cell line | [Data not explicitly found in provided snippets] |
| Paclitaxel | Various | Broad range, dependent on cell line | [Data not explicitly found in provided snippets] |
Table 2: In Vivo Toxicity (LD50 in Mice)
| Compound | Administration Route | LD50 (mg/kg) | Reference(s) |
| This compound | Not Available | Not Available | |
| Doxorubicin | Intravenous | 17 - 20 | |
| Paclitaxel | Intravenous | 19.5 - 34.8 |
Table 3: In Vivo Efficacy (Exemplary Effective Doses in Mouse Cancer Models)
| Compound | Cancer Model | Effective Dose (mg/kg) | Reference(s) |
| This compound | Not Available | Not Available | |
| Doxorubicin | Xenograft Models | 2 - 10 | [5] |
| Paclitaxel | Xenograft Models | 10 - 20 | [5] |
Mechanism of Action
This compound: The precise mechanism of action for this compound is still under investigation. However, existing studies suggest that it induces apoptosis in cancer cells.[2][3][4]
Doxorubicin: Doxorubicin's primary mechanism of action involves the intercalation of DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication. This disruption of DNA function leads to cell cycle arrest and apoptosis.[6][][8][9]
Paclitaxel: Paclitaxel functions as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their disassembly. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11][12][13][14]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in assessing a drug's therapeutic index, the following diagrams are provided.
Caption: Putative signaling pathway of this compound leading to apoptosis.
Caption: Signaling pathway of Doxorubicin.
Caption: Signaling pathway of Paclitaxel.
Caption: Workflow for therapeutic index determination.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound, Doxorubicin, Paclitaxel) and a vehicle control.
-
After a specified incubation period (e.g., 72 hours), the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
2. In Vivo Toxicity Study (LD50 Determination in Mice)
-
Objective: To determine the median lethal dose (LD50) of a compound in a specific animal model.
-
Methodology:
-
Groups of mice (e.g., 8-10 per group) are administered a single dose of the test compound via a specific route (e.g., intravenous, intraperitoneal).
-
A range of doses is tested across different groups.
-
A control group receives the vehicle solution.
-
The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
The number of deceased animals in each group is recorded.
-
The LD50 value, the dose at which 50% of the animals are expected to die, is calculated using statistical methods such as probit analysis.[15][16][17][18][19]
-
3. In Vivo Efficacy Study (Xenograft Model)
-
Objective: To determine the effective dose (ED50) or tumor growth inhibition of a compound in a cancer xenograft model.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells to establish tumors.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The treatment groups receive the test compound at various doses and schedules via a specified route.
-
The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health are also monitored as indicators of toxicity.
-
The study continues for a predetermined period or until tumors in the control group reach a specific size.
-
The efficacy of the compound is assessed by comparing the tumor growth in the treated groups to the control group. The ED50, the dose that produces a 50% reduction in tumor growth, can be calculated.[5][20][21][22][23][24]
-
Conclusion and Future Directions
This compound exhibits compelling cytotoxic and antiproliferative properties against breast cancer cell lines in vitro. These findings position it as a promising candidate for further investigation as an anticancer agent. However, the current body of evidence is insufficient to establish its therapeutic index, a critical determinant of its potential clinical utility.
To bridge this knowledge gap, comprehensive in vivo studies are imperative. The immediate next steps in the preclinical development of this compound should focus on:
-
Maximum Tolerated Dose (MTD) and LD50 Studies: Establishing the toxicity profile of this compound in relevant animal models is the first priority.
-
In Vivo Efficacy Studies: Evaluating the antitumor efficacy of this compound in various cancer xenograft models to determine its effective dose range.
Once these data are generated, a reliable therapeutic index for this compound can be calculated and directly compared to established chemotherapeutics like Doxorubicin and Paclitaxel. This will provide a clearer picture of this compound's safety and efficacy profile and guide a data-driven decision on its advancement into further preclinical and, potentially, clinical development. Researchers, scientists, and drug development professionals are encouraged to pursue these investigations to fully elucidate the therapeutic potential of this promising natural compound.
References
- 1. Alkoxyallene-based syntheses of this compound and its analogs and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects and Mechanisms of Action of this compound, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 8. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanism of action of paclitaxel for treating glioblastoma based on single-cell RNA sequencing data and network pharmacology [frontiersin.org]
- 15. jocpr.com [jocpr.com]
- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 17. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. enamine.net [enamine.net]
- 20. researchgate.net [researchgate.net]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 22. researchgate.net [researchgate.net]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. ED50 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Prussian Blue (Iron(III) Hexacyanoferrate(II))
This document provides essential safety and logistical information for the proper handling and disposal of Prussian blue (ferric hexacyanoferrate(II)) and related waste materials in a laboratory setting. Adherence to these procedures is critical to mitigate risks, ensure regulatory compliance, and maintain a safe research environment.
Prussian blue itself is a stable complex with low acute toxicity. The primary hazard associated with Prussian blue and other hexacyanoferrate compounds is the potential for the release of highly toxic and flammable hydrogen cyanide (HCN) gas if the material comes into contact with acids or is subjected to high heat. Therefore, all waste containing Prussian blue must be managed as hazardous cyanide waste.
Core Principles of Prussian Blue Disposal
-
Treat as Hazardous Waste : All materials contaminated with Prussian blue, including solutions, solids, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.
-
Segregate from Acids : Never mix cyanide-containing waste with acidic waste or other incompatible materials such as strong oxidizing agents. This is the most critical step to prevent the generation of deadly hydrogen cyanide gas.
-
Use Designated Containers : Collect Prussian blue waste in dedicated, properly sealed, and clearly labeled containers.
-
Consult Institutional EH&S : Always contact your institution's Environmental Health & Safety (EH&S) department to establish the appropriate waste stream before beginning work and to arrange for waste collection.
Handling and Disposal Parameters
The following table summarizes the essential quantitative and qualitative parameters for the safe handling and disposal of Prussian blue waste.
| Parameter | Guideline / Specification | Rationale |
| Waste Category | Hazardous Cyanide Waste (P-Listed Waste may apply) | To ensure proper handling and prevent environmental release or dangerous chemical reactions. |
| Incompatible Materials | Strong acids, acid fumes, strong oxidizing agents, heat. | Contact with these materials can cause a reaction that liberates highly toxic hydrogen cyanide gas. |
| Required PPE | Safety goggles, nitrile gloves (double-gloving recommended), lab coat. | To prevent skin and eye contact and minimize personal contamination. |
| Solid Waste Container | Durable 6 mil plastic bags (double bagging required), sealed and placed within a labeled, rigid outer container (e.g., 5-gallon pail). | To securely contain solid waste like contaminated gloves, wipes, and weigh boats, preventing punctures and leaks. |
| Liquid Waste Container | Compatible, liquid-tight, sealed container placed in a secondary containment tray within a chemical fume hood. | To prevent spills and the release of vapors. Secondary containment provides an extra layer of safety. |
| Labeling Requirements | "Hazardous Waste," "Cyanide Waste," and "No Acids." | To clearly identify the contents and associated hazards, preventing accidental mixing with incompatible chemicals. |
Procedural Guidance for Waste Disposal
Follow these step-by-step instructions for the routine disposal of solid and liquid Prussian blue waste.
**Step 1: Waste Collection and Seg
Essential Safety and Handling Guide for Preussin (Prazosin Hydrochloride)
This guide provides crucial safety and logistical information for laboratory personnel, researchers, and drug development professionals handling Preussin, also known as Prazosin hydrochloride. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Chemical and Physical Properties
A summary of the key quantitative data for Prazosin hydrochloride is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 19237-84-4 |
| Molecular Formula | C19H21N5O4 · HCl |
| Appearance | White to tan solid, crystalline powder[1] |
| Melting Point | 264 - 285 °C / 545 °F[2][3] |
| Oral LD50 (Rat) | 1,950 mg/kg[4] |
| Solubility | Information not readily available |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with ANSI Z87.1 standards.[5] Ensure there are no cracks or deformities on the lenses and that the strap provides a firm seal.[5]
-
Hand Protection : Chemical-resistant gloves, such as rubber gloves, are required to prevent skin contact.[5] Gloves should fit properly and be inspected for any signs of contamination, cuts, or tears before use.[5]
-
Respiratory Protection : Use a particle filter respirator.[3] For half-mask or full-mask respirators, ensure filters are changed frequently.[5] Disposable respirators should be replaced with every use.[5]
-
Body Protection : Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3] For tasks with a higher risk of splashes, a chemical-resistant apron or suit may be necessary.[5]
Safe Handling and Operational Plan
1. Preparation and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the generation of dust.[6]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][6]
-
Keep the substance away from food and drink.[6]
2. Storage:
-
Store in a well-ventilated place with the container tightly closed.[1][6]
-
Keep away from strong oxidizing agents, as they are incompatible materials.[1][3]
3. First Aid Measures:
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3]
-
If on Skin : Immediately wash with plenty of soap and water.[2][3] If skin irritation persists, consult a doctor.[2]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical advice/attention.[2]
-
If Swallowed : Rinse mouth. Do not induce vomiting.[2] Call a poison center or doctor if you feel unwell.[1][3]
Disposal Plan
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1]
-
The substance should be sent to an approved waste disposal plant.[3]
-
Contaminated PPE should be treated as infected waste and disposed of in designated, labeled containers.[7]
Emergency Spill Workflow
In the event of a spill, follow the procedural workflow outlined below to ensure a safe and effective response.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
